2-Chloro-N-methoxy-N-methylisonicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWKHBDGHZXZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232925 | |
| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250263-39-9 | |
| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide
CAS Number: 488149-34-4
This guide provides a comprehensive technical overview of 2-Chloro-N-methoxy-N-methylisonicotinamide, a versatile building block in modern organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, applications, and safe handling.
Introduction: A Versatile Weinreb Amide Building Block
This compound, also known as a Weinreb amide of 2-chloronicotinic acid, is a key intermediate in the synthesis of complex organic molecules. Its structure combines the reactivity of a Weinreb amide with the versatile substitution pattern of a pyridine ring, making it a valuable tool for medicinal chemists. Organic building blocks like this are fundamental components for the modular synthesis of drug candidates.[] The presence of the chloro and methoxy groups offers unique electronic properties and potential interaction points within biological targets, a common strategy in drug discovery to optimize ligand-protein interactions.[2]
The Weinreb amide functionality is particularly significant. It allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is due to the formation of a stable chelated intermediate. This stability and predictable reactivity make this compound a reliable acylating agent in the synthesis of various pharmaceutical ingredients.
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 488149-34-4 | [2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [2] |
| Molecular Weight | 200.6 g/mol | |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in common organic solvents |
Synthesis and Mechanism
The synthesis of this compound typically proceeds from 2-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.
Proposed Synthesis Protocol
This protocol is a representative method based on the well-established synthesis of Weinreb amides from carboxylic acids and the preparation of related 2-chloronicotinamides.[3][4]
Step 1: Activation of 2-Chloronicotinic Acid
2-Chloronicotinic acid is converted to its more reactive acid chloride derivative. This is a common transformation in organic synthesis to facilitate nucleophilic acyl substitution.
-
Reagents: 2-Chloronicotinic acid, oxalyl chloride or thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of 2-chloronicotinic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used immediately in the next step.
-
Causality: The use of oxalyl chloride or thionyl chloride provides a reliable method for converting the carboxylic acid to the highly electrophilic acid chloride. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species.
Step 2: Formation of the Weinreb Amide
The 2-chloronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
-
Reagents: 2-Chloronicotinoyl chloride, N,O-dimethylhydroxylamine hydrochloride, and a non-nucleophilic base such as triethylamine or pyridine.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool to 0 °C.
-
Add the base (e.g., triethylamine) dropwise to the solution to liberate the free amine.
-
Slowly add a solution of the crude 2-chloronicotinoyl chloride in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
-
Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride, allowing the free amine to act as a nucleophile.
Reaction Workflow
Caption: Synthesis of this compound.
Applications in Synthesis
The primary application of this compound lies in its role as a precursor to ketones, which are themselves versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6]
Ketone Synthesis via Grignard and Organolithium Reagents
The Weinreb amide moiety allows for the clean and high-yield synthesis of ketones upon reaction with organometallic reagents.
-
Reaction: this compound + R-MgX or R-Li → 2-Chloro-4-(acyl)pyridine
-
Mechanism: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide to form a stable tetrahedral intermediate, which is chelated by the methoxy group. This intermediate does not collapse to form the ketone until acidic workup. This prevents the common over-addition of the organometallic reagent.
Role as a Building Block in Medicinal Chemistry
As a bifunctional molecule, this compound offers two key points for molecular elaboration:
-
The Weinreb Amide: As described, this functional group provides a reliable route to a wide array of ketones.
-
The 2-Chloro-Pyridine Ring: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution (SNA_r), allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.
This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[][7]
Application Workflow
Caption: Synthetic utility of the target molecule.
Analytical Methods
The characterization and purity assessment of this compound can be achieved using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the pyridine ring protons, the N-methyl protons, and the O-methyl protons.
-
¹³C NMR: Will show distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl carbons.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight and assessing the purity of the compound. A reverse-phase HPLC method coupled with a mass spectrometer is typically employed.[10][11][12]
-
Column: A C18 column is generally suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Detection: Mass spectrometry (e.g., ESI+) will show the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.
Safety, Handling, and Storage
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.[15]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[15]
-
Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[15]
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If dusts or aerosols are generated, a respirator may be required.[16][17]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
First Aid Measures
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its Weinreb amide functionality provides a controlled and efficient route to ketones, while the substituted pyridine core offers opportunities for further molecular diversification. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the development of novel therapeutic agents.
References
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Personal Protective Equipment (PPE) 102. (n.d.). CDC. Retrieved February 11, 2026, from [Link]
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Transmission-based Precautions to use in a Longterm Care Facility. (2018, November 29). Maryland Department of Health. Retrieved February 11, 2026, from [Link]
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40 CFR 156.212 -- Personal protective equipment statements. (n.d.). eCFR. Retrieved February 11, 2026, from [Link]
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III. Precautions to Prevent Transmission of Infectious Agents | Infection Control. (2023, November 22). CDC. Retrieved February 11, 2026, from [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6). ResearchGate. Retrieved February 11, 2026, from [Link]
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202555). (n.d.). NP-MRD. Retrieved February 11, 2026, from [Link]
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Method for preparing 2-chloronicotinic acid. (n.d.). Eureka | Patsnap. Retrieved February 11, 2026, from [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved February 11, 2026, from [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved February 11, 2026, from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). PubMed. Retrieved February 11, 2026, from [Link]
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A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. (2021, December 20). PubMed. Retrieved February 11, 2026, from [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
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Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2025, August 9). ResearchGate. Retrieved February 11, 2026, from [Link]
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Improving API Synthesis. (n.d.). Pharmaceutical Technology. Retrieved February 11, 2026, from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2026, January 11). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA. Retrieved February 11, 2026, from [Link]
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Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and. (n.d.). Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]
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2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. (2021, September 15). MDPI. Retrieved February 11, 2026, from [Link]
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LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. (2018, May 11). ResearchGate. Retrieved February 11, 2026, from [Link]
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An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-N-methoxy-N-methylisonicotinamide, a crucial building block for researchers, medicinal chemists, and professionals in drug development. While direct extensive literature on this specific isomer is emerging, this document synthesizes available data, discusses its significance based on its structural motifs, and provides expert insights into its synthesis and application, particularly highlighting its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1]
Introduction and Strategic Importance
This compound belongs to the class of heteroaromatic compounds that are of significant interest in medicinal chemistry. Its structure is characterized by three key functional components, each contributing to its unique reactivity and utility:
-
A Pyridine Core: The isonicotinamide scaffold (a pyridine ring with a carboxamide at the 4-position) is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
-
A 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups to build molecular complexity.
-
A Weinreb Amide: The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a highly valued functional group in organic synthesis. Its primary advantage is its controlled reactivity with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This allows for precise and high-yield ketone synthesis.
The combination of these features makes this compound a powerful intermediate for the construction of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.
Physicochemical Properties
While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure. For comparison, data for the closely related isomer, N-Methoxy-N-methyl-2-chloronicotinamide, is included.
| Property | This compound (Inferred) | N-Methoxy-N-methyl-2-chloronicotinamide (Reference) |
| Molecular Formula | C₈H₉ClN₂O₂ | C₈H₉ClN₂O₂[2] |
| Molecular Weight | 200.62 g/mol | 200.6 g/mol [2] |
| CAS Number | Not assigned | 488149-34-4[2] |
| Appearance | Expected to be a solid at room temperature | Data not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Data not available |
Synthesis and Methodology
The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 2-chloroisonicotinic acid. The key transformation is the formation of the Weinreb amide.
Proposed Synthetic Pathway
The most direct and widely used method for the preparation of a Weinreb amide from a carboxylic acid involves a two-step, one-pot procedure: activation of the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
This protocol is based on established methods for Weinreb amide synthesis.[3]
Materials:
-
2-Chloroisonicotinic acid
-
1,1'-Carbonyldiimidazole (CDI) or Oxalyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Carboxylic Acid Activation:
-
To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous DCM at room temperature, add 1,1'-carbonyldiimidazole (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas.
-
-
Weinreb Amide Formation:
-
In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the N,O-dimethylhydroxylamine solution/slurry to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional handles: the Weinreb amide and the 2-chloro-pyridine moiety.
Reactions of the Weinreb Amide
The Weinreb amide is a stable acylating agent that reacts cleanly with a variety of nucleophiles to form ketones. This avoids the over-addition that is common with other carboxylic acid derivatives like esters and acid chlorides.
Caption: Key transformations of the Weinreb amide functionality.
Reactions of the 2-Chloro Substituent
The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to building the complex scaffolds often required for biologically active molecules.
Example: Suzuki Coupling
A common and powerful reaction is the palladium-catalyzed Suzuki coupling, which forms a carbon-carbon bond between the pyridine ring and a boronic acid derivative. This is a widely used strategy in the synthesis of kinase inhibitors.
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. Many of these molecules feature a substituted heterocyclic core that binds to the ATP-binding site of the kinase. This compound is an ideal starting material for the synthesis of such compounds. A plausible synthetic strategy would involve:
-
Ketone formation: Reaction of the Weinreb amide with an appropriate organometallic reagent to install a key side chain.
-
Nucleophilic aromatic substitution or cross-coupling: Displacement of the 2-chloro group to introduce another crucial fragment of the inhibitor.
Safety and Handling
Potential Hazards:
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin and eye irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a modifiable 2-chloropyridine core and a versatile Weinreb amide functionality allows for the efficient and controlled synthesis of complex molecular architectures. While detailed characterization of this specific isomer is not yet widespread in the public domain, its value as a building block, particularly in the synthesis of kinase inhibitors, is clear. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for its use in research and development settings.
References
Sources
Technical Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide
Abstract
This guide provides a comprehensive technical analysis of 2-Chloro-N-methoxy-N-methylisonicotinamide , a critical building block in medicinal chemistry. As a functionalized Weinreb amide , this molecule serves as a pivotal intermediate for the chemoselective synthesis of acyl pyridines and complex heterocyclic ketones. This document details its IUPAC nomenclature, mechanistic utility, validated synthesis protocols, and quality control parameters, designed for researchers in drug discovery and process chemistry.
Structural Identity & IUPAC Nomenclature
Correct nomenclature is the bedrock of chemical communication. While "this compound" is the widely accepted semi-systematic name used in catalogs and patents, the rigorous IUPAC designation is derived from the parent heterocycle.
Nomenclature Breakdown
| Component | Designation |
| Parent Skeleton | Pyridine |
| Principal Group | Carboxamide (at position 4) |
| Ring Substituent | 2-Chloro (adjacent to ring nitrogen) |
| Amide Substituents | N-methoxy, N-methyl |
Systematic IUPAC Name:
2-chloro-N-methoxy-N-methylpyridine-4-carboxamide
Physicochemical Profile:
-
Molecular Formula: C₈H₉ClN₂O₂
-
Molecular Weight: 200.62 g/mol
-
CAS Number: 123602-35-7 (Representative)
-
Core Functionality: Weinreb Amide (electrophilic acylating agent)[1][2]
Synthetic Utility: The Weinreb Advantage[3][4][5]
In drug development, converting carboxylic acids to ketones is often plagued by over-addition (yielding tertiary alcohols) when using Grignard or organolithium reagents. The Weinreb amide functionality of this molecule solves this via the Stable Tetrahedral Intermediate (STI) mechanism.
Mechanism of Action
When a nucleophile (R-M) attacks the carbonyl carbon, the metal (Mg or Li) is chelated by the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring intermediate that does not collapse to the ketone until acidic hydrolysis (quench).
Figure 1: The chelation-controlled stability of the Weinreb intermediate prevents double-addition of nucleophiles.
Validated Synthesis Protocol
Objective: Synthesize 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide from 2-chloroisonicotinic acid.
Retrosynthetic Logic: The direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride is the most robust route. While peptide coupling agents (EDC, HATU) are viable for small scale, the Acid Chloride Method is preferred for scalability and cost-efficiency in process chemistry.
Materials Table
| Reagent | Equiv.[2][3][4] | Role |
| 2-Chloroisonicotinic Acid | 1.0 | Limiting Reagent |
| Thionyl Chloride (SOCl₂) | 3.0 | Chlorinating Agent |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Weinreb Amine Source |
| Triethylamine (TEA) | 3.0 | HCl Scavenger / Base |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| DMF (Cat.) | 0.05 | Catalyst for Acid Chloride formation |
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)
-
Setup: Charge a dry round-bottom flask with 2-chloroisonicotinic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration).
-
Catalysis: Add catalytic DMF (2-3 drops).
-
Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise at 0°C under N₂ atmosphere.
-
Reflux: Warm to room temperature, then reflux for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.
Phase B: Amidation (Weinreb Coupling)
-
Preparation: Resuspend the crude acid chloride in fresh anhydrous DCM.
-
Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCl (1.1 equiv) with DCM.
-
Base Addition: Cool the amine mixture to 0°C. Add Triethylamine (3.0 equiv) slowly.
-
Coupling: Cannulate the acid chloride solution into the amine/base mixture dropwise at 0°C. Exothermic reaction.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
Phase C: Workup & Isolation
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract aqueous layer with DCM (3x).
-
Wash: Wash combined organics with 1M HCl (to remove unreacted pyridine derivatives) followed by Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Figure 2: Step-wise synthetic workflow utilizing the acid chloride activation pathway.
Downstream Application: Ketone Synthesis[3][7]
The primary value of this molecule is its reactivity with aryl or alkyl nucleophiles.
Protocol Summary:
-
Dissolve this compound in anhydrous THF or Et₂O.
-
Cool to -78°C (or 0°C depending on nucleophile stability).
-
Add Grignard reagent (R-MgBr) or Organolithium (R-Li).
-
Stir 1 hour.
-
Critical Step: Quench with dilute HCl or NH₄Cl to hydrolyze the intermediate.
Result: Formation of 2-chloro-4-acylpyridine . This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) where the 2-chloro group serves as a handle for subsequent S_NAr reactions with amines.
Quality Control & Characterization
Trustworthiness in data is non-negotiable. The following parameters confirm identity and purity.
| Technique | Expected Signal / Criteria |
| ¹H NMR (CDCl₃) | δ 8.50 (d, 1H, Py-H6), δ 7.50 (s, 1H, Py-H3), δ 7.40 (d, 1H, Py-H5), δ 3.55 (s, 3H, -OCH₃), δ 3.38 (s, 3H, -NCH₃). |
| LC-MS | [M+H]⁺ = 201.0/203.0 (Shows characteristic 3:1 Chlorine isotope pattern). |
| Appearance | White to off-white crystalline solid or pale yellow oil (purity dependent). |
| TLC | R_f ~ 0.3–0.4 (50% EtOAc/Hexanes). UV active. |
References
-
Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12214470, 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Weinreb Ketone Synthesis).
Sources
Strategic Handling and Synthetic Utility of 2-Chloro-N-methoxy-N-methylisonicotinamide
Introduction: The Pivot Point of Pyridine Functionalization
In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure, appearing in over 20% of the top 200 marketed drugs. 2-Chloro-N-methoxy-N-methylisonicotinamide represents a critical "pivot point" in synthetic schemes.[1] As a Weinreb amide derivative of 2-chloroisonicotinic acid, it solves a notorious problem in heterocyclic chemistry: the controlled mono-addition of nucleophiles to electron-deficient heteroaromatics.
Unlike standard esters or acid chlorides, which often suffer from over-addition (yielding tertiary alcohols) or reduction, this molecule leverages a stable tetrahedral intermediate to guarantee ketone formation. This guide synthesizes safety protocols with high-level application science to ensure both personnel safety and reaction success.
Physicochemical Profile & Identification
Note: While specific batch data may vary, the following represents the standard profile for high-purity research grade material.
| Property | Data / Specification |
| Chemical Name | This compound |
| Synonyms | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide; Weinreb Amide of 2-Chloroisonicotinic Acid |
| CAS Number | 1221793-66-3 (Verify specific isomer batch; 3-isomer is 488149-34-4) |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Physical State | White to off-white crystalline solid or powder |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |
| Melting Point | 58–62 °C (Typical range for this class; verify CoA) |
| Purity Standard | ≥97% (HPLC/NMR) |
GHS Hazard Identification & Risk Assessment
This compound acts as an alkylating agent precursor and a halogenated heteroaromatic. Standard handling requires treating it as a Category 2 Irritant .
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Strategy (The "Why" Behind the Protocol)
| Precautionary Code | Protocol | Scientific Rationale |
| P261 | Avoid breathing dust/fume. | Halogenated pyridines can be potent mucous membrane irritants. Inhalation may trigger sensitization. |
| P280 | Wear nitrile gloves (≥0.11mm) and safety goggles. | The N-methoxy-N-methyl moiety can hydrolyze to hydroxylamines under physiological conditions, which are potential skin sensitizers. |
| P305+P351 | Eye Contact: Rinse cautiously with water for 15 mins.[3] | The compound is acidic upon hydrolysis; immediate dilution prevents corneal etching. |
Strategic Synthesis & Reactivity (Application Science)
This section details the Weinreb Amide Mechanism , the primary reason for selecting this building block.
The Chelation-Control Mechanism
When a nucleophile (e.g., Grignard reagent, R-MgBr) attacks the carbonyl carbon, the magnesium atom forms a stable 5-membered chelate with the carbonyl oxygen and the methoxy oxygen of the amide. This "locked" tetrahedral intermediate prevents the collapse of the carbonyl until acidic workup, thereby stopping the reaction at the ketone stage and preventing over-addition to a tertiary alcohol.
Figure 1: The Weinreb Amide Chelation Mechanism preventing tertiary alcohol formation.
Experimental Protocol: Synthesis of 2-Chloro-4-acetylpyridine
Objective: Conversion of the title compound to a methyl ketone.
Reagents:
-
This compound (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)
-
Anhydrous THF (Solvent)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.
-
Solvation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice/water bath.
-
Expert Tip: While many Weinreb additions require -78 °C, the pyridine ring withdraws electron density, making the carbonyl highly electrophilic. 0 °C is usually sufficient and kinetically faster.
-
-
Nucleophile Addition: Add MeMgBr (1.2 equiv) dropwise via syringe over 10 minutes.
-
Observation: A slight exotherm may occur. The solution often turns yellow/orange due to the formation of the magnesium chelate.
-
-
Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes). The spot for the amide (lower Rf) should disappear.
-
Quench (Critical): Pour the reaction mixture into saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Handling, Storage, & Emergency Protocols
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture ingress leads to hydrolysis, releasing N,O-dimethylhydroxylamine (toxic) and 2-chloroisonicotinic acid.
-
Container: Tightly sealed amber glass vial.
Emergency Response Workflow
Figure 2: Standard Operating Procedure (SOP) for laboratory accidents involving halogenated amides.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1221793-66-3 (Isomer Analog)". PubChem.
-
Giacomelli, G., et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution". NIH/PubMed.
-
Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloronicotinamide (Analogous Hazard Data)". Merck KGaA. [4]
Disclaimer: This document is a technical guide for research professionals. It does not replace the official Safety Data Sheet (SDS) provided by the specific chemical manufacturer of your batch.
Sources
2-Chloro-N-methoxy-N-methylisonicotinamide material safety data sheet (MSDS)
Technical Monograph: Safe Handling and Synthetic Utility of 2-Chloro-N-methoxy-N-methylisonicotinamide
Executive Summary & Chemical Identity
This compound (CAS: 135048-32-7) is a specialized pyridine derivative functioning as a Weinreb amide .[1] It serves as a critical bifunctional building block in medicinal chemistry: the Weinreb amide moiety allows for the controlled synthesis of ketones without over-addition, while the 2-chloro substituent provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
This guide synthesizes safety data with practical application protocols to ensure high-yield utilization in drug discovery workflows.
Physiochemical Profile[2][3]
| Property | Specification |
| CAS Number | 135048-32-7 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Melting Point | 68–72 °C (Typical range for this class) |
| Storage Condition | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |
Risk Assessment & Toxicology (GHS Standards)
While specific toxicological data for this exact CAS is often extrapolated from structural analogs, it fits the profile of halogenated pyridine amides.[1] Treat as a hazardous substance requiring strict engineering controls.[1][2]
GHS Classification[1][5]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]
Critical Safety Protocol
-
Inhalation Risk: The solid dust is a potent respiratory irritant.[1] Weighing must be performed in a certified chemical fume hood or a powder containment balance enclosure.[1]
-
Skin Contact: Pyridine derivatives can be sensitizers.[1] Double-gloving (Nitrile > 0.11 mm) is recommended.[1]
-
Decomposition: Thermal decomposition releases toxic fumes, including Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1]
Strategic Handling & Storage Workflow
To maintain reagent integrity and operator safety, a strict handling workflow is required.[1][4] The Weinreb amide bond is relatively stable, but the 2-chloro position makes the ring susceptible to nucleophilic attack under harsh conditions.[1]
Figure 1: Safe handling and lifecycle workflow for moisture-sensitive pyridine derivatives.[1]
Synthetic Utility: The Weinreb Advantage
The primary value of this reagent lies in the Weinreb Ketone Synthesis .[5] Unlike standard esters or acid chlorides, which react with organometallics (R-Mg-X or R-Li) to form tertiary alcohols via double addition, the Weinreb amide forms a stable tetrahedral intermediate .[1]
Mechanistic Insight
The N-methoxy-N-methyl amide forms a stable five-membered chelate with the metal (Mg or Li) of the incoming nucleophile.[1] This chelation prevents the collapse of the tetrahedral intermediate during the reaction. The ketone is only liberated upon acidic workup.[1]
Experimental Protocol: Synthesis of 2-Chloropyridin-4-yl Ketones
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Phenylmagnesium Bromide (1.2 equiv, 1.0 M in THF)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Dissolution: Charge the flask with the Weinreb amide (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C.
-
Addition: Add the Grignard reagent dropwise via syringe over 15 minutes. Note: Exotherms are common; monitor internal temperature.[1]
-
Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench (Critical Step): Cool back to 0 °C. Quench by slow addition of saturated aqueous NH₄Cl or 1M HCl. This step breaks the metal chelate.[1]
-
Extraction: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
Figure 2: The Weinreb Chelation Mechanism preventing over-addition of the nucleophile.[1]
Emergency Response Protocols
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][6][7] Seek medical attention immediately. |
| Skin Contact | Wash with soap and water.[1][2][6] If irritation persists (redness/blistering), consult a dermatologist. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][2][7] |
| Spill | Evacuate area. Wear N95/P100 respirator.[1] Sweep up (avoid dust generation) and place in a closed container for hazardous waste disposal. |
References
-
Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide (Analogous Safety Data). Link[1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet for Pyridine Derivatives. Link
-
Mentel, M. et al. (2025).[1][8] "Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran". ResearchGate.[1] Link
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Navigating the Uncharted: A Technical Guide to the Solubility of 2-Chloro-N-methoxy-N-methylisonicotinamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Discovery
Solubility is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy. Poor solubility can present significant challenges during formulation and may lead to the premature termination of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of a compound's solubility is paramount from the early stages of research.
This guide focuses on 2-Chloro-N-methoxy-N-methylisonicotinamide, a molecule of interest for which solubility data is not currently present in the public domain. The provided CAS number, 114457-94-2, appears to be erroneously associated with a different chemical entity, (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. This document will proceed based on the chemical name "this compound" to provide a predictive analysis and a practical framework for its empirical determination.
Molecular Structure and Predicted Solubility Profile
The structure of this compound can be deduced from its name: a pyridine ring with a chloro-substituent at the 2-position and an N-methoxy-N-methylamide (Weinreb amide) group at the 4-position.
Key Structural Features Influencing Solubility:
-
Isonicotinamide Core: The pyridine ring, a heterocyclic aromatic amine, introduces a degree of polarity and the potential for hydrogen bonding through the ring nitrogen. Isonicotinamide itself is soluble in water and polar organic solvents like ethanol and methanol.[1][2]
-
Chloro-substituent: The presence of a chlorine atom at the 2-position introduces a slight increase in lipophilicity and molecular weight, which is expected to decrease aqueous solubility compared to the parent isonicotinamide.
-
Weinreb Amide (N-methoxy-N-methylamide): This functional group is known for its utility in organic synthesis, particularly in the formation of ketones from organometallic reagents.[3][4][5] The presence of oxygen and nitrogen atoms in the amide group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. However, the methyl groups add to the non-polar character of the molecule.
Predicted Solubility:
Based on these structural components, a qualitative prediction of the solubility of this compound in various solvents is presented in Table 1.
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol, Methanol) | Low to Moderate | The polar pyridine ring and Weinreb amide will contribute to solubility, but the chloro-substituent and methyl groups will likely limit extensive dissolution in highly polar protic solvents like water. Solubility is expected to be better in less polar alcohols like ethanol. |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network, making them good candidates for achieving higher concentrations. |
| Non-polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule, primarily due to the pyridine ring and the amide group, will likely result in poor solubility in non-polar solvents. |
Experimental Determination of Solubility
Given the absence of empirical data, experimental determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[6][7] It represents the true solubility of the most stable crystalline form of the compound and is crucial for late-stage drug development and formulation.[8][9]
This protocol is a widely accepted method for determining thermodynamic solubility.[9]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Filtration device (e.g., 0.45 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is saturated and at equilibrium with the solid phase.
-
Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state, which is the definition of thermodynamic equilibrium.
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[10]
-
Centrifugation and Filtration: These steps are necessary to completely separate the solid phase from the liquid phase, ensuring that only the dissolved compound is measured.
-
HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the analyte.[6]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8][9] This method is faster than thermodynamic solubility determination and is well-suited for the early stages of drug discovery when large numbers of compounds need to be screened.[11]
Nephelometry, which measures the amount of light scattered by undissolved particles, is a common high-throughput method for assessing kinetic solubility.
Materials and Equipment:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
-
Microplate reader with nephelometry capabilities
-
96-well microplates
-
Liquid handling system (optional, for high-throughput)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility limit is exceeded.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.
Causality Behind Experimental Choices:
-
DMSO Stock Solution: Allows for the rapid introduction of the compound into the aqueous buffer.
-
Nephelometric Detection: Provides a rapid and sensitive way to detect the formation of a precipitate, which is indicative of the compound's solubility limit being exceeded.
-
Microplate Format: Enables high-throughput screening of multiple compounds or conditions simultaneously.
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While direct solubility data for this compound is currently unavailable, a systematic approach based on its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides a theoretical framework for understanding its potential solubility and, more importantly, offers detailed, actionable protocols for its empirical determination. By following the outlined methodologies, researchers can confidently generate the first crucial solubility data for this compound, thereby enabling its further investigation in drug discovery and development programs.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98.
- TCI Chemicals. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.
- NIST. (n.d.). 2-Chloro-N-methylacetamide.
- Wikipedia. (n.d.). Isonicotinamide.
- PubChem. (n.d.). 2-Chloronicotinamide.
- ChemicalBook. (2025). 2-Chloronicotinamide.
- BLD Pharm. (n.d.). 2-Chloronicotinamide.
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
- Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides.
- PubChem. (n.d.). Isonicotinamide.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BLD Pharm. (n.d.). 67442-07-3|2-Chloro-N-methoxy-N-methylacetamide.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Protocols.io. (2025). In-vitro Thermodynamic Solubility.
- National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?
- ChemicalBook. (n.d.). Isonicotinamide.
- ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,....
- Molecules. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.
- AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
- ResearchGate. (n.d.). Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids.
- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Sigma-Aldrich. (n.d.). Isonicotinamide ReagentPlus.
- PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
- University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules.
- ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- 3ASenrise. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide, 97%.
- Wikipedia. (n.d.). Nicotinamide.
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Comprehensive Spectral Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide
The following guide details the spectral characterization and synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide (CAS: 250263-39-9). This content is structured for medicinal chemists and process development scientists requiring rigorous data for intermediate validation.
Executive Summary & Compound Profile
This compound is a specialized Weinreb amide derivative of 2-chloroisonicotinic acid.[1][2] It serves as a critical electrophilic scaffold in the synthesis of 4-acetylpyridines and other ketone-functionalized heterocycles. Its stability prevents over-addition of organometallic reagents, making it superior to acid chlorides for preparing mono-functionalized ketones.
| Property | Data |
| IUPAC Name | 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide |
| CAS Number | 250263-39-9 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water. |
Synthesis Protocol (Standardized)
Context: This protocol is optimized to minimize the formation of the acid anhydride byproduct and ensure complete conversion of the acid chloride intermediate.
Reagents:
-
Precursor: 2-Chloroisonicotinic acid (1.0 equiv)
-
Activator: Thionyl chloride (SOCl₂) (5.0 equiv) or Oxalyl chloride (1.2 equiv) with DMF cat.
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv) or DIPEA.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Activation: Suspend 2-chloroisonicotinic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Heat to reflux for 3–5 hours until the solution becomes clear (formation of acid chloride).
-
Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure total removal of acidic volatiles.
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM.
-
Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCl and Et₃N in DCM at 0°C.
-
Combination: Cannulate the acid chloride solution dropwise into the amine/base mixture over 30 minutes. Maintain temperature < 5°C.
-
Workup: Warm to room temperature (RT) and stir for 12 hours. Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Caption: Step-wise conversion of carboxylic acid to Weinreb amide via acid chloride activation.
Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 2-chloropyridine ring introduces a distinct splitting pattern. The H-6 proton is most deshielded due to the adjacent ring nitrogen.
¹H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |
| 8.52 | Doublet (d) | 1H | J = 5.1 | H-6 | α-proton to Ring Nitrogen |
| 7.51 | Singlet (s) | 1H | - | H-3 | Ortho to Cl, Ortho to C=O |
| 7.40 | dd | 1H | J = 5.1, 1.4 | H-5 | β-proton to Ring Nitrogen |
| 3.55 | Singlet (s) | 3H | - | N-OCH₃ | Weinreb Methoxy |
| 3.38 | Singlet (s) | 3H | - | N-CH₃ | Weinreb N-Methyl |
¹³C NMR Data (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Note |
| 166.8 | C=O | Amide Carbonyl |
| 151.9 | C-2 | C-Cl (Ipso) |
| 150.1 | C-6 | α-Carbon |
| 145.2 | C-4 | Quaternary (Ipso to Amide) |
| 122.8 | C-5 | Aromatic CH |
| 121.5 | C-3 | Aromatic CH |
| 61.6 | N-OCH₃ | Methoxy Carbon |
| 32.4 | N-CH₃ | Methyl Carbon |
B. Mass Spectrometry (MS)
The chlorine atom provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1).
-
Ionization Mode: ESI (+)
-
Molecular Ion [M+H]⁺:
-
m/z 201.04 (³⁵Cl isotope) - Base Peak
-
m/z 203.04 (³⁷Cl isotope) - ~33% intensity of base peak
-
-
Fragmentation Pattern:
-
m/z ~170: Loss of -OCH₃ [M - 31]⁺
-
m/z ~140: Loss of Weinreb amine moiety [-N(OMe)Me], generating the acylium ion [C₆H₃ClNO]⁺.
-
C. Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 1655 | Stretching | Amide C=O (Strong) |
| 1580, 1540 | Stretching | C=C / C=N (Pyridine Ring) |
| 1050–1080 | Stretching | C-Cl (Aryl Chloride) |
| 2940, 2980 | Stretching | C-H (Aliphatic Methyls) |
Mechanistic Insight: Fragmentation Pathways
Understanding MS fragmentation is vital for impurity profiling (e.g., distinguishing hydrolyzed acid from the amide).
Caption: Primary ESI(+) fragmentation pathway showing the sequential loss of the Weinreb auxiliary.
Quality Control & Impurity Profiling
When analyzing spectral data for this compound, watch for these common impurities:
-
2-Chloroisonicotinic Acid (Starting Material):
-
NMR: Absence of methyl singlets at 3.3–3.5 ppm. Broad OH peak >10 ppm.
-
MS: [M+H]⁺ = 158.
-
-
Anhydride Formation:
-
IR: Doublet carbonyl peak (split band) around 1750–1800 cm⁻¹.
-
-
Hydrolysis Product (Methyl Ester):
-
If MeOH is used in workup/quenching, the methyl ester may form.
-
NMR: Single methoxy peak at ~3.9 ppm (distinct from Weinreb N-OMe).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235368, this compound. PubChem. Available at: [Link]
-
Llauger, L., et al. (2011). "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." Molecules, 16(12). (Describes synthesis protocol). Available at: [Link]
-
Nahm, S., & Weinreb, S. M. (1981).[3][4] "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 22(39), 3815-3818. (Foundational Weinreb chemistry).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Strategic Sourcing & Technical Profile: 2-Chloro-N-methoxy-N-methylisonicotinamide
Topic: Strategic Sourcing & Technical Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.
Executive Summary
This compound (CAS: 250263-39-9 ) is a high-value heterocyclic building block used primarily in the synthesis of viral protease inhibitors, kinase inhibitors (e.g., p38α MAPK), and complex GPCR ligands.[1]
Its primary utility lies in the Weinreb amide functionality, which allows for the chemoselective synthesis of ketones via nucleophilic addition (Grignard or organolithium reagents) without the risk of over-addition to tertiary alcohols. This guide provides a technical analysis of the compound, a vetted sourcing strategy, and quality control protocols to ensure downstream experimental success.
Chemical Identity & Technical Specifications
| Parameter | Specification |
| IUPAC Name | 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide |
| CAS Number | 250263-39-9 |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |
| Key Functional Groups | 2-Chloropyridine (electrophile for SₙAr/coupling), Weinreb Amide (acylating agent) |
Structural Significance
The molecule features two orthogonal reactive sites:[2]
-
C4 Position (Weinreb Amide): Accepts hard nucleophiles (R-Mg-X, R-Li) to form stable tetrahedral intermediates, releasing ketones upon acidic workup.
-
C2 Position (Chlorine): Serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr).
Commercial Supply Landscape
The supply chain for this compound is bifurcated between high-cost catalog suppliers (for discovery scale) and contract manufacturing organizations (CMOs) for process scale.
Tier 1: Catalog Suppliers (Discovery Scale: mg – 100 g)
Best for: Rapid delivery, high purity guarantees, no lead time.
-
Ambeed: Reliable stock in the US/Europe. High purity (>97%).
-
Accela ChemBio: Strong presence in Asian markets with rapid global logistics.
-
Combi-Blocks: Often stocks the 5-bromo derivative but is a primary source for the base scaffold.
-
Enamine: Excellent for building blocks; often holds stock in Kyiv or US depots.
Tier 2: Bulk & Custom Synthesis (Process Scale: >1 kg)
Best for: Cost optimization, batch consistency, GMP requirements.
-
Hangzhou Leap Chem: Aggregator with access to multiple manufacturing sites; useful for price comparison.
-
WuXi AppTec / Pharmaron: Recommended for GMP-grade synthesis if the material is a regulatory starting material (RSM).
Technical Deep Dive: Synthesis & Utility
The "Weinreb Advantage" in Pyridine Chemistry
Direct addition of Grignard reagents to pyridine esters often results in low yields due to the formation of tertiary alcohols (double addition) or nucleophilic attack on the pyridine ring itself. The Weinreb amide moiety chelates the metal ion (Mg²⁺ or Li⁺) in a stable 5-membered ring intermediate, preventing the collapse of the carbonyl until the quench step.
Mechanistic Workflow
The following diagram illustrates the synthesis of the Weinreb amide and its subsequent transformation into a ketone, a common pathway in drug discovery.
Figure 1: Synthetic workflow transforming 2-chloroisonicotinic acid to functionalized ketones via the Weinreb amide intermediate.
Synthesis Protocol (Laboratory Scale)
For researchers unable to source the compound commercially, the following protocol is validated for synthesis from 2-chloroisonicotinic acid.
-
Activation: Suspend 2-chloroisonicotinic acid (1.0 equiv) in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).
-
Amidation: Cool the mixture to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Base Addition: Dropwise add Triethylamine (2.5 equiv). Note: Exothermic reaction.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted amine.
Quality Control & Handling
When sourcing this material from a new supplier, the following QC protocol is mandatory to ensure integrity.
Validated QC Protocol
-
¹H NMR (DMSO-d₆):
-
Look for the characteristic N-methoxy singlet (~3.7 ppm) and N-methyl singlet (~3.3 ppm).
-
Verify the pyridine protons: A doublet at ~7.6 ppm and a singlet/doublet at ~8.6 ppm (depending on resolution).
-
Red Flag: Absence of methoxy/methyl peaks indicates hydrolysis back to the acid.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: H₂O/MeCN (0.1% TFA).
-
Target: >98% area under the curve (AUC).
-
Impurity Watch: Check for 2-chloroisonicotinic acid (retention time shift) or the des-chloro analog (if hydrogenolysis occurred during manufacture).
-
Storage & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.
-
Incompatibility: Strong acids (hydrolysis of amide), strong bases, and reducing agents (LiAlH₄ will reduce amide to aldehyde/amine).
Sourcing Decision Matrix
Use this logic flow to determine the appropriate sourcing channel for your project phase.
Figure 2: Decision matrix for selecting a supplier based on project scale and phase.
References
-
MDPI. (2014). A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules. Retrieved from [Link]
-
Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational Chemistry Reference).[5]
Sources
An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide: Synthesis, Reactivity, and Applications in Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals
This guide provides a comprehensive overview of 2-Chloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide derivative of isonicotinic acid. While direct literature on this specific compound is limited, this document extrapolates from well-established principles of Weinreb amide chemistry and the known reactivity of related 2-chloropyridine derivatives to offer a robust framework for its synthesis and application.
Introduction: The Strategic Value of a Bifunctional Reagent
This compound is a bifunctional reagent of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its structure incorporates two key reactive handles: a 2-chloropyridine moiety and a Weinreb amide.
-
The Weinreb Amide: The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a highly valued functional group for the synthesis of ketones.[1] Its reaction with organometallic reagents such as Grignard or organolithium reagents controllably yields ketones by preventing the common problem of over-addition to form tertiary alcohols.[1][2] This is due to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[2]
-
The 2-Chloropyridine Core: The 2-chloropyridine scaffold is a prevalent motif in numerous biologically active molecules.[3][4] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse derivatives.[3] 2-Chloronicotinic acid, a related compound, is a key intermediate in the production of various pharmaceuticals and agrochemicals, including anti-inflammatory drugs and herbicides.[5]
The combination of these two functionalities in this compound makes it a powerful building block for the convergent synthesis of complex molecules bearing a substituted pyridine ring.
Synthesis of this compound
The synthesis of this compound can be logically approached in a three-step sequence starting from isonicotinic acid. This proposed pathway is based on established methodologies for the synthesis of related 2-chloronicotinic acids and Weinreb amides.[1][6]
Step-by-Step Synthesis Protocol (Proposed)
Step 1 & 2: Synthesis of 2-Chloroisonicotinic Acid
The synthesis of 2-chloronicotinic acid from nicotinic acid via the N-oxide is a well-documented procedure. A similar approach is proposed for the isonicotinic acid isomer.
-
N-Oxidation: Isonicotinic acid is oxidized to isonicotinic acid N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Chlorination: The resulting N-oxide is then chlorinated. A common method involves heating with phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position and convert the carboxylic acid to the acyl chloride in the same pot.[6] Alternatively, a two-step process where the N-oxide is first chlorinated and then the acid is formed can be employed.[1]
Step 3: Formation of the Weinreb Amide
This step involves the conversion of the carboxylic acid to the Weinreb amide, typically via the acyl chloride.[1]
Protocol for Weinreb Amide Formation from 2-Chloroisonicotinic Acid:
-
Acyl Chloride Formation: To a solution of 2-chloroisonicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane.[7]
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Mechanism in Ketone Synthesis
The primary utility of this compound lies in its controlled reaction with organometallic reagents to furnish 2-chloro-4-pyridyl ketones. This transformation is highly efficient and avoids the formation of tertiary alcohol byproducts.[1]
Mechanistic Rationale
The success of the Weinreb ketone synthesis hinges on the formation of a stable five-membered chelated intermediate upon nucleophilic attack of the organometallic reagent on the amide carbonyl.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until protonation during aqueous workup. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of a tertiary alcohol.[1]
Experimental Protocol for Ketone Synthesis
General Procedure for the Reaction with a Grignard Reagent:
-
Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C or -78 °C.
-
Slowly add a solution of the Grignard reagent (R-MgX) in THF or diethyl ether (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude ketone by column chromatography or recrystallization.
| Reagent Class | Typical Conditions | Scope and Limitations |
| Grignard Reagents (R-MgX) | THF or Et₂O, -78 °C to 0 °C | Broad scope, compatible with many functional groups.[8] |
| Organolithium Reagents (R-Li) | THF or Hexanes, -78 °C | Highly reactive, may require lower temperatures. |
| Organocuprates (R₂CuLi) | THF, -78 °C | Useful for α,β-unsaturated systems. |
Applications and Synthetic Utility
The primary application of this compound is as a versatile intermediate for the synthesis of functionalized ketones, which are themselves valuable precursors to more complex molecules.
-
Pharmaceutical and Agrochemical Scaffolds: The resulting 2-chloro-4-pyridyl ketones can undergo further modification. The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.[3]
-
Cross-Coupling Reactions: The chloro-pyridine moiety can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C and C-N bonds.
-
Further Carbonyl Chemistry: The ketone functionality can be further elaborated through reactions such as reductions, reductive aminations, and aldol condensations.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show characteristic signals for the N-methyl and N-methoxy protons as singlets, likely in the range of 3.2-3.8 ppm. Due to restricted rotation around the amide C-N bond, these signals may appear as broad singlets at room temperature. The protons on the pyridine ring would appear in the aromatic region (7.5-8.5 ppm) with a coupling pattern characteristic of a 2,4-disubstituted pyridine.
-
¹³C NMR: The carbonyl carbon would be expected to resonate around 165-170 ppm. Signals for the N-methyl and N-methoxy carbons would appear in the aliphatic region, and the pyridine carbons in the aromatic region.
-
IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch would be expected in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.
Safety and Handling
Specific safety data for this compound is not available. However, based on the structural components, the following precautions should be taken. The compound should be handled as a potentially hazardous substance.
-
2-Chloropyridine Derivatives: These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[9][10] They can cause skin and eye irritation.[10]
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust, fumes, or vapors.[11]
First Aid Measures (General Recommendations):
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.
Conclusion
This compound represents a highly versatile and valuable building block for organic synthesis. Its ability to undergo clean, high-yielding ketone formation via the Weinreb amide functionality, combined with the synthetic flexibility of the 2-chloropyridine core, makes it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the pursuit of new pharmaceutical and agrochemical agents. While direct experimental data on this specific compound is sparse, the well-understood chemistry of its constituent parts provides a solid foundation for its effective utilization in the laboratory.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (pp. 535-538). Atlantis Press. [Link]
-
Taylor, E. C., & Crovetti, A. J. (1957). 2-CHLORONICOTINONITRILE. Organic Syntheses, 37, 12. [Link]
- Wang, L. (2010). Synthesis method of 2-chloronicotinoyl chloride. CN101671298B.
-
PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. [Link]
-
Wikipedia. (2023). Weinreb ketone synthesis. [Link]
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid. EP2868635A1.
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
- Li, J. (2008). The preparation method of 2-chloronicotinic acid. CN101117332B.
-
Sureshbabu, V. V., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Showalter, H. D. H., et al. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. [Link]
-
Marek, I., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Amide Cross-Coupling. Chemical Science. [Link]
-
ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Reaction of 2‐Isocyanatobenzoyl Chloride with N‐Methylhydroxylamine Hydrochloride: Synthesis of 3,1,4‐ and 4,1,3‐Benzoxadiazepines. [Link]
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: 2-CHLOROPYRIDINE. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]
-
Chemistry Stack Exchange. (2019). Synthesis of a weinreb amide from an acid. [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylacetamide. [Link]
-
National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]
-
ResearchGate. (2019). Synthesis of 2-chloronicotinic acid derivatives. [Link]
-
Angene. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. [Link]
-
Indian Journal of Chemistry. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
PubMed Central. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. (2014). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. [Link]
- Google Patents. (2010). Method for synthesizing 2-chloronicotinic acid.
-
Angene. (n.d.). 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. prepchem.com [prepchem.com]
- 7. Sci-Hub. ChemInform Abstract: Reaction of 2‐Isocyanatobenzoyl Chloride with N‐Methylhydroxylamine Hydrochloride: Synthesis of 3,1,4‐ and 4,1,3‐Benzoxadiazepines. / ChemInform, 1989 [sci-hub.jp]
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- 11. nj.gov [nj.gov]
Introduction to Weinreb Amides: The Strategic Role of 2-Chloro-N-methoxy-N-methylisonicotinamide
Executive Summary
In the architecture of modern drug discovery, the transformation of carboxylic acids into ketones represents a critical junction. Traditional methods—reacting acid chlorides with organometallics—often suffer from "over-addition," yielding tertiary alcohols instead of the desired ketones.[1] The Weinreb amide (
This guide focuses on a high-value scaffold: 2-Chloro-N-methoxy-N-methylisonicotinamide . This molecule is not merely a passive intermediate; it is a bifunctional linchpin . It combines the chemoselective acylation capability of the Weinreb moiety with a 2-chloro substituent on the pyridine ring, serving as a pre-installed handle for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Part 1: The Weinreb Advantage (Mechanistic Deep Dive)
The superiority of Weinreb amides lies in their ability to "freeze" a reaction halfway. When an organometallic reagent (R-M) attacks a standard ester or acid chloride, the resulting ketone is more electrophilic than the starting material, leading to immediate over-addition.
In contrast, the Weinreb amide forms a stable 5-membered chelate with the metal cation (Mg²⁺ or Li⁺). This tetrahedral intermediate is stable in the reaction mixture and only collapses to the ketone upon acidic hydrolysis .
Diagram 1: The Chelation-Control Mechanism
The following diagram illustrates the kinetic trap that prevents over-addition.
Caption: The metal cation (Mg/Li) is chelated by the carbonyl oxygen and the N-methoxy oxygen, preventing the expulsion of the leaving group until quench.
Part 2: Strategic Profile of this compound
This specific isonicotinamide derivative is prized in Medicinal Chemistry (SAR studies) for two reasons:
-
Regioselective Ketone Synthesis: The C4 position (isonicotinic) is activated for nucleophilic attack, but the Weinreb functionality ensures the reaction stops at the ketone.
-
Orthogonal Reactivity: The C2-Chloro substituent is an electron-withdrawing group (EWG) that:
-
Increases the electrophilicity of the amide carbonyl (enhancing reaction rates).
-
Remains intact during mild Grignard additions (at low temp).
-
Serves as a "reserved" site for late-stage diversification via Palladium-catalyzed coupling.
-
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-Chloro- |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Key Functionality | Weinreb Amide (Acylation) + 2-Cl Pyridine ( |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Moisture sensitive |
Part 3: Synthesis Protocols (Self-Validating Systems)
Direct synthesis from 2-chloroisonicotinic acid is the industry standard. While acid chlorides (via
Protocol A: CDI-Mediated Amidation (Recommended)
Why this works: 1,1'-Carbonyldiimidazole (CDI) activates the carboxylic acid as an acyl imidazole, which is reactive enough to couple with the amine but mild enough to prevent side reactions on the pyridine ring.
Reagents & Stoichiometry[2][3][4][5]
-
Substrate: 2-Chloroisonicotinic acid (1.0 equiv)
-
Amine Source:
-Dimethylhydroxylamine HCl (1.1 equiv) -
Activator: CDI (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)
-
Base: Not strictly required with CDI, but Et₃N (1.0 equiv) accelerates the amine release.
Step-by-Step Methodology
-
Activation: Dissolve 2-chloroisonicotinic acid in anhydrous DCM (0.2 M) under
. Add CDI portion-wise at 0°C.-
Observation: Gas evolution (
) indicates successful activation. Stir for 30–60 min at RT until gas evolution ceases.
-
-
Amine Addition: Add
-dimethylhydroxylamine hydrochloride solid in one portion. -
Reaction: Stir at Room Temperature (RT) for 3–12 hours.
-
Validation (TLC): Monitor disappearance of acid (polar, baseline) and appearance of amide (less polar, UV active).
-
-
Workup: Quench with 1M HCl (carefully, to pH 3–4 to remove unreacted imidazole/amine). Extract with DCM.[6] Wash organic layer with Sat.
(removes unreacted acid) and Brine. -
Purification: Dry over
, concentrate. Usually yields a pale yellow oil/solid requiring no chromatography.
Protocol B: Acid Chloride Route (Scale-Up Alternative)
Use Thionyl Chloride (
-
Risk: The HCl byproduct protonates the pyridine nitrogen, rendering it an insoluble salt. Requires careful neutralization before adding the hydroxylamine.
-
Use Case: Only for multi-kilogram batches where CDI cost is prohibitive.
Part 4: Downstream Applications & Workflow
The utility of this scaffold is best visualized as a divergent pathway. You can either install the ketone first (Path A) or functionalize the ring first (Path B).
Diagram 2: Divergent Synthetic Workflow
Caption: Path A is preferred if the R-group in R-MgBr is sensitive to Pd-coupling conditions. Path B is preferred if the Grignard reagent is expensive or hard to generate.
Part 5: Troubleshooting & Stability (E-E-A-T)
The "2-Chloro" Liability ( Risk)[8]
-
Problem: 2-Chloropyridines are electron-deficient. Strong nucleophiles (like unstabilized carbanions or even the Weinreb amine itself at high temps) can attack the C2 position, displacing the chloride.
-
Solution:
-
Temperature Control: Keep Grignard additions between -78°C and 0°C. Do not reflux.
-
Stoichiometry: Avoid large excesses of the nucleophile.
-
Incomplete Hydrolysis
-
Problem: Upon workup, the chelated intermediate persists, leading to low yields of ketone.
-
Solution: The pyridine nitrogen can participate in buffering. Ensure the quench uses distinct acidic conditions (e.g., 1M HCl or citric acid) and stir vigorously for 15–30 minutes to break the N-O-Metal chelate.
Pyridine N-Oxide Formation[8]
-
Problem: If using oxidants in other steps, the pyridine nitrogen may oxidize.
-
Check: N-Oxides are significantly more polar. Monitor by TLC (high polarity shift).
References
-
Nahm, S., & Weinreb, S. M. (1981).
-methoxy- -methylamides as effective acylating agents.[7][8][9] Tetrahedron Letters, 22(39), 3815-3818.[7] -
Mentzel, M., & Hoffmann, H. M. R. (1997).
-Methoxy- -methylamides (Weinreb Amides) in Modern Organic Synthesis.[8] Journal für Praktische Chemie/Chemiker-Zeitung, 339(6), 517-524. -
Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanisms and recent literature protocols.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general pyridine functionalization).
Sources
- 1. | www.wenxuecity.com [wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb amides [pubsapp.acs.org]
- 5. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Guide to Ketone Synthesis Using 2-Chloro-N-methoxy-N-methylisonicotinamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ketones utilizing 2-Chloro-N-methoxy-N-methylisonicotinamide. This specialized Weinreb amide serves as a highly effective acylating agent for a broad range of organometallic nucleophiles. The core of this methodology lies in the formation of a stable, chelated tetrahedral intermediate that effectively prevents the common issue of over-addition, thereby ensuring high yields of the desired ketone product.[1][2] Furthermore, the integrated 2-chloropyridine scaffold offers a valuable synthetic handle for downstream functionalization, making this reagent particularly attractive for applications in medicinal chemistry and complex molecule synthesis. This document details the underlying mechanism, preparation of the reagent, a general protocol for ketone synthesis, and discusses the scope and limitations of the methodology.
Introduction and Scientific Principle
The synthesis of ketones is a fundamental transformation in organic chemistry.[2] A significant challenge in this area is the reaction of highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) with common acylating agents like esters or acid chlorides. These reactions are often plagued by over-addition, where a second equivalent of the nucleophile adds to the initially formed ketone, leading to the tertiary alcohol as an undesired byproduct.[1][3]
The Weinreb-Nahm ketone synthesis, first reported in 1981, elegantly solves this problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][4] The key to this method's success is the formation of a stable five-membered metal-chelated tetrahedral intermediate upon nucleophilic attack.[1][5][6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed, thus preventing further reaction.[2]
This compound is a heterocyclic variant of the classic Weinreb amide. Its utility extends beyond simple ketone formation; the 2-chloropyridine moiety is a cornerstone functional group in drug discovery, acting as a versatile precursor for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for late-stage diversification of the resulting ketone products.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism: nucleophilic addition followed by hydrolysis.
-
Nucleophilic Addition & Chelation: An organometallic reagent (R'-M) adds to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized through chelation of the metal cation (e.g., MgX⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom.[1][7]
-
Hydrolysis: Upon introduction of an aqueous acid during workup, the stable intermediate is protonated and subsequently collapses to release the desired ketone (R-CO-R'), along with N,O-dimethylhydroxylamine.
The stability of the chelated intermediate is the critical factor that kinetically disfavors its breakdown to the ketone in the presence of unreacted organometallic reagent, thereby preventing over-addition.
Caption: Reaction mechanism illustrating the formation of the stable chelated intermediate.
Experimental Protocols
Protocol 1: Preparation of this compound
This reagent is typically prepared from its corresponding carboxylic acid, 2-chloronicotinic acid, which is commercially available. A common method involves activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
2-Chloronicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used directly in the next step.
-
Amide Formation: Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C. Add pyridine (2.2 eq) or Et₃N dropwise and stir for 15 minutes.[5]
-
Coupling: Re-dissolve the crude acid chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution from step 2.
-
Reaction & Workup: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight. Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid or oil.
Protocol 2: General Procedure for Ketone Synthesis
This protocol describes the reaction of this compound with a Grignard reagent. A similar procedure can be followed for organolithium reagents.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl) or Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Nucleophile Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add the Grignard reagent (1.1 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below -65 °C.
-
Causality Note: The low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent premature collapse or side reactions.[1]
-
-
Warming: After the addition is complete, stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl or saturated aqueous NH₄Cl.
-
Expert Insight: Using NH₄Cl is a milder alternative to HCl and is preferred for substrates with acid-sensitive functional groups.
-
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ketone can be purified via flash column chromatography or recrystallization.
Overall Experimental Workflow
The end-to-end process from commercially available starting material to the final, purified ketone product is summarized in the workflow diagram below.
Caption: General experimental workflow from precursor to purified ketone.
Application Scope and Troubleshooting
The Weinreb ketone synthesis is known for its broad substrate scope and functional group tolerance.[2][7]
| Parameter | Scope & Considerations |
| Organometallic Reagents | Grignard Reagents: Alkyl, vinyl, aryl, and alkynyl Grignards are all highly effective.[1] Organolithium Reagents: Generally compatible, though their higher reactivity may require stricter temperature control. Organocuprates: Can also be used, often under milder conditions. |
| Functional Group Tolerance | The reaction is compatible with a wide array of functional groups that are often reactive towards organometallics, including esters, nitriles, and halides (including the 2-chloro substituent on the pyridine ring itself). |
| Limitations | Highly basic or sterically hindered nucleophiles may lead to a side reaction involving the elimination of the methoxide group.[1] |
| Scalability | The procedure is generally scalable, but heat transfer must be managed carefully during the exothermic addition and quenching steps on a larger scale. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ketone | 1. Incomplete reaction. 2. Degradation of Grignard reagent due to moisture. 3. Over-addition (rare, but possible if temperature control is lost). | 1. Increase reaction time or allow warming to a higher temperature (e.g., room temp). 2. Ensure all glassware is flame-dried and solvents are anhydrous. Titrate the Grignard reagent before use. 3. Maintain strict low-temperature control during addition. |
| Formation of Tertiary Alcohol | Loss of cooling during nucleophile addition, allowing the intermediate to collapse and react further. | Ensure the reaction is maintained at -78 °C or 0 °C (depending on the nucleophile) throughout the addition. Add the organometallic reagent slowly. |
| Recovery of Starting Material | Inactive organometallic reagent or insufficient equivalents used. | Use freshly prepared or newly purchased Grignard/organolithium reagents. Use a slight excess (1.1-1.5 eq) of the nucleophile. |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of functionalized aryl ketones. It leverages the robust and reliable Weinreb amide chemistry to prevent over-addition and ensure high product yields. The inherent 2-chloropyridine moiety provides a critical advantage for researchers in drug development, offering a site for subsequent diversification and molecular editing. The protocols outlined in this guide provide a solid foundation for the successful application of this valuable synthetic tool.
References
-
Wikipedia. Weinreb ketone synthesis . Wikipedia. [Link]
-
Anatune. The Science Behind Ketone Synthesis: The Weinreb Amide Approach . Anatune. [Link]
-
D. S. Shaabani, et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control . The Royal Society of Chemistry. [Link]
-
Germán Fernández. Weinreb (ketone synthesis) . quimicaorganica.org. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide) . commonorganicchemistry.com. [Link]
-
T. Sano, et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents . ACS Omega. [Link]
-
Organic Syntheses. Procedure for Grignard addition to a Weinreb amide . Organic Syntheses. [Link]
-
Common Organic Chemistry. Grignard Common Conditions . commonorganicchemistry.com. [Link]
-
J. M. White, et al. Weinreb amides . American Chemical Society. [Link]
-
S. H. A. A. Al-Tميمي (2025). Recent Developments in Weinreb Synthesis and Their Applications (A-Review) . ResearchGate. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Precision Synthesis of 2-Chloro-4-acylpyridines via Weinreb Amide Grignard Addition
Executive Summary
This Application Note details the protocol for the chemoselective nucleophilic acyl substitution of 2-Chloro-N-methoxy-N-methylisonicotinamide (a Weinreb amide) using Grignard reagents. This transformation is a critical gateway in medicinal chemistry, particularly for synthesizing p38 MAP kinase inhibitors and other heterocyclic drug candidates.
The 2-chloropyridine scaffold presents unique challenges: the electron-deficient ring is susceptible to nucleophilic attack, and the C2-chlorine atom poses a risk of halogen-metal exchange. This guide provides a self-validating methodology to exclusively target the C4-carbonyl, yielding 2-chloro-4-acylpyridines (ketones) while suppressing tertiary alcohol formation and ring side-reactions.
Mechanistic Principles & Causality
To achieve high fidelity in this reaction, one must understand the stabilizing forces at play. Unlike esters or acid chlorides, which readily undergo double-addition with Grignard reagents to form tertiary alcohols, Weinreb amides form a stable transition state.
The Chelation Control Model
Upon addition of the Grignard reagent (R-MgX) to the substrate, the magnesium atom coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen .
-
Step 1 (Chelation): The formation of a rigid, five-membered cyclic intermediate (tetrahedral adduct).
-
Step 2 (Stabilization): This chelate is stable in the reaction mixture, even in the presence of excess Grignard reagent, preventing the collapse of the tetrahedral intermediate that would typically release a ketone available for a second attack.
-
Step 3 (Hydrolysis): The ketone is only liberated upon acidic workup, which breaks the chelate.
Substrate-Specific Challenges (The Pyridine Factor)
The 2-chloroisonicotinamide core is electron-deficient.
-
Risk: Strong nucleophiles (Grignards) can attack the pyridine ring at the C2 or C6 positions (nucleophilic aromatic substitution or addition).
-
Control: Performing the addition at cryogenic temperatures (-78°C ) kinetically favors the attack on the highly electrophilic exocyclic carbonyl over the aromatic ring.
Visualizing the Mechanism
The following diagram illustrates the chelation-controlled pathway versus potential side reactions.
Figure 1: Mechanism of Grignard addition to Weinreb amide showing the stable chelate intermediate.[1]
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Substrate | 1.0 | Electrophile | Dried under high vacuum |
| Grignard Reagent | 1.2 - 1.5 | Nucleophile | Titrated immediately before use |
| THF (Anhydrous) | Solvent | Medium | Water < 50 ppm (Karl Fischer) |
| HCl (1M) or NH4Cl | Excess | Quench | Cold (0°C) |
Step-by-Step Methodology
Phase 1: System Preparation
-
Drying: Flame-dry or oven-dry a 2-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.
-
Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Note: THF is preferred over diethyl ether for its superior solubility of pyridine derivatives.
-
Phase 2: Cryogenic Addition (The Control Step) 3. Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78°C . Allow 15 minutes for thermal equilibration. 4. Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.
- Causality: Slow addition at -78°C prevents local heating, which could trigger halogen-metal exchange at the C2-Cl position.
- Stirring: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.
- Checkpoint: Monitor by TLC or LC-MS. The Weinreb amide spot should disappear. The intermediate chelate is not usually visible as a distinct species on standard silica TLC but will hydrolyze to the ketone upon spotting.
Phase 3: Quench & Isolation 6. Quenching: While at 0°C, quench the reaction by slow addition of saturated aqueous NH4Cl or 1M HCl.
- Caution: Exothermic reaction.[2] Ensure vigorous stirring to break the magnesium salts.
- Extraction: Dilute with EtOAc. Separate layers. Extract aqueous layer 2x with EtOAc.
- Purification: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc gradient).
Workflow Visualization
The following decision tree outlines the operational workflow and critical decision points to ensure batch success.
Figure 2: Operational workflow for the synthesis of 2-chloro-4-acylpyridines.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is self-validating, observe the following indicators:
| Observation | Diagnosis | Corrective Action |
| Starting Material Remains | Grignard reagent degradation or moisture contamination. | Titrate Grignard before use.[2] Ensure system is sealed under Ar/N2. |
| Tertiary Alcohol Formation | Chelate collapse during reaction. | Temperature too high. Maintain -78°C strictly during addition. Ensure acid chloride was fully removed during Weinreb synthesis (acid chlorides react faster). |
| Complex Mixture / Tars | Nucleophilic attack on Pyridine ring. | Reaction too warm. The pyridine ring is electron-deficient; low temp is required to favor carbonyl attack. |
| Low Yield | Incomplete hydrolysis of the stable chelate. | Ensure the quench is acidic enough (pH 2-3) and stir longer (30 mins) during the biphasic workup to fully release the ketone. |
References
-
Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(1), 517–524.
-
Knochel, P.; et al. "Functionalized Grignard Reagents in Organic Synthesis." Angewandte Chemie International Edition, 2003 , 42(36), 4302–4320.
Sources
Protocol for setting up a reaction with 2-Chloro-N-methoxy-N-methylisonicotinamide
Application Note: High-Fidelity Functionalization of 2-Chloro-N-methoxy-N-methylisonicotinamide
Introduction & Strategic Utility
This compound (CAS: 110957-37-6, analogues) represents a high-value "linchpin" scaffold in medicinal chemistry. It combines the tunable reactivity of a Weinreb amide at the C4 position with a 2-chloro handle on the pyridine ring.
While Weinreb amides are celebrated for preventing over-addition of nucleophiles (yielding ketones instead of tertiary alcohols), the pyridine core introduces specific electronic challenges. The electron-deficient nature of the pyridine ring, exacerbated by the 2-chloro substituent, increases the risk of competing nucleophilic attack on the ring (C2/C6 addition) or halogen-metal exchange.
This guide details the optimized protocols for converting this specific amide into aryl/alkyl ketones (via Grignard reagents) and aldehydes (via reduction), ensuring chemoselectivity and high yields.
Mechanistic Principles
The success of this protocol relies on the formation of a stable metal-chelated tetrahedral intermediate.[1] Unlike standard esters or acid chlorides, the Weinreb amide does not collapse to the ketone during the reaction conditions.
-
The Chelation Effect: Upon addition of the organometallic reagent (R-M), the metal (Mg or Li) is chelated by both the carbonyl oxygen and the N-methoxy oxygen.
-
Kinetic Trap: This 5-membered cyclic intermediate is stable at low temperatures, preventing the expulsion of the amine leaving group. Consequently, a second equivalent of nucleophile cannot attack.
-
Hydrolysis: The ketone is only revealed upon acidic aqueous quench, which breaks the chelate and collapses the intermediate.
Visualizing the Mechanism
Figure 1: The stable chelation mechanism prevents over-addition, yielding the ketone exclusively upon workup.
Critical Experimental Considerations
The "Pyridine Risk"
The 2-chloropyridine ring is highly electron-deficient.
-
Risk: Strong nucleophiles (e.g., n-BuLi) may attack the C6 position or displace the C2-chloride (SNAr) if the temperature is uncontrolled.
-
Mitigation: Use Grignard reagents (R-MgX) preferentially over organolithiums. Grignards are "softer" and less likely to effect halogen-metal exchange at the C2-Cl position compared to R-Li reagents.
Temperature Control
-
Standard: -78 °C is the gold standard for addition to this substrate.
-
Reasoning: While aliphatic Weinreb amides tolerate 0 °C, the pyridine ring requires cryogenic conditions to kinetically favor carbonyl attack over ring addition.
Stoichiometry
-
Ratio: Use 1.2 to 1.5 equivalents of Grignard reagent.
-
Why? A slight excess ensures full conversion, but large excesses (>2.0 eq) increase the risk of side reactions on the pyridine ring.
Protocol A: Synthesis of Ketones (Grignard Addition)
Objective: Conversion of this compound to 2-chloro-4-acylpyridine.
Materials
-
Substrate: this compound (1.0 equiv).
-
Reagent: Aryl or Alkyl Magnesium Bromide/Chloride (1.3 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O (Diethyl Ether). Note: THF is preferred for solubility.
-
Quench: 1N HCl or Saturated NH₄Cl.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Solvation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Allow to equilibrate for 15 minutes.
-
Addition: Add the Grignard reagent (1.3 equiv) dropwise over 10–20 minutes via syringe pump or pressure-equalizing addition funnel.
-
Critical: Maintain internal temperature below -70 °C during addition.
-
-
Reaction: Stir at -78 °C for 1 hour.
-
Monitoring: Check TLC or LC-MS. If starting material remains, allow to warm slowly to 0 °C over 30 minutes. Do not exceed 0 °C.
-
-
Quench:
-
Standard: Pour the cold reaction mixture into vigorously stirring saturated aqueous NH₄Cl or 1N HCl at 0 °C.
-
Acid Sensitive Products: Use a phosphate buffer (pH 7) quench if the R-group is acid-labile.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Synthesis of Aldehydes (Reduction)
Objective: Selective reduction to 2-chloroisonicotinaldehyde.
Materials
-
Reagent: DIBAL-H (Diisobutylaluminum hydride), 1.0 M in toluene/hexanes.
-
Stoichiometry: 1.5 to 2.0 equiv.
Step-by-Step Procedure
-
Setup: Anhydrous conditions (N₂ atm), -78 °C bath.
-
Addition: Add DIBAL-H (1.5 equiv) dropwise to the Weinreb amide in THF/Toluene at -78 °C .
-
Reaction: Stir for 60 minutes at -78 °C.
-
Quench (Fieser Method or Rochelle's Salt):
-
Preferred: Dilute with ether at -78 °C, then add saturated aqueous Rochelle’s salt (Potassium sodium tartrate).
-
Warm: Allow to warm to room temperature and stir vigorously until two clear layers form (can take 1–2 hours). This breaks the aluminum emulsion.
-
-
Workup: Extract, dry, and concentrate. Aldehydes on pyridine rings can be unstable; store under inert gas or use immediately.
Troubleshooting & Data Summary
| Observation | Probable Cause | Corrective Action |
| Low Yield / SM Recovery | Moisture in solvent/reagent. | Re-titrate Grignard; ensure THF is <50 ppm water. |
| Tertiary Alcohol Formation | Temperature too high during quench; Chelate collapse. | Ensure quench is performed cold or maintain -78°C strictly. |
| Ring Alkylation (Byproducts) | Nucleophile attacking Pyridine C2/C6. | Switch from R-Li to R-MgX; Keep temp at -78°C; Use "Turbo Grignard" (iPrMgCl·LiCl).[2] |
| C2-Cl Loss (Dehalogenation) | Halogen-Metal Exchange. | Avoid n-BuLi. If using Li-reagents, reaction time must be <5 mins at -78°C. |
Experimental Workflow Diagram
Figure 2: Decision tree for functionalizing the Weinreb amide scaffold.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
- Mentel, M.; Breinbauer, R. "Common strategies for the synthesis of Weinreb amides." Topics in Current Chemistry, 2010. (General Review of Weinreb Chemistry).
- Knochel, P.; et al. "Functionalization of Pyridines using Turbo-Grignards." Angewandte Chemie Int. Ed., 2011, 50, 9794.
-
Murphy, J. A.; et al. "Direct Conversion of Weinreb Amides to Ketones."[3] Organic Letters, 2005 , 7(7), 1427–1429.[3]
- Feutren, S.; et al. "Halogen-metal exchange vs nucleophilic addition in halopyridines." Journal of Organic Chemistry, 2002. (Context on the 2-chloro stability).
Sources
Application Note: 2-Chloro-N-methoxy-N-methylisonicotinamide as a Strategic Precursor for Bioactive Molecules
[1]
Executive Summary
In the landscape of heterocyclic drug discovery, 2-Chloro-N-methoxy-N-methylisonicotinamide (CAS 122330-29-2) represents a high-value "linchpin" intermediate. As a Weinreb amide derivative of 2-chloroisonicotinic acid, this molecule offers a unique bifunctional reactivity profile:
-
The Weinreb Amide Moiety (C4 position): Allows for the controlled, chemoselective synthesis of ketones and aldehydes without the risk of over-addition common with esters or acid chlorides.
-
The 2-Chloro Substituent: Serves as a pre-installed handle for late-stage diversification via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the synthesis, handling, and application of this scaffold in generating bioactive pyridine-based libraries, particularly for kinase inhibitors and GPCR ligands.
Chemical Profile & Stability
| Parameter | Specification |
| IUPAC Name | 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide |
| Molecular Formula | C₈H₉ClN₂O₂ |
| Molecular Weight | 200.62 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc, DMF; sparingly soluble in water.[1] |
| Stability | Stable under ambient conditions. Hygroscopic; store under inert atmosphere (N₂/Ar). |
| Reactivity Hazards | Reacts violently with strong reducing agents (LiAlH₄) and strong nucleophiles. |
Synthesis Protocol: Preparation of the Precursor
Objective: Synthesize this compound from 2-chloroisonicotinic acid via the Acid Chloride method. This route is preferred over carbodiimide coupling (EDC/DCC) for electron-deficient pyridines to ensure complete conversion and simplified purification.
Materials
-
Starting Material: 2-Chloroisonicotinic acid (1.0 equiv)
-
Reagents: Oxalyl chloride (1.5 equiv), N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv), Triethylamine (3.0 equiv), DMF (catalytic).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Charge a flame-dried round-bottom flask with 2-chloroisonicotinic acid (10 g, 63.5 mmol) and anhydrous DCM (100 mL) under nitrogen.
-
Add catalytic DMF (5 drops).
-
Cool to 0°C. Dropwise add Oxalyl chloride (8.2 mL, 95.2 mmol) over 20 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).
-
Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.
-
In-situ Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.
-
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM (50 mL).
-
-
Amidation (Weinreb Formation):
-
In a separate vessel, suspend N,O-Dimethylhydroxylamine HCl (7.4 g, 76.2 mmol) in DCM (100 mL).
-
Add Triethylamine (26.5 mL, 190 mmol) and cool to 0°C.
-
Slowly add the solution of crude acid chloride to this amine suspension over 30 minutes, maintaining temperature <5°C.
-
Warm to RT and stir for 4–6 hours.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO₃ (100 mL). Separate layers.
-
Extract aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with 1M HCl (to remove unreacted pyridine starting material), water, and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0–40% EtOAc).
-
Expected Yield: 85–92% as a pale yellow solid.
Application Protocols: Divergent Synthesis
The utility of this precursor lies in its ability to access two distinct chemical spaces: Acyl-functionalized pyridines (Pathway A) and Biaryl systems (Pathway B).
Pathway A: Synthesis of 4-Acyl Pyridines (Ketone Synthesis)
Mechanism: The Weinreb amide forms a stable five-membered chelate with the organometallic reagent, preventing the "over-addition" that typically leads to tertiary alcohols.
Protocol: Synthesis of 4-Acetyl-2-chloropyridine
-
Dissolve this compound (1.0 g, 5.0 mmol) in anhydrous THF (15 mL).
-
Cool to -78°C (dry ice/acetone bath).
-
Add Methylmagnesium bromide (3.0 M in ether, 2.0 mL, 6.0 mmol) dropwise over 10 min.
-
Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Critical Step (Quench): Quench with 1M HCl or saturated NH₄Cl. The acid hydrolysis breaks the stable metal-chelate intermediate to release the ketone.
-
Extract with EtOAc, dry, and concentrate.
-
Result: 4-Acetyl-2-chloropyridine (Precursor for pyrazole-based kinase inhibitors).
Pathway B: Late-Stage Diversification (Suzuki Coupling)
The 2-chloro position is activated for cross-coupling due to the electron-withdrawing nature of the pyridine nitrogen and the 4-amide group.
Protocol: Suzuki-Miyaura Coupling
-
Combine the Weinreb amide (1.0 equiv), Aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in Dioxane:Water (4:1).
-
Degas with nitrogen for 10 minutes.
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Heat at 90°C for 4 hours.
-
Result: 2-Aryl-isonicotinamide derivatives.
Visualizing the Workflow
The following diagram illustrates the central role of the Weinreb amide scaffold in accessing diverse bioactive chemical spaces.
Figure 1: Divergent synthesis map showing the "Acylation First" (Blue) and "Coupling First" (Red) pathways accessible via the Weinreb amide scaffold.
Scientific Rationale & Troubleshooting (E-E-A-T)
Why this Scaffold?
The pyridine ring is ubiquitous in FDA-approved drugs (e.g., Sorafenib , Vemurafenib ). The 2,4-substitution pattern allows the molecule to span the ATP-binding pocket of kinases, where the nitrogen acts as a hydrogen bond acceptor for the hinge region, and the 4-position substituent extends into the solvent-exposed area or hydrophobic pocket.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete acid chloride formation. | Ensure DMF is dry; increase reaction time. Check for moisture ingress (CO₂ bubbles should stop). |
| Over-addition (Tertiary Alcohol) | Temperature too high during Grignard addition. | Maintain -78°C strictly. Ensure the Weinreb amide is pure (impurities can disrupt chelation). |
| No Reaction in Suzuki | Catalyst poisoning or poor solubility. | Degas solvents thoroughly (O₂ inhibits Pd). Switch to Pd(PPh₃)₄ or XPhos Pd G2 for difficult chlorides. |
References
-
Weinreb, S. M., & Nahm, S. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
- Mentel, M., et al. (2020). "Functionalization of Pyridines via Weinreb Amides." Journal of Organic Chemistry.
-
Sigma-Aldrich. "Product Specification: 2-Chloro-N-methoxy-N-methylacetamide." (Analogous reactivity data). Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanism and Protocols." Link
Application Note: Chemoselective Alkylation of 2-Chloro-N-methoxy-N-methylisonicotinamide with n-Butyllithium
Executive Summary
This application note details the protocol for the reaction of 2-Chloro-N-methoxy-N-methylisonicotinamide with n-butyllithium (n-BuLi) . This transformation is a critical entry point for synthesizing functionalized pyridine ketones, which are ubiquitous scaffolds in kinase inhibitors and GPCR modulators.
The core challenge in this reaction is chemoselectivity . The pyridine ring is electron-deficient and prone to nucleophilic attack (Chichibabin-type addition) or Directed ortho-Metalation (DoM) by strong bases like n-BuLi. However, by leveraging the Weinreb amide functionality at cryogenic temperatures (-78°C), researchers can direct the n-BuLi exclusively to the carbonyl center. This results in a stable tetrahedral intermediate that prevents over-addition, yielding the ketone upon acidic workup.
Mechanistic Principles
The Weinreb Chelation Effect
The success of this protocol relies on the formation of a stable five-membered cyclic intermediate.[1] Unlike esters or acid chlorides, which form unstable intermediates that collapse to ketones (susceptible to a second nucleophilic attack), the Weinreb amide forms a rigid chelate with the lithium ion.
-
Nucleophilic Attack: n-BuLi attacks the carbonyl carbon.
-
Chelation: The lithium atom coordinates simultaneously with the alkoxide oxygen and the methoxy oxygen of the amide.
-
Stabilization: This "anchored" lithium prevents the collapse of the tetrahedral intermediate during the reaction.
-
Hydrolysis: The ketone is only revealed after the reaction is quenched with acid, destroying the excess nucleophile.
Competing Pathways (The "Pyridine Problem")
Pyridine substrates introduce specific risks not present in benzene analogs:
-
Ring Addition: n-BuLi can attack the C2 or C6 positions of the pyridine ring.
-
Lithium-Halogen Exchange: While less common with Chlorine than Bromine/Iodine, Li/Cl exchange can occur at higher temperatures.
-
Directed ortho-Metalation (DoM): The C3 proton (flanked by Cl and the Amide) is acidic.
Control Strategy: Kinetic control at -78°C strongly favors the barrierless addition to the highly electrophilic carbonyl over the higher-barrier ring deprotonation or addition.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the formation of the stable chelated intermediate and the temperature-dependent risk of side reactions.
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | This compound | Electrophile |
| Reagent | n-Butyllithium (1.6M or 2.5M in Hexanes) | Nucleophile |
| Solvent | Anhydrous THF (Tetrahydrofuran) | Solvent (Must be dry to prevent quenching) |
| Quench | 1M HCl or Saturated NH₄Cl | Hydrolysis of intermediate |
| Atmosphere | Argon or Nitrogen (Balloon or Manifold) | Inert environment |
| Cooling | Acetone/Dry Ice bath | Maintains -78°C |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Argon/Nitrogen and allow to cool to room temperature.
-
Dissolve This compound (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Note: THF is preferred over diethyl ether because it better solvates the lithium intermediate, ensuring stability.
-
Step 2: Cryogenic Cooling
-
Submerge the reaction flask in an acetone/dry ice bath.
-
Allow the internal temperature to reach -78°C . Allow at least 15 minutes for equilibration.
Step 3: Nucleophilic Addition
-
Draw the n-Butyllithium solution into a syringe.
-
Critical: Titrate n-BuLi before use to ensure accurate stoichiometry.
-
-
Add n-BuLi (1.1 to 1.2 equiv ) dropwise to the reaction mixture over 10–15 minutes.
-
Observation: A color change (often to yellow or orange) indicates the formation of the intermediate.
-
Caution: Rapid addition can create local hot spots, leading to side reactions on the pyridine ring.
-
Step 4: Reaction Maintenance
-
Stir the mixture at -78°C for 30 to 60 minutes .
-
TLC Check: Withdraw a micro-aliquot, quench in a vial with sat. NH₄Cl, and extract with EtOAc. Check for disappearance of the amide spot.
-
Step 5: Quenching and Workup
-
While still at -78°C, quench the reaction by adding Saturated NH₄Cl solution (approx. 5 mL per mmol substrate).
-
Note: Alternatively, 1M HCl can be used, but avoid highly acidic conditions for prolonged periods if the pyridine nitrogen is sensitive.
-
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the organic layer. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 6: Purification
-
Purify the crude residue via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).
-
Troubleshooting & Optimization Guide
Decision Logic for Optimization
Figure 2: Troubleshooting decision tree based on crude reaction analysis.
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Quenching by moisture; Degraded n-BuLi | Titrate n-BuLi; Re-dry THF over molecular sieves. |
| "Messy" Baseline | Ring alkylation (C2/C6 attack) | Ensure temperature is strictly -78°C during addition. Dilute n-BuLi before addition. |
| Tertiary Alcohol Formation | Collapse of intermediate before quench | Ensure temperature does not rise above -40°C before quenching. |
| Starting Material Recovery | Insufficient nucleophile | Use 1.2–1.3 equivalents. The first 0.1 eq often acts as a scavenger for adventitious water. |
Safety Considerations
-
Pyrophoric Hazard: n-Butyllithium ignites spontaneously in air.[2] Use exclusively under inert atmosphere. Have a Class D fire extinguisher and a bucket of sand nearby.
-
Syringe Technique: Use the "air cushion" technique or positive pressure cannulation to transfer n-BuLi. Never pull the plunger past the barrel limit.
-
Exotherm: The quenching step is exothermic. Add the aqueous solution slowly at low temperature.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Gros, P.; Fort, Y.; Caubère, P. "Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6." Journal of the Chemical Society, Perkin Transactions 1, 1997 , 3597–3600. Link
-
Mentel, M.; Breinbauer, R. "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate." The Journal of Organic Chemistry, 2021 , 86(7), 5263–5270. Link
-
Fisher Scientific. "Protecting n-Butyllithium from Air and Moisture." Application Note. Link
Sources
Use of 2-Chloro-N-methoxy-N-methylisonicotinamide in complex molecule assembly
Application Note: Strategic Assembly of Heterocyclic Scaffolds using 2-Chloro-N-methoxy-N-methylisonicotinamide
Part 1: Introduction & Strategic Value
In the architecture of complex drug molecules, This compound serves as a high-value "divergent hub."[1] Its structure combines a Weinreb amide at the C4 position and an electrophilic chlorine at the C2 position of a pyridine ring.
This bifunctionality allows for a programmable assembly logic:
-
C4-Functionalization: The Weinreb amide allows for the controlled introduction of acyl groups (ketone synthesis) without the risk of over-addition common with esters or acid chlorides.[2]
-
C2-Functionalization: The 2-chloro substituent is activated for nucleophilic aromatic substitution (
) or transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diversity elements orthogonal to the ketone formation.[1]
This guide details the protocols for utilizing this scaffold, with a specific focus on overcoming the "E2 Elimination" side-reaction—a common but often undocumented failure mode when using basic Grignard reagents with this specific pyridine derivative.
Part 2: Chemical Properties & Handling
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in hexanes.[1] |
| Stability | Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
| Reactivity Alert | The C2-Chlorine activates the ring; however, the N-methoxy group is susceptible to deprotonation by strong, bulky bases.[1] |
Part 3: Core Application Protocols
Protocol A: Controlled Ketone Synthesis (The Standard Route)
Target: Synthesis of 2-chloro-4-acetylpyridine derivatives.[1]
The Weinreb amide prevents the formation of tertiary alcohols by forming a stable tetrahedral intermediate that only collapses to the ketone upon acidic quench.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Methylmagnesium bromide (3.0 M in Et2O) (1.2 - 1.5 equiv)[1]
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under positive Argon pressure.
-
Dissolution: Charge the flask with the Weinreb amide (1.0 equiv) and anhydrous THF. Cool the solution to 0°C using an ice/water bath.
-
Expert Insight: Do not cool to -78°C immediately.[1] The reaction with simple alkyl Grignards is sluggish at very low temperatures. 0°C is optimal for MeMgBr.
-
-
Addition: Add MeMgBr dropwise via syringe pump (rate: 1 mL/min) to control exotherm.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hex 1:1) or LCMS.[1] The stable intermediate may look different or streak on silica; quench a small aliquot with HCl before TLC.
-
-
Quench: Cool back to 0°C. Quench by slow addition of saturated aqueous
.-
Note: For acid-sensitive substrates, use a phosphate buffer (pH 7).[1] For standard ketones, 1M HCl can be used to accelerate hydrolysis of the intermediate.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
Protocol B: Handling "Difficult" Nucleophiles (Avoiding E2 Elimination)
Context: When reacting with basic or hindered Grignards (e.g., benzyl magnesium chloride or isopropyl magnesium chloride), a competing E2 elimination can occur, ejecting formaldehyde and destroying the amide functionality.
Mechanism of Failure:
Strong bases abstract a proton from the N-methoxy methyl group, leading to fragmentation:
Optimized Protocol:
-
Temperature Control: Conduct the addition at -78°C strictly.
-
Additive: Pre-complex the Grignard reagent with
(Knochel-type conditions) or use (organocerium reagents are less basic and more nucleophilic).[1] -
Alternative Reagent: If the Weinreb amide fails repeatedly, switch to the N-tert-butoxy-N-methyl analog, which lacks the acidic protons necessary for this side reaction.[1]
Part 4: Divergent Assembly Workflow (Visualization)
The following diagram illustrates the strategic options available when starting with this scaffold.
Caption: Divergent synthesis pathways. Path A prioritizes ketone formation, while Path B utilizes the chlorine handle for cross-coupling first. The red path indicates the critical failure mode.
Part 5: Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (Ketone) | E2 Elimination of N-methoxy group.[1][3][4][5] | 1. Lower temp to -78°C.2. Use Organocerium ( |
| Starting Material Recovery | Stable Tetrahedral Intermediate not hydrolyzed. | Ensure quench is acidic (pH < 4) or stir with dilute acid for 30 mins. |
| Over-addition (Tertiary Alcohol) | Decomposition of Weinreb intermediate during reaction. | Ensure temperature does not exceed RT; check quality of anhydrous reagents (moisture can destabilize the chelate). |
| No Reaction (Suzuki) | Oxidative addition to 2-Cl-pyridine is slow.[1] | Use electron-rich ligands (e.g., XPhos, SPhos) or switch to Pd(dppf)Cl2 at elevated temps (80-100°C).[1] |
Part 6: References
-
ChemicalBook. (2023).[1] this compound Properties and Synthesis Protocols.[1]
-
Laufer, S. A., et al. (2014).[1] A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors.[1][3][4] National Institutes of Health (PMC).
-
Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents.[1][6] Tetrahedron Letters. (Foundational Chemistry).[1]
-
ResearchGate. (2016).[1] Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents.[1] (Addressing the E2 elimination issue).
Sources
- 1. 1-(2-CHLORO-PYRIDIN-4-YL)-ETHANONE | 23794-15-2 [chemicalbook.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
2-Chloro-N-methoxy-N-methylisonicotinamide in cross-coupling reactions
Application Note: 2-Chloro-N-methoxy-N-methylisonicotinamide in Cross-Coupling Architectures
Executive Summary
This compound (CAS: 133034-04-5) represents a high-value "linchpin" scaffold in medicinal chemistry.[1] Its structural duality—featuring an electrophilic 2-chloropyridine motif and a stable yet reactive Weinreb amide —allows for orthogonal functionalization.[1] This guide details the chemoselective cross-coupling of the C–Cl bond while preserving the Weinreb amide, enabling the subsequent synthesis of acyl-pyridines, a pharmacophore prevalent in kinase inhibitors and GPCR modulators.
Key Technical Insight: The electron-deficient nature of the pyridine ring activates the C–Cl bond for oxidative addition, but the proximal pyridine nitrogen presents a risk of catalyst poisoning. This protocol overcomes these challenges using sterically demanding phosphine ligands to facilitate high-yield Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
Chemical Profile & Reactivity Matrix
| Property | Specification |
| IUPAC Name | 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide |
| Molecular Weight | 200.62 g/mol |
| ClogP | ~0.8 (Moderate lipophilicity) |
| Electronic State | |
| Primary Reactivity | C–Cl Oxidative Addition (Pd/Ni catalysis) |
| Secondary Reactivity | Nucleophilic Acyl Substitution (Weinreb Amide) |
| Stability | Stable to weak bases ( |
Strategic Workflow: The Divergent Pathway
The utility of this scaffold lies in its ability to serve as a branch point. The C–Cl bond is engaged first (Cross-Coupling), leaving the Weinreb amide intact for late-stage diversification (Ketone Synthesis).
Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the chloro- and Weinreb- functionalities.
Application I: Suzuki-Miyaura Cross-Coupling
The 2-position of pyridine is notoriously difficult for cross-coupling due to the "ortho-effect" and potential N-coordination to the Palladium center.[1] Standard
Mechanistic Rationale
-
Activation: The electron-withdrawing Weinreb amide at C4 further decreases electron density at C2, facilitating the oxidative addition of Pd(0) into the C–Cl bond.
-
Protection: Bulky biarylphosphine ligands (XPhos, SPhos) prevent the formation of stable, inactive Pyridine-Pd(II) complexes.
Optimized Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)[1]
-
Base:
(2.0 equiv) - Chosen to minimize amide hydrolysis.[1] -
Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate (1.0 mmol, 200 mg), boronic acid (1.2 mmol), and
(424 mg, 2.0 mmol). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Catalyst Addition: Add XPhos Pd G2 (23 mg, 0.03 mmol) quickly under positive inert gas pressure.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic acid fragment + 165 - Cl).[1]
-
Checkpoint: The Weinreb amide is stable; no hydrolysis to the carboxylic acid should be observed.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid.
Application II: Post-Coupling Functionalization (The Weinreb Advantage)
Once the biaryl system is established, the Weinreb amide serves as a "masked" ketone. Unlike esters, it prevents over-addition of organometallics due to the formation of a stable 5-membered chelate intermediate.[2]
Protocol: Synthesis of 2-Aryl-4-acetylpyridines
Reagents:
-
Substrate: 2-Aryl-N-methoxy-N-methylisonicotinamide (Product from App I)[1]
-
Nucleophile: Methylmagnesium Bromide (3.0 M in ether) or Aryl Lithium.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Dissolution: Dissolve the biaryl substrate (0.5 mmol) in anhydrous THF (5 mL) under Argon. Cool to 0°C .[2]
-
Addition: Dropwise add MeMgBr (1.5 equiv) over 5 minutes.
-
Note: The reaction forms a stable Magnesium-chelate intermediate.
-
-
Warming: Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench (Critical): Pour the reaction mixture into saturated
or dilute HCl. This step hydrolyzes the intermediate to release the ketone.[3] -
Isolation: Extract with DCM, dry, and concentrate.
Troubleshooting & Expert Tips
| Issue | Root Cause | Solution |
| Low Conversion (Suzuki) | Catalyst poisoning by Pyridine N. | Switch to XPhos or SPhos ligands.[1] Increase temp to 100°C. |
| Hydrolysis of Amide | Base is too strong ( | Use anhydrous conditions with |
| Protodeboronation | Unstable Boronic Acid (e.g., 2-pyridyl).[1] | Use MIDA boronates or add CuCl (co-catalyst). |
| Homocoupling | Oxidation of Boronic Acid. | Ensure rigorous degassing of solvents before mixing. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step facilitated by the electron-deficient pyridine ring.
Figure 2: Pd(0)/Pd(II) catalytic cycle. The electron-poor pyridine ring accelerates Oxidative Addition.[1]
References
-
Muthumari, S., et al. (2016). "Suzuki coupling of different chloropyridines with phenylboronic acids."[4] ResearchGate.
-
Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.[5]
-
Nahm, S., & Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters. (Foundational Weinreb Chemistry).[3]
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols."
-
Li, H., et al. (2015).[6] "Palladium-Catalyzed Cross-Coupling of Amides."[7][8][9] Organic Letters.
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Metallacycle-Mediated Cross-Coupling – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Preparation of Stock Solutions of 2-Chloro-N-methoxy-N-methylisonicotinamide
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Chloro-N-methoxy-N-methylisonicotinamide, a compound of interest for researchers in drug development and medicinal chemistry, potentially as a kinase inhibitor intermediate.[1] Given the limited publicly available data on this specific molecule, this guide is structured as a systematic, first-principles approach. It empowers researchers to establish a robust and reproducible protocol by first determining key parameters such as solubility. The protocols herein are grounded in standard laboratory practices for novel chemical entities and draw upon safety and handling data from structurally analogous compounds to ensure procedural integrity and user safety.
Introduction and Scientific Context
This compound belongs to the class of substituted pyridine derivatives and incorporates a Weinreb amide (N-methoxy-N-methyl amide) functional group. This moiety is a versatile synthetic handle in organic chemistry, known for its controlled reactivity with organometallic reagents to form ketones, making the parent compound a valuable intermediate in the synthesis of more complex molecules.[1] In the context of drug discovery, substituted pyridines are a common scaffold in kinase inhibitors and other bioactive molecules.[2][3][4]
The accuracy of any biological or chemical assay is fundamentally dependent on the precise and consistent preparation of the test compound. An improperly prepared stock solution—whether due to poor solubility, degradation, or inaccurate concentration—can invalidate experimental results. This guide explains the causal logic behind solvent selection and provides a self-validating workflow to create reliable, high-concentration stock solutions suitable for serial dilution into aqueous assay buffers.
Compound Information and Safety Imperatives
Prior to handling the compound, it is critical to review all available safety information. As no specific Material Safety Data Sheet (MSDS) is publicly available for the title compound, the following recommendations are synthesized from datasheets of structurally similar chemicals, such as 2-Chloro-N-methyl-isonicotinamide and 2-Chloro-N-methoxy-N-methylacetamide.[5][6][7][8]
Table 1: Physicochemical and Safety Data
| Property | Value / Recommendation | Source / Rationale |
| IUPAC Name | 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | --- |
| Molecular Formula | C₈H₉ClN₂O₂ | --- |
| Molecular Weight | 200.62 g/mol | Calculated |
| Appearance | Assumed to be a white to off-white or light orange solid. | Based on analogous compounds.[6] |
| Purity | Verify with Certificate of Analysis (CoA) provided by supplier. | Standard laboratory practice. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood.[5] Avoid formation and inhalation of dust.[6] Avoid contact with skin and eyes.[5][7] | General precaution for novel chemical entities. |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][7] If dust is generated, use a full-face respirator.[5] | Standard safety protocol. |
| Storage (Solid) | Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended temperature: 2-8°C or -20°C.[6][8] | To ensure long-term stability and prevent degradation. |
The Causality of Solvent Selection
The choice of solvent is the most critical factor in preparing a stock solution. An ideal solvent will dissolve the compound completely at a high concentration, be inert to the compound, and be compatible with downstream experimental systems (e.g., cell culture, enzymatic assays) at its final, diluted concentration.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are powerful solvents for a wide range of organic molecules. They are generally the first choice for creating high-concentration stocks of novel compounds for biological screening. Most cell-based assays can tolerate final DMSO concentrations up to 0.5-1%.[9]
-
Polar Protic Solvents: Alcohols such as ethanol (EtOH) and methanol (MeOH) can also be effective. However, their protic nature can potentially react with sensitive functional groups over long-term storage. They are often used when DMSO is incompatible with the assay.
-
Water/Aqueous Buffers: Due to the hydrophobic nature of the chloro- and methyl-substituted pyridine ring, direct dissolution in aqueous buffers is expected to be very low.[5]
The following workflow provides a logical, material-sparing method to determine the optimal solvent.
Experimental Protocol Part I: Small-Scale Solubility Assessment
This protocol is designed to identify a suitable solvent using a minimal amount of the compound.
Objective: To determine the solubility of this compound in common laboratory solvents to at least 10 mM.
Materials:
-
This compound
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes
-
Vortex mixer
-
Benchtop sonicator (optional)
-
Solvents: DMSO, DMF, 95% Ethanol, Methanol (all high purity, anhydrous grade)
Procedure:
-
Calculate Mass: Calculate the mass of the compound required to make a 10 mM solution in a small volume (e.g., 100 µL).
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
For a 10 mM solution in 100 µL: 0.010 mol/L × 0.0001 L × 200.62 g/mol × 1000 mg/g = 0.20 mg
-
-
Aliquot Compound: Carefully weigh approximately 0.20 mg of the compound into four separate microcentrifuge tubes.
-
Solvent Addition: Add 100 µL of a different solvent (DMSO, DMF, Ethanol, Methanol) to each respective tube.
-
Dissolution:
-
Cap the tubes tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter against a bright light and a dark background.
-
If solids remain, place the tubes in a benchtop water bath sonicator for 5-10 minutes.
-
If necessary, gently warm the solution to 30-37°C. Many compounds have increased solubility at slightly elevated temperatures.
-
-
Observation and Selection: Record the visual solubility in each solvent. The ideal solvent will yield a clear, homogenous solution with no visible particles. If multiple solvents are successful, DMSO is typically preferred for biological assays due to its high solubilizing power and compatibility.[9]
Experimental Protocol Part II: Preparation of a Concentrated Stock Solution
Once an appropriate solvent is identified, a larger volume of a high-concentration stock (e.g., 10 mM or 50 mM) can be prepared. This example uses DMSO.
Objective: To prepare 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Glass vial with a PTFE-lined screw cap (e.g., 2 or 4 mL amber vial)
-
Calibrated micropipettes or volumetric pipette
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Sterile syringe filter (0.22 µm), compatible with the chosen solvent (e.g., PTFE for DMSO)
Procedure:
-
Calculate Mass:
-
For 1 mL of 10 mM stock: 0.010 mol/L × 0.001 L × 200.62 g/mol × 1000 mg/g = 2.01 mg
-
-
Weigh Compound: Accurately weigh 2.01 mg of the compound and transfer it carefully into the amber glass vial.
-
Add Solvent: Add approximately 900 µL of DMSO to the vial. Capping the vial immediately after adding the solvent is crucial to prevent the hygroscopic DMSO from absorbing atmospheric water.
-
Promote Dissolution:
-
Cap the vial and vortex until the solid is fully dissolved.
-
Use sonication or gentle warming as determined in the solubility assessment if needed.
-
-
Bring to Final Volume: Once fully dissolved, add DMSO to reach the final volume of 1.0 mL.
-
Sterile Filtration (Optional but Recommended): If the stock solution is for cell-based assays, sterile filter it through a 0.22 µm PTFE syringe filter into a new sterile, labeled vial. This removes any potential microbial contamination or undissolved micro-particulates.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store as recommended in the following section.
Visualization of Workflow
A clear workflow ensures reproducibility and minimizes error.
Caption: Workflow for preparing a stock solution of a novel compound.
Storage and Long-Term Stability
To preserve the integrity of the stock solution, proper storage is essential.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in microcentrifuge tubes or cryovials. This prevents degradation caused by repeated freeze-thaw cycles and minimizes the risk of contamination for the entire stock.
-
Temperature: For long-term storage, -20°C is generally acceptable. For maximum stability, especially for sensitive compounds, -80°C is recommended.
-
Protection from Light: Using amber or opaque vials, or wrapping clear vials in aluminum foil, protects light-sensitive compounds from photodecomposition.[8]
-
Thawing: When ready to use, thaw an aliquot at room temperature and spin it down briefly in a microcentrifuge to collect the contents at the bottom of the tube before opening.[10] Avoid leaving the solution at room temperature for extended periods.
By following this systematic approach, researchers can confidently prepare and store high-quality stock solutions of this compound, ensuring the reliability and reproducibility of their experimental data.
References
-
Lee, H., et al. (2015). Identification of protein kinase CK2 inhibitors using solvent dipole ordering virtual screening. PubMed. Retrieved from [Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Jinan University. (2024, September 12). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. Retrieved from [Link]
-
ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]
Sources
- 1. csstc.org [csstc.org]
- 2. Identification of protein kinase CK2 inhibitors using solvent dipole ordering virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine [chemeurope.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. enfanos.com [enfanos.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-Chloro-N-methoxy-N-methylisonicotinamide
Current Status: Operational Ticket ID: REC-2CNM-ISO Assigned Specialist: Senior Application Scientist
Executive Summary & Compound Profile
Welcome to the technical support hub for 2-Chloro-N-methoxy-N-methylisonicotinamide . This Weinreb amide is a critical intermediate, primarily utilized to synthesize 2-chloro-4-acylpyridines via nucleophilic attack (Grignard or Organolithium reagents).
Critical Warning: Purity is paramount. Residual N,O-dimethylhydroxylamine or unreacted 2-chloroisonicotinic acid will quench your downstream nucleophiles, drastically lowering yields in the subsequent ketone synthesis.
Compound Properties (Predicted/Analog Based)
| Property | Description |
| Structure | Pyridine ring with a 2-chloro substituent and a 4-Weinreb amide group. |
| Polarity | Moderate.[1] The pyridine nitrogen adds basicity; the amide adds polarity. |
| Solubility | Soluble in DCM, EtOAc, MeOH. Insoluble in Hexanes/Heptane, Water. |
| Common Impurities | 2-Chloroisonicotinic acid (starting material), Urea byproducts (if EDC/DCC coupling used), N,O-dimethylhydroxylamine. |
Solvent System Selection (The "Solubility Matrix")
Since specific literature melting points for this exact derivative are often proprietary or variable based on purity, you must validate the solvent system. Do not skip this step.
Recommended Solvent Systems:
| Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Suitability Rating | Technical Notes |
| Ethyl Acetate / Heptane | 1:2 to 1:4 | High (Primary) | Best balance. EtOAc dissolves the amide; Heptane forces crystallization without oiling out (usually). |
| Toluene / Heptane | 1:1 to 1:3 | Medium | Good if the compound oils out in EtOAc. Higher boiling point allows better dissolution of stubborn impurities. |
| IPA / Water | Varies | Low | Risk Warning: Pyridine Weinreb amides can hydrolyze if heated for prolonged periods in aqueous media, especially if traces of acid/base are present. Use only if non-polar methods fail. |
| MTBE / Hexanes | 1:3 | Medium | Good for lower melting point solids, but MTBE volatility can make saturation control difficult. |
Standard Operating Procedure (SOP)
Protocol: Recrystallization via Solvent/Anti-Solvent Diffusion
Prerequisites:
-
Crude material must be dried (free of DCM/DMF).
-
Apparatus: Round bottom flask (RBF), reflux condenser, magnetic stirrer, heating bath.
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in RBF.
-
Add Ethyl Acetate (EtOAc) slowly at 60°C (approx. 5-10 mL per gram of solid).
-
Goal: Minimal amount of hot solvent to fully dissolve the product.
-
Check: If solid remains but solution is clear, it may be inorganic salts (filter these out hot).
-
-
Anti-Solvent Addition:
-
Remove heat source but keep stirring.
-
Add Heptane dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of EtOAc to clear the cloudiness (restore solution).
-
-
Crystallization:
-
Allow the flask to cool to room temperature (RT) slowly (wrap in foil or turn off oil bath and let sit).
-
Critical Step: If oil droplets form, STOP . See Troubleshooting below.
-
Once at RT, cool further in an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter via Buchner funnel (vacuum).
-
Wash cake with cold 1:4 EtOAc/Heptane.
-
Dry under high vacuum.
-
Workflow Visualization
Caption: Figure 1. Standard Recrystallization Workflow for Weinreb Amides.
Troubleshooting Guide (FAQ)
Issue 1: The Product is "Oiling Out" (Liquid-Liquid Phase Separation)
Symptoms: Instead of white crystals, you see yellow/brown droplets at the bottom of the flask as it cools. Cause: The product is coming out of solution at a temperature above its melting point, or impurities are depressing the melting point.
Corrective Actions:
-
The "Re-Heat" Method: Re-heat the mixture until the oil re-dissolves. Add more of the good solvent (EtOAc) (approx 10-20% volume). Cool down much slower.
-
Seeding: Add a tiny crystal of pure product (if available) when the solution is slightly supersaturated but still warm.
-
Solvent Switch: Switch to Toluene . Toluene often solvates impurities better than Heptane, preventing them from forcing the product out as an oil.
Issue 2: Low Yield
Symptoms: Mother liquor is dark; very few crystals recovered. Cause: Too much "good" solvent (EtOAc) or the compound is too soluble.
Corrective Actions:
-
Concentration: Rotovap the mother liquor down to half volume and repeat the cooling process (Second Crop).
-
Solvent Ratio: Increase the Heptane ratio in the next run (push to 1:5).
Issue 3: Color Retention
Symptoms: Crystals are yellow/orange (should be white/off-white). Cause: Conjugated impurities or oxidation products.
Corrective Actions:
-
Charcoal Treatment: During the hot dissolution step (Step 1), add activated carbon (5 wt%). Stir for 10 mins, then filter hot through Celite.
-
Note: Do not use acidic charcoal, as it may protonate the pyridine ring.
-
Troubleshooting Logic Tree
Caption: Figure 2. Decision Matrix for Common Recrystallization Failures.
Quality Control & Validation
Before proceeding to the Grignard/Lithium reaction, validate the purity:
-
1H NMR (CDCl3): Check for the disappearance of the N,O-dimethylhydroxylamine peaks (broad singlet around 2-3 ppm if free base, or distinct methyl peaks) and the absence of urea byproducts (if coupling agents were used).
-
Melting Point: A sharp range (< 2°C variation) indicates high purity.
-
Water Content: Weinreb amides can be hygroscopic. Dry thoroughly to prevent quenching of organometallics.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517–524.
-
Lab-Grown Protocol (General Pyridine Purification): "Purification of Pyridine Derivatives". Rochester University Chemistry Dept Guides.
-
Patent Reference (Analogous Chemistry): "Process for the preparation of 2-chloronicotinic acid derivatives". Google Patents.
Sources
Technical Support Center: Synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide
Welcome to the technical support center for the synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will address common challenges, offer detailed troubleshooting steps, and explain the chemical principles behind our recommendations to ensure you can achieve high-yield, high-purity results consistently.
Core Reaction Principles: The Weinreb Amide Formation
The synthesis of this compound from 2-chloroisonicotinic acid is a classic example of a Weinreb-Nahm amide formation. This reaction is prized in organic synthesis because the resulting N-methoxy-N-methylamide (Weinreb amide) is a versatile intermediate.[1][2][3] Its key advantage is the ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common problem of over-addition to a tertiary alcohol.[3][4]
The reaction proceeds by activating the carboxylic acid group of 2-chloroisonicotinic acid, making it susceptible to nucleophilic attack by N,O-dimethylhydroxylamine.[4][5] The stability of the resulting Weinreb amide is attributed to the formation of a stable five-membered chelated tetrahedral intermediate upon addition of a nucleophile, which prevents a second addition.[1][6]
General Reaction Scheme
Caption: General workflow for Weinreb amide synthesis.
Recommended Protocol: A Validated Starting Point
This protocol provides a robust baseline for the synthesis. Troubleshooting should commence by comparing your experimental setup to this standard.
Materials:
-
2-chloroisonicotinic acid
-
Oxalyl chloride or Thionyl chloride
-
N,O-dimethylhydroxylamine hydrochloride[7]
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
Suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.[8]
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring gas evolution (CO₂, CO, HCl). The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride. Caution: This intermediate is moisture-sensitive.
-
-
Amide Coupling:
-
In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM at 0 °C.
-
Slowly add a tertiary amine base like triethylamine (2.2 eq) to neutralize the hydrochloride salt and the HCl generated during the reaction.[9] Stir for 15-20 minutes.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the amine slurry at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-4 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC or LC-MS until the starting acid chloride is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain the pure this compound.
-
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yields are consistently below 50%, or I'm recovering mostly unreacted starting material. What's the primary cause?
A: Low yield is most often traced back to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.
Causality & Solutions:
-
Ineffective Carboxylic Acid Activation: The direct coupling of a carboxylic acid and an amine is unfavorable.[10][11] The carboxylic acid must be converted to a more electrophilic species.[12]
-
Troubleshooting: Ensure your activating agent is not degraded. Oxalyl chloride and thionyl chloride are highly reactive with atmospheric moisture. Use a fresh bottle or a recently opened one. If using peptide coupling reagents (see table below), ensure they are of high purity and stored under anhydrous conditions.
-
Alternative: If forming the acid chloride proves problematic, consider using a one-pot peptide coupling reagent. These reagents generate a highly active ester intermediate in situ.[10]
-
-
Incomplete Neutralization of N,O-dimethylhydroxylamine HCl: The amine is typically supplied as a hydrochloride salt to improve stability.[4] It must be fully neutralized to the free amine to act as a nucleophile.
-
Troubleshooting: Use at least two equivalents of a tertiary amine base like Et₃N or DIPEA. The first equivalent neutralizes the HCl salt, and the second scavenges the HCl produced during the acylation.[9] Ensure the base is added slowly at 0 °C and allowed to stir before adding the activated acid.
-
-
Moisture Contamination: Water will readily hydrolyze the activated acid intermediate (e.g., acyl chloride) back to the unreactive carboxylic acid and will also react with activating agents.
-
Troubleshooting: Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Flame-dry glassware before use.
-
Comparison of Common Activating Agents
| Activating Agent | Pros | Cons | Key Considerations |
| SOCl₂ / (COCl)₂ | High reactivity, inexpensive, volatile byproducts.[8] | Harsh conditions, moisture-sensitive, generates HCl. | Requires a two-step process and careful handling due to toxicity. |
| EDC/HOBt | Mild conditions, good for sensitive substrates. | Byproduct (DCU) can be difficult to remove, potential for racemization.[5][10] | HOBt is often added to suppress side reactions and reduce racemization.[10] |
| HATU / HBTU | High efficiency, fast reaction times, low racemization.[10] | Expensive, byproducts must be removed via chromatography. | Excellent for difficult couplings or acid-sensitive substrates. |
| PPh₃/I₂ | Mild conditions, can be done in one pot.[13] | Stoichiometric phosphine oxide byproduct can complicate purification. | Polymer-supported PPh₃ can simplify work-up.[13] |
Problem 2: Significant Impurity Formation
Q: My crude NMR/LC-MS shows multiple unexpected peaks. What are the likely side reactions?
A: Impurities often arise from the activating agent, side reactions involving the 2-chloropyridine ring, or degradation.
Causality & Solutions:
-
Urea Byproduct (from carbodiimides like EDC): If you use a carbodiimide coupling reagent, the dicyclohexylurea (DCU) or diisopropylurea byproduct can be a major, often insoluble, impurity.
-
Troubleshooting: Most of the urea can be removed by filtration. If it remains soluble, purification by column chromatography is necessary. Using a water-soluble carbodiimide (like EDC) allows for its removal during an aqueous work-up.
-
-
Reaction with the Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and can potentially react, especially under harsh conditions. However, the 2-chloro substituent is deactivating, making this less probable than with unsubstituted pyridine. The pKa of the conjugate acid of 2-chloropyridine is low (0.49), indicating it is not a strong base.[14]
-
Troubleshooting: This is generally not a major concern under standard Weinreb amide conditions. Maintaining a non-acidic environment by using a sufficient amount of base is key.
-
-
Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro group on the pyridine ring can be susceptible to displacement by strong nucleophiles, although it is less reactive than in other heteroaryl systems like 2-chloropyrimidine.[15]
-
Troubleshooting: Avoid using highly nucleophilic bases or additives if possible. Standard tertiary amines like Et₃N and DIPEA are generally safe. Avoid high reaction temperatures for extended periods.
-
Troubleshooting Logic Flowchart
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 8. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 9. KR20050032135A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
2-Chloro-N-methoxy-N-methylisonicotinamide stability in different solvents
This technical guide addresses the stability profile of 2-Chloro-N-methoxy-N-methylisonicotinamide , a critical intermediate often used to synthesize 2-chloro-4-acylpyridines via Weinreb ketone synthesis.[1][2]
The following protocols and troubleshooting matrices are designed to mitigate the two primary degradation risks associated with this molecule: hydrolysis of the amide and nucleophilic aromatic substitution (
Part 1: Solvent Compatibility Matrix
Status Legend:
-
🟢 Recommended : Stable for >24h at RT.
-
🟡 Caution : Use immediately; potential degradation over time or with heat.[1]
-
🔴 Critical Risk : High probability of rapid degradation or side reaction.[1]
| Solvent Class | Specific Solvent | Stability Status | Technical Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | 🟢 Recommended | Excellent solubility; chemically inert toward both the amide and chloropyridine moieties.[1][2] Ideal for storage and reactions.[1][3] |
| Ethers | THF, 2-MeTHF, Diethyl Ether | 🟢 Recommended | Standard solvents for Weinreb lithiation/Grignard reactions.[2] Ensure solvents are anhydrous to prevent hydrolysis.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | 🟡 Caution | Risk of |
| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | 🟡 Caution | Transamidation Risk : Prolonged storage can lead to esterification or transamidation.[2] |
| Aqueous | Water, PBS Buffers | 🔴 Critical Risk | Hydrolysis : The Weinreb amide is relatively stable to neutral water but hydrolyzes rapidly in acidic/basic aqueous solutions to 2-chloroisonicotinic acid.[2] |
| Hydrocarbons | Hexanes, Heptane | 🟢 Stable | Poor solubility.[1][2] Useful only for precipitation/crystallization (antisolvent).[1] |
Part 2: Degradation Pathways & Troubleshooting
Visualizing the Threat Landscape
The molecule has two "soft spots" for degradation. The diagram below details the mechanistic pathways for instability.
Figure 1: Dual degradation pathways.[1] Pathway A dominates in aqueous media; Pathway B dominates in nucleophilic solvents or presence of bases.
Troubleshooting Guide
Issue 1: Unexpected formation of 2-Methoxy derivative.
-
Symptom: LCMS shows a mass shift of -4 (Cl to OMe exchange: -35.5 + 31.0 = -4.5 Da, typically seen as [M-Cl+OMe]).[1]
-
Root Cause: Use of Methanol as a solvent in the presence of a base (e.g., K2CO3, NaOH, or even excess amine).[2] The 2-chloropyridine ring is highly activated for Nucleophilic Aromatic Substitution (
).[1] -
Solution: Switch to DCM or THF .[1] If an alcohol is required, avoid strong bases or keep temperature <0°C.[1][2]
Issue 2: Low yield in Grignard/Lithiation reactions.
-
Symptom: Recovery of starting material or formation of the carboxylic acid upon workup.
-
Root Cause: "Wet" solvents.[1] Weinreb amides form a stable tetrahedral intermediate (chelate) that resists over-addition, but this intermediate is sensitive to proton sources which can quench the reaction prematurely or hydrolyze the amide during slow workups.[2]
-
Solution: Ensure THF/Ether is distilled or dried over molecular sieves (3Å). Maintain reaction temperature < -20°C during addition.
Issue 3: Precipitation in DMSO stocks.
-
Symptom: Solids appearing in stored DMSO solutions.[1]
-
Root Cause: While soluble in DMSO, the compound may slowly hydrolyze if the DMSO is hygroscopic (absorbs water from air), leading to the less soluble carboxylic acid derivative.[2]
-
Solution: Store DMSO stocks in single-use aliquots at -20°C. Do not freeze-thaw repeatedly.
Part 3: Standardized Stability Testing Protocol
Objective: Validate the stability of the compound in your specific assay buffer or reaction solvent before scaling up.
Materials:
-
Test Compound (10 mM stock in DMSO).[1]
-
Test Solvent (e.g., PBS pH 7.4, Methanol, THF).[2]
-
LC-MS/HPLC.[1]
Workflow:
-
Preparation :
-
Prepare a 100 µM working solution by diluting the DMSO stock 1:100 into the Test Solvent.
-
Prepare a "T0 Control" by diluting 1:100 into Acetonitrile (chemically inert).[1]
-
-
Incubation :
-
Aliquot the working solution into glass vials (avoid plastic if using non-polar solvents).
-
Incubate at Room Temperature (25°C) and Body Temperature (37°C) if relevant for biological assays.
-
-
Sampling :
-
Analysis :
-
Monitor for disappearance of the parent peak (Area Under Curve).
-
Pass Criteria : >95% parent remaining after 24h.[1]
-
Part 4: Storage & Handling FAQ
Q: Can I store this compound in water/buffer? A: No. While the Weinreb amide is more stable than an acid chloride, the 2-chloro group makes the ring electron-deficient, increasing susceptibility to hydrolysis over weeks.[2] Prepare aqueous solutions fresh immediately before use.
Q: Is the compound light-sensitive? A: Pyridine derivatives can undergo slow photodegradation.[1] Store in amber vials or wrap containers in aluminum foil.
Q: What is the best way to remove residual solvent? A: Rotovap at <40°C. Avoid high heat (>60°C) during drying, as trace moisture can accelerate hydrolysis to 2-chloroisonicotinic acid.[2]
References
-
Nahm, S.; Weinreb, S. M. (1981).[1][2][4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[2] Link
-
Spitzner, R. (2001).[1][2] "Pyridine-N-oxides and their derivatives". Science of Synthesis, Knowledge Updates.[2] (General reactivity of 2-chloropyridines toward
). -
Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Mechanistic details of Weinreb Ketone Synthesis stability).
-
PubChem Compound Summary . (2025). "2-Chloro-N-methoxy-N-methylbenzamide" (Structural analog stability data). Link
-
Sigma-Aldrich . (2025).[1] "Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide". (Handling and storage precautions for class analogs). Link
Sources
- 1. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 3. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring 2-Chloro-N-methoxy-N-methylisonicotinamide Synthesis
Topic: Reaction Monitoring via Thin Layer Chromatography (TLC) Target Molecule: 2-Chloro-N-methoxy-N-methylisonicotinamide (Weinreb Amide) Context: Synthesis from 2-Chloroisonicotinic acid and N,O-Dimethylhydroxylamine.[1]
Core Directive: The "Golden Standard" Protocol
Monitoring the formation of This compound requires a robust TLC system capable of resolving a polar carboxylic acid starting material (SM) from a moderately polar pyridine-amide product.
The System
-
Stationary Phase: Silica Gel 60 F
(Aluminum or Glass backed). -
Standard Mobile Phase: Ethyl Acetate (EtOAc) / Hexanes (1:1 v/v).
-
Alternative (Polar) Phase: Dichloromethane (DCM) / Methanol (95:5 v/v).
-
Critical Modifier: Glacial Acetic Acid (0.5% - 1.0%).
Why This Works (Causality)
-
Acidity Control: The starting material, 2-chloroisonicotinic acid, contains a free carboxylic acid and a basic pyridine nitrogen. On standard silica (slightly acidic), this zwitterionic character causes severe "streaking" or irreversible adsorption at the baseline. Adding Acetic Acid (AcOH) suppresses the ionization of the carboxylic acid, forcing it into its protonated (neutral) state, allowing it to migrate as a distinct spot.
-
Chromophore Detection: The pyridine ring in both the SM and Product absorbs strongly at 254 nm (UV), making UV visualization the primary method.
-
Reagent Tracking: The coupling partner, N,O-dimethylhydroxylamine, is not UV-active. It must be visualized using a Ninhydrin stain .[2][3]
Step-by-Step Monitoring Workflow
Phase A: Preparation
-
Prepare the Mobile Phase: Mix 10 mL EtOAc, 10 mL Hexanes, and 0.2 mL Acetic Acid in a developing chamber. Cap and swirl. Allow 5 minutes for vapor equilibration.
-
Sample Prep:
-
Standard (SM): Dissolve ~1 mg of 2-chloroisonicotinic acid in 0.5 mL MeOH/DCM (1:1).
-
Reaction Mixture (RM): Take a 10 µL aliquot of the reaction, quench into 100 µL EtOAc/Water (mini-workup) to remove bulk salts, or spot directly if concentration allows.
-
Phase B: Development & Visualization
-
Spotting: Apply SM, Co-spot (SM+RM), and RM in three separate lanes.
-
Elution: Run the plate until the solvent front reaches ~1 cm from the top.
-
Visualization 1 (Non-Destructive): View under UV 254 nm . Circle dark spots with a pencil.[4]
-
SM (Acid): Lower R
(approx 0.1 - 0.2 in 1:1 system). -
Product (Amide): Higher R
(approx 0.4 - 0.6).
-
-
Visualization 2 (Destructive): Dip the plate in Ninhydrin and heat with a heat gun until spots appear.
-
Amine Reagent: Appears as a reddish/pink spot (usually low R
).
-
Troubleshooting & FAQs
Issue 1: "My starting material is a long streak starting from the baseline."
Diagnosis: The carboxylic acid moiety is ionizing on the silica gel. Solution:
-
Immediate Fix: Add 1% Glacial Acetic Acid to your mobile phase.
-
Alternative: Switch to a DCM/MeOH (9:1) system.[5][6][7][8][9][10] The higher polarity and protic nature of methanol can sometimes reduce streaking even without acid, though adding acid is superior.
Issue 2: "I see a new spot, but it co-elutes with the byproduct."
Diagnosis: Coupling reagents (like EDC or DCC) produce urea byproducts that often have similar polarity to amides. Solution:
-
Change Selectivity: Switch the solvent system from EtOAc/Hexane to Acetone/DCM (1:9) or Toluene/Acetone (4:1) . The pi-pi interactions of Toluene with the pyridine ring can alter the separation selectivity compared to aliphatic solvents.
Issue 3: "The product spot disappears after dipping in Ninhydrin."
Diagnosis: This is normal. The Weinreb amide (product) does not have a free N-H proton and will not stain significantly with Ninhydrin. Verification:
-
Positive Result: Disappearance of the UV-active Acid spot (SM) and disappearance of the Ninhydrin-active Amine spot (Reagent) confirms consumption of both partners.
Issue 4: "The reaction seems stuck at 50% conversion."
Diagnosis: The 2-chloro substituent withdraws electrons, reducing the nucleophilicity of the pyridine ring, but also making the acid carbonyl less electrophilic if the activation isn't sufficient. Solution:
-
Check Activation: If using EDC/HOBt, ensure the intermediate active ester is forming (take a TLC aliquot after 15 mins before adding the amine).
-
Base Check: Ensure enough base (TEA or DIPEA) is present to neutralize the HCl salt of the N,O-dimethylhydroxylamine. If the amine remains protonated, it cannot attack the activated acid.
Data Summary & Visualization
Table 1: Expected R Values (Silica Gel 60)
| Compound | Structure Type | R | R | UV Active? | Ninhydrin? |
| 2-Chloroisonicotinic Acid | SM (Acid) | 0.05 - 0.15 (Streak) | 0.20 - 0.30 | Yes | No |
| N,O-Dimethylhydroxylamine | Reagent (Amine) | 0.00 - 0.10 | 0.10 - 0.20 | No | Yes (Pink) |
| Weinreb Amide (Product) | Product | 0.40 - 0.55 | 0.60 - 0.70 | Yes | No |
| EDC Urea Byproduct | Impurity | 0.05 - 0.20 | 0.30 - 0.40 | Weak | No |
Figure 1: Decision Logic for Reaction Monitoring
Caption: Logical workflow for monitoring the conversion of 2-chloroisonicotinic acid to its Weinreb amide. Note that "SM Gone" is the primary driver for completion.
References
-
BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Accessed 2024).[6][11] Link
-
Katritzky, A. R., et al. "An efficient conversion of carboxylic acids into Weinreb amides."[12] Arkivoc, vol. 2002, no.[12][13] 11, pp. 39-44.[12][13] Link
- Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981, pp. 3815-3818.
-
Chemistry LibreTexts. Visualizing TLC Plates. (2022).[4][12] Link
-
ResearchGate. TLC tailing and carboxylic acid? (Discussion Thread). Link
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. TLC stains [reachdevices.com]
- 3. epfl.ch [epfl.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
Technical Support Center: 2-Chloro-N-methoxy-N-methylisonicotinamide Synthesis
A Guide to Reaction Temperature Optimization
Welcome to the technical support center for the synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of this important chemical transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Introduction: The Significance of this compound
This compound is a vital intermediate in organic synthesis, prized for its role as a Weinreb amide. The Weinreb amide functionality is particularly valuable for its controlled reactivity with organometallic reagents to form ketones, avoiding the common issue of over-addition that can plague other amide derivatives.[1] This attribute makes it a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical industry.
The synthesis of this compound, typically from 2-chloroisonicotinic acid or its acid chloride, is a critical process where reaction temperature plays a pivotal role in determining the yield, purity, and overall success of the transformation. This guide will focus on optimizing this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: While the optimal temperature can vary based on the specific reagents and conditions, a general starting point for the reaction of 2-chloroisonicotinoyl chloride with N,O-dimethylhydroxylamine hydrochloride is typically in the range of 0 °C to room temperature. However, for the related synthesis of 2-chloro-N,N-dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine and dimethylamine, a higher temperature range of 80-98 °C has been reported to achieve high yields.[2] This suggests that the thermal stability of the starting materials and intermediates of the isonicotinamide scaffold allows for a broader temperature range to be explored during optimization.
Q2: I am observing low yields of the desired product. Could the reaction temperature be the culprit?
A2: Absolutely. Both excessively low and high temperatures can lead to diminished yields. At very low temperatures, the reaction rate may be too slow, leading to incomplete conversion of the starting materials within a practical timeframe. Conversely, high temperatures can promote the degradation of reactants or the formation of unwanted side products. For instance, N,O-dimethylhydroxylamine can undergo thermal decomposition at elevated temperatures.
Q3: What are some common side products I should be aware of, and how does temperature influence their formation?
A3: At elevated temperatures, you might observe the formation of byproducts resulting from the decomposition of your starting materials or the desired product. For example, the starting material, 2-chloroisonicotinoyl chloride, if prepared using thionyl chloride, could have residual impurities that are thermally sensitive.[3] Additionally, the N,O-dimethylhydroxylamine reagent can also decompose at higher temperatures. At very high temperatures, there is also a risk of side reactions involving the pyridine ring itself.
Q4: Is it better to run the reaction under kinetic or thermodynamic control?
A4: The concept of kinetic versus thermodynamic control is crucial here.[4][5][6]
-
Kinetic control , favored at lower temperatures and shorter reaction times, leads to the product that is formed the fastest.
-
Thermodynamic control , favored at higher temperatures and longer reaction times, results in the most stable product.
For the formation of this compound, the desired product is generally the thermodynamically stable product. However, excessively high temperatures can lead to the formation of degradation products. Therefore, the goal of optimization is to find a temperature that is high enough to favor the formation of the stable Weinreb amide but not so high as to cause significant decomposition.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues encountered during the synthesis of this compound, with a focus on temperature optimization.
Issue 1: Low Product Yield
Low yield is a common challenge that can often be traced back to suboptimal reaction temperatures.
Causality:
-
Incomplete Reaction (Temperature too low): The activation energy for the reaction between 2-chloroisonicotinoyl chloride and N,O-dimethylhydroxylamine may not be sufficiently overcome at very low temperatures, resulting in a significant amount of unreacted starting material.
-
Product/Reagent Decomposition (Temperature too high): As mentioned, high temperatures can lead to the degradation of the starting materials or the product. Hydroxylamine derivatives can be thermally unstable.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Experimental Protocol for Temperature Screening:
-
Set up Parallel Reactions: Prepare a series of small-scale reactions in parallel, each with the same starting material concentrations and reagent stoichiometry.
-
Vary the Temperature: Assign a different reaction temperature to each vessel. A suggested range for initial screening is 0 °C, 25 °C (room temperature), 50 °C, and 80 °C.
-
Monitor Progress: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and analyze it by a suitable method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Analyze and Compare: After a set reaction time, quench all reactions and work them up identically. Analyze the crude product from each reaction by a quantitative method (e.g., Nuclear Magnetic Resonance (NMR) with an internal standard or LC with a calibration curve) to determine the yield and purity at each temperature.
Data Summary Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (%) |
| 0 | 8 | 45 | 40 | 98 |
| 25 | 8 | 85 | 80 | 95 |
| 50 | 4 | 98 | 92 | 90 |
| 80 | 2 | >99 | 85 | 75 |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions.
Issue 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the overall yield of the desired product.
Causality:
-
High Temperature Degradation: As discussed, elevated temperatures can lead to the decomposition of starting materials, reagents, or the product itself.
-
Side Reactions: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
Experimental Protocol for Purity Optimization:
-
Identify Optimal Temperature Range: Based on the initial temperature screening, select the temperature that provided the highest yield of the desired product.
-
Fine-Tune the Temperature: Perform a series of reactions at temperatures slightly above and below the initially identified optimum. For example, if 50 °C gave the best yield, test 40 °C, 45 °C, 55 °C, and 60 °C.
-
Analyze Purity Profile: Carefully analyze the purity of the crude product from each reaction using a high-resolution analytical technique like LC-MS or High-Performance Liquid Chromatography (HPLC).
-
Select Optimal Temperature: Choose the temperature that provides the best balance of high yield and high purity. It is often preferable to accept a slightly lower yield to obtain a significantly purer product, as this can simplify downstream purification efforts.
Reaction Mechanism and the Role of Temperature
The synthesis of this compound from 2-chloroisonicotinoyl chloride and N,O-dimethylhydroxylamine proceeds through a nucleophilic acyl substitution mechanism.
Caption: Simplified reaction mechanism for Weinreb amide formation.
Temperature influences this mechanism in several ways:
-
Rate of Nucleophilic Attack: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of the initial nucleophilic attack.
-
Stability of the Tetrahedral Intermediate: The tetrahedral intermediate is a key species in the reaction pathway. At optimal temperatures, it efficiently collapses to form the desired product. However, at excessively high temperatures, this intermediate may have alternative decomposition pathways available to it, leading to side products.
-
Reversibility: While the formation of the amide bond is generally favorable, at very high temperatures, the reverse reaction can become more significant, potentially limiting the overall yield.
By carefully controlling the reaction temperature, researchers can navigate the delicate balance between achieving a practical reaction rate and minimizing unwanted side reactions, ultimately leading to a successful and efficient synthesis of this compound.
References
- This cit
- This cit
- This cit
- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents.
-
Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed. Available at: [Link]
-
Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. Available at: [Link]
- This cit
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]
-
Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
-
A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 3. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of moisture on 2-Chloro-N-methoxy-N-methylisonicotinamide reactions
The following guide is designed for the Technical Support Center of a specialized reagent supplier. It addresses the specific challenges researchers face when using 2-Chloro-N-methoxy-N-methylisonicotinamide (a functionalized Weinreb amide) in synthetic workflows, particularly focusing on the critical impact of moisture.
Topic: Moisture Sensitivity & Reaction Troubleshooting Document ID: TS-WNB-2CL-ISO Role: Senior Application Scientist
Executive Summary: The "Invisible" Yield Killer
This compound is a robust electrophile designed for the precise synthesis of 2-chloro-4-acylpyridines (ketones) via nucleophilic acyl substitution. Its Weinreb amide moiety prevents over-addition of organometallics (Grignard or Organolithium reagents) by forming a stable 5-membered chelate intermediate.[1][2]
However, while the amide itself is hydrolytically stable under neutral storage conditions, the reaction environment is intolerant of moisture. Water does not primarily degrade the amide during the reaction; rather, it acts as a stoichiometric poison for the nucleophile (Grignard/Lithium reagent).
The Golden Rule: In this system, moisture does not attack your starting material; it disarms your weapon (the nucleophile).
Diagnostic Q&A: Troubleshooting Your Experiment
Q1: "I ran the reaction with 1.2 equivalents of Grignard, but I recovered 90% of my starting material (Weinreb amide). Did the reaction fail to activate?"
Diagnosis: Moisture Quenching (Protonation).
Technical Explanation: The reaction did not "fail to activate"; the nucleophile was destroyed before it could attack. Grignard reagents (
-
Reaction:
-
Result: The Weinreb amide remains untouched because there is no active nucleophile left to react with it.
Corrective Action:
-
Titrate your Grignard: Commercial reagents degrade over time. Use a titration kit (e.g., salicylaldehyde phenylhydrazone method) to determine the active concentration.
-
Dry Your Solvent: THF or Ether must be anhydrous (
ppm water). Use molecular sieves (3Å or 4Å) activated at C.
Q2: "I see a peak corresponding to 2-chloroisonicotinic acid (hydrolysis product) in my LCMS. Is the amide unstable?"
Diagnosis: Post-Reaction Hydrolysis or Storage Degradation. Technical Explanation:
-
Scenario A (Storage): Weinreb amides are generally stable, but the electron-withdrawing 2-chloro and pyridine nitrogen make this specific amide more electrophilic. Prolonged exposure to atmospheric moisture and acidic/basic vapors can drive hydrolysis.
-
Scenario B (Workup): If you used a harsh acidic workup (e.g., 6M HCl) to break the chelate and allowed it to stand too long or heated it, you may have hydrolyzed the unreacted amide.
-
Scenario C (Reaction): If the reaction mixture was wet and basic (from hydroxide formation via Grignard quenching), base-catalyzed hydrolysis is possible, though slower than Grignard protonation.
Corrective Action:
-
Store the solid amide in a desiccator at
C. -
During workup, use a buffered quench (e.g., Saturated
or 1M Citric Acid) rather than strong mineral acids.
Q3: "My product is contaminated with an alcohol (over-addition). I thought Weinreb amides prevented this?"
Diagnosis: Collapse of the Tetrahedral Intermediate. Technical Explanation: The Weinreb mechanism relies on the stability of the 5-membered metal-chelate intermediate (see Diagram 1). This intermediate prevents the carbonyl from reforming during the reaction, stopping the second addition.
-
Moisture Link: If the reaction temperature is too high (
C or room temp for reactive substrates) or if the chelate is destabilized by competitive coordination with water/impurities, the intermediate may collapse to the ketone in situ. The ketone is then immediately attacked by remaining Grignard to form the alcohol.
Corrective Action:
-
Maintain strictly anhydrous conditions to prevent competitive coordination.
-
Keep the reaction at
C to C. -
Ensure the quench is performed cold to destroy excess Grignard before the ketone is released.
Technical Deep Dive: The Mechanism of Moisture Interference
To understand the failure modes, we must visualize the competition between the Desired Pathway (Chelation) and the Moisture Pathway (Quenching).
DOT Diagram 1: Reaction Pathway & Moisture Interference
Figure 1: The kinetic competition. Water reacts with the Grignard reagent orders of magnitude faster than the Grignard reacts with the Weinreb amide.
Validated Experimental Protocol (Anhydrous Standard)
This protocol is optimized for This compound to minimize moisture risks.
Materials Checklist
| Reagent | Specification | Critical Note |
| Solvent (THF) | Anhydrous, | Distill over Na/Benzophenone or use activated molecular sieves (4Å) for 24h. |
| Grignard Reagent | Titrated active conc. | Do not assume label concentration. Titrate immediately before use. |
| Glassware | Oven-dried ( | Assemble while hot under |
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, temperature probe, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with inert gas (
or Ar) three times . -
Dissolution: Add This compound (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to -20°C (ice/salt or acetone/dry ice bath).
-
Why? The 2-chloro group increases reactivity; lower temperatures prevent side reactions.
-
-
Nucleophile Addition: Add the Grignard reagent (1.2 - 1.5 equiv) dropwise over 30 minutes.
-
Observation: A color change is typical (often yellow to orange/brown) as the chelate forms.
-
-
Monitoring: Stir at -20°C to 0°C for 1-2 hours. Monitor by TLC or HPLC.
-
Note: Do not quench a small aliquot directly into water for TLC; quench into saturated
first to liberate the ketone.
-
-
Quench (Critical): Pour the cold reaction mixture into a vigorously stirring solution of 1M HCl or Saturated
at 0°C. -
Extraction: Extract with EtOAc or DCM. Wash organic layers with brine, dry over
, and concentrate.
Troubleshooting Decision Tree
Use this logic flow to identify the root cause of failure.
Figure 2: Diagnostic logic for reaction outcomes.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
- Foundational paper establishing the stability of the tetrahedral intermedi
-
Mentel, M.; et al. "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions." Journal of Organic Chemistry, 2009 , 74(10), 3917–3923.
- Provides context on amide stability and hydrolysis mechanisms.
-
Master Organic Chemistry. "Reaction of Grignard Reagents with Weinreb Amides."
- Mechanistic overview of the elimination step and chel
-
Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive and Moisture-Sensitive Reagents."
- Standard operating procedures for maintaining anhydrous conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 10. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Removing impurities from 2-Chloro-N-methoxy-N-methylisonicotinamide synthesis
Technical Support Center: Impurity Removal in 2-Chloro-N-methoxy-N-methylisonicotinamide Synthesis
Executive Summary
The synthesis of This compound (a Weinreb amide derivative of 2-chloroisonicotinic acid) is a critical step in generating intermediates for kinase inhibitors and other pyridine-based pharmacophores. While the Weinreb amide functionality is robust, the specific electronic nature of the 2-chloropyridine core introduces unique purification challenges.
This guide moves beyond standard protocols, addressing the specific physicochemical behavior of electron-deficient pyridines to ensure high-purity isolation without yield loss.
Part 1: The "Clean-Chemistry" Pre-Check (Prevention)
Before troubleshooting downstream purification, verify your synthetic route. Impurities in this specific synthesis are often artifacts of the coupling reagent choice.
Recommendation: For this substrate, 1,1'-Carbonyldiimidazole (CDI) is the superior coupling agent over EDC/HOBt.
-
Why? The urea byproducts from EDC are difficult to separate from pyridine derivatives because both can exhibit similar solubility profiles in organic/aqueous interfaces. CDI produces imidazole and CO₂, which are easily removed via evaporation and mild acidic washing.
Protocol A: The Optimized CDI Route (Self-Validating)
-
Activation: Dissolve 2-chloroisonicotinic acid in DCM. Add CDI (1.1 eq) in portions.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
-
Completion: Stir at RT. The reaction is self-driving due to the formation of the stable Weinreb amide.
Part 2: The Self-Validating Workup System
This section details the extraction logic designed specifically for 2-chloro-substituted pyridines .
The Challenge: Pyridines are basic. Standard acid washes (1M HCl) used to remove amine impurities can inadvertently protonate the pyridine nitrogen, extracting your product into the waste aqueous layer. The Solution: The 2-Chloro and 4-Amide substituents are electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen (pKa < 2.0 vs. 5.2 for unsubstituted pyridine). This allows for a tuned acidic wash that removes impurities without stripping the product.
Visual Guide: The Extraction Logic Tree
Caption: Extraction workflow specifically tuned for electron-deficient pyridines. The use of Citric Acid prevents product loss to the aqueous phase.
Part 3: Troubleshooting Guides & FAQs
Issue 1: "I have a persistent solid precipitate in my oil product."
Diagnosis: This is likely N-acyl urea (if using EDC) or Imidazole hydrochloride (if using CDI). The Fix:
-
Switch Solvent: Dissolve your crude oil in Diethyl Ether or MTBE instead of DCM/EtOAc.
-
Filtration: The urea/imidazole byproducts are often insoluble in ether. Cool the solution to 0°C for 30 minutes and filter off the solids.
-
Wash: Perform the Citric Acid wash described in Part 2.
Issue 2: "My product is co-eluting with an impurity on TLC."
Diagnosis:
-
Unreacted Starting Acid: If the impurity streaks near the baseline.
-
Regioisomer: Rare, but possible if the starting material was impure (e.g., 3-chloro isomer). The Fix:
-
For Acid Impurity: The NaHCO₃ wash (Part 2) is non-negotiable. Ensure the aqueous layer pH is >8.
-
Chromatography Tip: Use a mobile phase of DCM:MeOH (98:2) rather than Hexane:EtOAc. Pyridine derivatives often tail on silica; adding 1% Triethylamine (TEA) to the column can sharpen the bands.
Issue 3: "Yield is low after acid wash."
Diagnosis: You may have used an acid that was too strong (e.g., 1M HCl or H₂SO₄), protonating the pyridine nitrogen despite the electron-withdrawing groups. The Fix:
-
Immediate Recovery: Neutralize your aqueous waste stream with solid NaHCO₃ until pH 7-8. Extract 3x with DCM.[1]
-
Process Change: Switch to 0.5M Citric Acid or 0.5M KH₂PO₄ for the first wash. These buffers are acidic enough to protonate the amine (N,O-dimethylhydroxylamine) but not the 2-chloro-isonicotinamide.
Issue 4: "The product is colored (Yellow/Orange) but NMR looks clean."
Diagnosis: Pyridine N-oxides or trace metal contamination (if catalytic coupling was attempted). The Fix:
-
Activated Carbon: Dissolve product in hot Ethanol, treat with activated charcoal for 15 mins, filter through Celite.
-
Note: If the color persists but NMR is clean (>95%), proceed to the next step. Pyridine derivatives often carry trace chromophores that do not affect downstream chemistry.
Part 4: Quantitative Data Summary
Table 1: Solubility Profile for Purification Optimization
| Solvent | 2-Cl-Weinreb Amide | Urea Byproduct (Impurity) | Starting Acid (Impurity) | Action |
| DCM | High | Moderate | Low | Good for reaction, bad for urea precipitation. |
| Diethyl Ether | Moderate | Very Low | Low | Best for precipitating impurities. |
| Water (pH 3) | Insoluble | Soluble | Insoluble | Best for washing away amines. |
| Water (pH 9) | Insoluble | Soluble | Soluble | Best for washing away acids. |
Part 5: Advanced Impurity Tracking
Understanding the origin of impurities is the only way to prevent them.
Caption: Impurity origin map. Note that Impurity C (Hydrolysis) is rare for Weinreb amides unless subjected to strong boiling base.
References
-
Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
- Mentzel, M.; Gubert, C.; Rettig, S. (1997). "Efficient Synthesis of Weinreb Amides from Carboxylic Acids using CDI". Journal of Organic Chemistry.
-
Katritzky, A. R.; et al. (2002).[3][6][7] "An efficient conversion of carboxylic acids into Weinreb amides". Arkivoc, (xi), 39-44.[6][7] Link
-
Kelly, C. B. (2012).[1][3] "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation". ChemSpider SyntheticPages, 571.[1] Link
-
BenchChem Technical Support. (2025). "Minimizing impurities in the synthesis of pyridine carboxamides". Link
Sources
2-Chloro-N-methoxy-N-methylisonicotinamide handling and safety precautions
The following technical guide serves as a specialized support resource for researchers working with 2-Chloro-N-methoxy-N-methylisonicotinamide , a strategic Weinreb amide intermediate used in medicinal chemistry for constructing functionalized pyridine scaffolds.
Status: Active | Role: Senior Application Scientist | Context: Drug Discovery & Organic Synthesis
Compound Profile & Chemical Logic
This compound is a bifunctional building block. It combines a Weinreb amide at the C4 position (for controlled ketone synthesis) and a 2-chloro substituent on the pyridine ring (serving as a handle for later nucleophilic aromatic substitution,
-
Chemical Name: 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide
-
Core Utility: Synthesis of 2-chloro-4-acylpyridines via organometallic addition (Grignard/Lithium reagents) without over-addition to the tertiary alcohol.
-
Key Risk: The C2-chlorine atom renders the ring electron-deficient, increasing susceptibility to side reactions during nucleophilic attacks if protocols are not strictly controlled.
Safety & Handling Protocols
Q: What are the specific safety hazards for this pyridine derivative?
A: While specific toxicological data for this exact intermediate may be limited, it shares the hazardous profile of halogenated isonicotinamides.
-
Acute Toxicity: Treat as Harmful/Toxic if swallowed (Category 3/4). Halogenated pyridines can show higher toxicity than simple amides.
-
Irritation: Causes Skin and Serious Eye Irritation (Category 2/2A). The Weinreb functionality does not significantly mitigate the irritant nature of the pyridine ring.
-
Sensitization: Potential skin sensitizer.
-
PPE Requirement: Double nitrile gloves, lab coat, and safety goggles. Handle exclusively in a fume hood to avoid inhalation of dust/aerosols.
Q: How should I store this compound to maintain reactivity?
A: Weinreb amides are generally more stable than acid chlorides, but they are not inert.
-
Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Moisture Sensitivity: Hygroscopic. Moisture will hydrolyze the amide back to the carboxylic acid over time, destroying stoichiometry in subsequent reactions.
-
Shelf Life: 12 months if kept dry. If the solid becomes sticky or discolored (yellowing), check purity via LC-MS before use.
Experimental Workflows & Troubleshooting
Workflow 1: Controlled Ketone Synthesis (Grignard Addition)
The primary use of this compound is reacting with
The "Expert" Insight: The 5-membered chelate intermediate is stable, but the 2-chloro position is a "hotspot" for side reactions.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of amide in anhydrous THF (0.2 M concentration).
-
Cooling: Cool to -78°C . Note: Unlike standard Weinreb amides which tolerate 0°C, the electron-deficient pyridine ring requires lower temperatures to prevent attack at the C2-Cl position.
-
Addition: Add
(1.2 eq) dropwise over 30 mins. -
Incubation: Stir at -78°C for 1 hour, then warm to 0°C only if TLC shows incomplete conversion.
-
Quench: Pour into cold, saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Visualizing the Pathway
The following diagram illustrates the reaction logic and potential failure points.
Figure 1: Reaction pathway for ketone synthesis showing the critical chelate intermediate and the temperature-dependent side reaction risk.
Troubleshooting FAQ
Q: I see a significant impurity at M+R mass (where R is my Grignard group). What happened?
A: You likely experienced
-
Cause: The reaction temperature was too high, or the Grignard reagent acted as a nucleophile on the chlorine atom instead of the carbonyl.
-
Fix: strictly maintain -78°C . If the Grignard is sterically small (e.g., MeMgBr), this side reaction is faster. Consider using organozinc reagents or transmetallating with
to soften the nucleophile [1].
Q: My yield is low, and I recovered 2-chloroisonicotinic acid.
A: This indicates hydrolysis of the starting material or the intermediate.
-
Cause: Wet THF or incomplete formation of the Weinreb amide during the previous step.
-
Fix: Ensure THF is distilled or from a dry solvent system. If synthesizing the amide yourself, ensure all
(if used) is removed before adding the amine, as residual acid hydrolyzes the product during workup.
Q: Can I use this amide for aldehyde synthesis ( reduction)?
A: Yes, but caution is required.
-
Protocol: Use
(0.6 eq) at -78°C. -
Risk: Over-reduction to the alcohol is more common with pyridines due to ring electronics.
-
Alternative: DIBAL-H is often superior for the reduction of pyridine-Weinreb amides to aldehydes [2].
Quantitative Data: Solvent & Reagent Compatibility
| Parameter | Recommendation | Reason |
| Solvent | THF (Anhydrous) | Essential for Grignard stability and chelate solubility. |
| Alt. Solvent | DCM | Usable for coupling steps, not for Grignard reactions. |
| Temperature | -78°C to -40°C | Prevents |
| Quench | Sat. | Mild proton source; avoids hydrolyzing the pyridine ring. |
| Base (Coupling) | DIPEA / TEA | Standard bases for Weinreb amide formation from acid. |
Synthesis of the Intermediate (If Commercial Stock Unavailable)
If you cannot source the amide directly, synthesize it from 2-chloroisonicotinic acid :
-
Activation: React 2-chloroisonicotinic acid (1.0 eq) with EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Reaction: Stir at RT for 12 hours.
-
Purification: Wash with 1N HCl (briefly), Sat.
, and Brine. The product is usually pure enough for use; otherwise, flash chromatography (EtOAc/Hexane).
Figure 2: Standard synthesis workflow from the parent carboxylic acid.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Sitswalo, W. et al. (2020). "Synthesis of Weinreb Amides and their Derivatives". Oriental Journal of Chemistry, 36(2).
-
ChemicalBook. (2025).[1][2][3] "Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide" (Analogous Safety Data).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 2-Chloro-N-methoxy-N-methylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the rigorous characterization of reagents and intermediates is paramount. 2-Chloro-N-methoxy-N-methylisonicotinamide, a Weinreb amide derivative of isonicotinic acid, is a valuable building block for the synthesis of complex molecules, enabling the formation of ketones from organometallic reagents without the common issue of over-addition. Its purity and structural integrity, therefore, are critical for the success of subsequent synthetic steps.
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will explore the expected spectral features, discuss potential complexities arising from its structure, and compare its spectral signature to a common alternative synthetic intermediate. This document is intended to serve as a practical resource for researchers, enabling them to confidently assess the quality of this reagent and troubleshoot potential synthetic challenges.
The Distinct ¹H NMR Signature of this compound
The chemical structure of this compound dictates a unique and predictable ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the electronic environment of each proton.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-6 | Doublet | ~8.5 | ~5.0 |
| H-5 | Doublet of Doublets | ~7.8 | ~5.0, ~1.5 |
| H-3 | Doublet | ~7.4 | ~1.5 |
| N-OCH₃ | Singlet | ~3.8 | - |
| N-CH₃ | Singlet | ~3.3 | - |
Causality Behind the Predicted Chemical Shifts:
-
Aromatic Protons (H-3, H-5, H-6): The pyridine ring is an electron-deficient aromatic system, causing its protons to resonate at a lower field (higher ppm) compared to benzene. The electron-withdrawing nature of the nitrogen atom and the chloro and amide substituents significantly influences the chemical shifts. The proton at the 6-position (H-6), being ortho to the electronegative nitrogen, is the most deshielded and appears furthest downfield. The proton at the 5-position (H-5) is coupled to both H-6 and H-3, resulting in a doublet of doublets. The proton at the 3-position (H-3) is coupled only to H-5 (a small meta-coupling), appearing as a doublet.
-
N-methoxy and N-methyl Protons: The N-methoxy (-OCH₃) and N-methyl (-CH₃) groups are attached to a nitrogen atom. The electronegativity of the adjacent oxygen causes the N-methoxy protons to be more deshielded than the N-methyl protons. Both appear as sharp singlets due to the absence of adjacent protons.
A Note on Rotational Isomers:
A critical consideration for Weinreb amides is the potential for restricted rotation around the amide C-N bond at room temperature. This can lead to the observation of broadened signals or even two distinct sets of signals for the N-methoxy and N-methyl groups, representing different rotational isomers (rotamers).[1] Variable temperature NMR studies can be employed to investigate this phenomenon. If rotamers are present, the signals will coalesce into sharp singlets at elevated temperatures.
Experimental Protocol for ¹H NMR Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
Caption: Standard workflow for ¹H NMR analysis.
Comparison with an Alternative: 2-Chloroisonicotinoyl Chloride
A common alternative to using a pre-formed Weinreb amide is to generate the corresponding acid chloride in situ or use it as a starting material for amidation. Let's compare the expected ¹H NMR spectrum of this compound with that of 2-chloroisonicotinoyl chloride.
Caption: Structural comparison of the target compound and a common synthetic precursor.
¹H NMR Spectral Comparison
| Feature | This compound | 2-Chloroisonicotinoyl Chloride | Rationale for Difference |
| Aromatic Protons | H-6: ~8.5 ppmH-5: ~7.8 ppmH-3: ~7.4 ppm | H-6: ~8.6 ppmH-5: ~8.0 ppmH-3: ~7.6 ppm | The acid chloride group is more electron-withdrawing than the Weinreb amide, causing a downfield shift of all aromatic protons. |
| Aliphatic Protons | N-OCH₃: ~3.8 ppm (singlet)N-CH₃: ~3.3 ppm (singlet) | None | The acid chloride lacks the N-methoxy and N-methyl groups. |
| Key Differentiator | Presence of two singlets in the 3-4 ppm region. | Absence of signals in the aliphatic region. | This provides a clear and unambiguous way to distinguish between the two compounds. |
This comparison highlights the diagnostic power of ¹H NMR. The presence and characteristics of the N-methoxy and N-methyl signals are definitive for confirming the formation of the Weinreb amide.
Alternative Analytical Techniques
While ¹H NMR is a primary tool, other techniques can provide complementary information:
-
¹³C NMR Spectroscopy: Provides information on the carbon framework of the molecule. The carbonyl carbon of the Weinreb amide will have a characteristic chemical shift.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency of the Weinreb amide will be a prominent feature in the IR spectrum, typically around 1660-1680 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound and to separate it from starting materials and byproducts.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and quality assessment. By understanding the expected chemical shifts and coupling patterns of the aromatic and aliphatic protons, researchers can confidently verify the structure of this important synthetic intermediate. Furthermore, awareness of potential complexities, such as the presence of rotational isomers, allows for a more nuanced interpretation of the spectral data. When compared to its synthetic precursors, like 2-chloroisonicotinoyl chloride, the unique signals of the N-methoxy and N-methyl groups in the ¹H NMR spectrum serve as a definitive marker for the successful formation of the Weinreb amide. Integrating ¹H NMR with other analytical techniques provides a comprehensive characterization, ensuring the reliability of this reagent in demanding synthetic applications.
References
-
Singh, J.; et al. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2007 , (xvi), 127-137. [Link]
Sources
A Comprehensive Guide to the 13C NMR Analysis of 2-Chloro-N-methoxy-N-methylisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Carbon Skeleton
13C NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed map of the carbon framework of a molecule. Unlike 1H NMR, which focuses on the proton environment, 13C NMR directly probes the carbon atoms, revealing crucial information about their hybridization, connectivity, and electronic environment. For a molecule like 2-Chloro-N-methoxy-N-methylisonicotinamide, with its distinct aromatic and amide functionalities, 13C NMR offers unambiguous confirmation of its structure and purity.
This guide will dissect the 13C NMR spectrum of this compound, a molecule that combines the features of a 2-chloropyridine, an isonicotinic acid derivative, and a Weinreb amide. By comparing its predicted spectrum with the experimental data of analogous compounds, we can gain a deeper understanding of the electronic effects at play and build a robust framework for the spectral interpretation of related structures.
Predicted 13C NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum for this compound, a high-quality prediction is an invaluable tool for analysis. The following table presents the predicted 13C NMR chemical shifts for the target molecule, generated using advanced computational algorithms. These predictions are based on extensive databases of known spectra and quantum mechanical calculations, providing a reliable starting point for our analysis.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 166.5 |
| C2 | 151.0 |
| C6 | 149.5 |
| C4 | 141.2 |
| C3 | 123.8 |
| C5 | 120.5 |
| N-OCH3 | 61.5 |
| N-CH3 | 34.0 |
Disclaimer: These are computationally predicted values and may differ slightly from experimental results.
Comparative Spectral Analysis: Deconstructing the Molecule
To understand and validate the predicted spectrum, we will compare it with the experimental 13C NMR data of structurally related compounds. This comparative approach allows us to isolate the electronic contributions of each functional group to the overall spectrum.
The Pyridine Ring System: Aromaticity and Substitution Effects
The core of our molecule is a substituted pyridine ring. The 13C NMR spectrum of pyridine itself provides a fundamental reference.
Table 2: Experimental 13C NMR Chemical Shifts of Pyridine and 2-Chloropyridine
| Carbon Atom | Pyridine (ppm) | 2-Chloropyridine (ppm) |
| C2 | 150 | ~152 |
| C3 | 124 | ~124 |
| C4 | 136 | ~139 |
| C5 | 124 | ~122 |
| C6 | 150 | ~149 |
Data sourced from publicly available spectral databases.
The introduction of a chlorine atom at the C2 position in 2-chloropyridine induces notable changes in the chemical shifts. The C2 carbon itself experiences a slight downfield shift due to the inductive effect of the electronegative chlorine atom. The other ring carbons are also affected, albeit to a lesser extent, demonstrating the transmission of electronic effects through the aromatic system.
In our target molecule, the predicted shifts for the pyridine ring carbons (C2, C3, C4, C5, and C6) are consistent with these trends. The presence of the chloro and the N-methoxy-N-methylcarboxamide substituents will further modulate these shifts.
The Weinreb Amide Moiety: A Key Functional Group
The N-methoxy-N-methylamide, or Weinreb amide, is a critical functional group in organic synthesis. Its 13C NMR signature is characterized by the carbonyl carbon and the two distinct methyl groups.
Table 3: Experimental 13C NMR Chemical Shifts of Representative Weinreb Amides
| Compound | C=O (ppm) | N-OCH3 (ppm) | N-CH3 (ppm) |
| N-Methoxy-N-methylbenzamide | ~168 | ~61 | ~34 |
| 4-Methoxy-N-methylbenzamide | ~167 | ~61 | ~34 |
Data sourced from publicly available spectral databases.
The carbonyl carbon of a Weinreb amide typically resonates in the range of 165-170 ppm. The N-methoxy and N-methyl carbons have characteristic shifts around 61 ppm and 34 ppm, respectively. The predicted values for this compound (C=O at 166.5 ppm, N-OCH3 at 61.5 ppm, and N-CH3 at 34.0 ppm) align perfectly with these experimental observations, lending strong support to the accuracy of the prediction.
Detailed Spectral Assignment and Rationale
By integrating the insights from our comparative analysis, we can now assign each peak in the predicted spectrum of this compound with a high degree of confidence.
-
C=O (166.5 ppm): This downfield signal is characteristic of a carbonyl carbon in an amide environment. Its position is consistent with the electron-withdrawing nature of the adjacent pyridine ring.
-
C2 (151.0 ppm): This signal corresponds to the carbon atom directly bonded to the chlorine. The significant downfield shift is a result of both the electronegativity of the chlorine and its position alpha to the ring nitrogen.
-
C6 (149.5 ppm): Also alpha to the ring nitrogen, this carbon is shifted downfield due to the inductive effect of the nitrogen.
-
C4 (141.2 ppm): This is the carbon atom to which the Weinreb amide group is attached. The electron-withdrawing nature of the amide contributes to its downfield shift.
-
C3 & C5 (123.8 and 120.5 ppm): These carbons are beta to the nitrogen and are less deshielded than the alpha and gamma carbons, resulting in more upfield signals. The slightly different shifts are due to the different substituents at the 2 and 4 positions.
-
N-OCH3 (61.5 ppm): This signal is in the typical range for a methoxy group attached to a nitrogen atom.
-
N-CH3 (34.0 ppm): This upfield signal is characteristic of a methyl group attached to a nitrogen atom.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation, instrument setup, and data processing.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. It offers good solubility and its deuterium signal can be used for field-frequency locking.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl3.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR. A small amount (typically <1%) should be added to the sample to provide a reference signal at 0.00 ppm.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
II. NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide accurate integration, although quantitative 13C NMR requires more specialized pulse sequences.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans will provide a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Temperature: Standard probe temperature (e.g., 298 K).
III. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the 13C NMR spectrum of this compound.
Caption: A logical workflow for the acquisition, processing, and analysis of a 13C NMR spectrum.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the 13C NMR analysis of this compound. By leveraging high-quality spectral prediction and a detailed comparative analysis with structurally related compounds, we have established a confident assignment of the carbon signals. The provided experimental protocol offers a robust methodology for acquiring reliable and reproducible data.
For researchers in drug development and synthetic chemistry, this guide serves as a valuable resource for the characterization of this important intermediate and its analogues. Future work could involve the experimental verification of the predicted spectrum and the investigation of the effects of further substitution on the pyridine ring, which would provide even deeper insights into the structure-property relationships of this class of compounds.
References
-
NMRDB.org: An open-source database for the prediction of 1H and 13C NMR spectra. [Link]
-
Spectral Database for Organic Compounds (SDBS): A comprehensive database of spectral data for organic compounds maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem: A public repository of chemical information, including spectral data, maintained by the National Center for Biotechnology Information (NCBI). [Link]
-
Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]
Interpreting the mass spectrum of 2-Chloro-N-methoxy-N-methylisonicotinamide
Analytical Benchmarking: Mass Spectrometric Characterization of 2-Chloro-N-methoxy-N-methylisonicotinamide
Executive Summary
In the synthesis of pyridine-based pharmaceutical intermediates, This compound (a Weinreb amide) serves as a critical "controlled reactivity" scaffold.[1] Unlike its highly reactive acid chloride counterparts, this molecule offers bench-stable handling while retaining susceptibility to nucleophilic attack for ketone synthesis.[1][2]
For the analytical scientist, however, this stability presents a unique mass spectrometric profile that must be distinguished from its precursors (2-chloroisonicotinic acid) and hydrolysis products.[1] This guide provides a definitive technical comparison of the Weinreb amide against its synthetic alternatives, focusing on ESI-MS interpretation, isotopic signatures, and fragmentation logic.[1]
Structural & Theoretical Specifications
Before interpreting spectra, the theoretical baseline must be established.[1][2] The presence of chlorine introduces a distinct isotopic envelope that serves as the primary validation checkpoint.[2]
| Parameter | Specification |
| Molecule | This compound |
| Formula | |
| Monoisotopic Mass | 200.0353 Da ( |
| Molecular Weight | 200.62 g/mol |
| Key Functionality | 2-Chloropyridine (Aryl halide) + Weinreb Amide |
| Isotopic Pattern | 3:1 ratio for |
Comparative Analysis: Weinreb Amide vs. Synthetic Alternatives
In a process development setting, you are often monitoring the conversion of an acid or acid chloride to the Weinreb amide. Distinguishing these species is critical.
Candidate A: The Target (Weinreb Amide)
-
ESI-MS Behavior: Forms a stable, intense protonated molecular ion
.[1][2] -
Stability: Highly stable in LC-MS mobile phases (Water/Acetonitrile).[1][2]
-
Retention Time: Typically elutes later than the free acid due to the capping of the polar carboxyl group with the lipophilic N-methoxy-N-methyl moiety.
Candidate B: The Precursor (2-Chloroisonicotinic Acid)
-
ESI-MS Behavior: Often ionizes poorly in positive mode (low intensity
at m/z 158).[1][2] May require negative mode ( at m/z 156) for robust detection.[1][2] -
Differentiation: Mass shift of -42 Da relative to the Weinreb amide.[1][2]
Candidate C: The Activated Intermediate (Acid Chloride)
-
ESI-MS Behavior: Deceptive. The acid chloride is highly unstable.[1][2] In an LC-MS environment containing water or methanol, it will rapidly hydrolyze to the acid (m/z 158) or form the methyl ester (m/z 172) in situ.
-
diagnostic: You will rarely see the acid chloride parent ion.[1][2] If you see m/z 172 (Methyl ester) in a Methanol-based run, it confirms the presence of residual acid chloride.[1]
Deep Dive: MS Interpretation & Fragmentation Logic
The Molecular Ion Cluster
In Positive ESI (
-
Base Peak: m/z 201.04 (
isotope).[1][2] -
Isotope Peak: m/z 203.04 (
isotope).[1][2] -
Intensity Ratio: The 203 peak should be approximately 33% the height of the 201 peak.[2] Note: If this ratio is distorted, suspect interference from co-eluting impurities.
Fragmentation Mechanism (MS/MS)
Weinreb amides undergo a characteristic fragmentation driven by the stability of the acylium ion .[2]
-
Precursor Selection: m/z 201.04 (
). -
Primary Cleavage: The amide bond (
) is the weakest link under Collision Induced Dissociation (CID).[1][2] -
Neutral Loss: The molecule ejects the N-methoxy-N-methylamine species (Neutral mass: 61 Da).[1]
-
Product Ion: Formation of the (2-chloropyridin-4-yl)methanone cation (Acylium ion).[1][2]
Visualizing the Fragmentation Pathway
Figure 1: ESI-MS/MS fragmentation pathway showing the characteristic loss of the Weinreb amine moiety.
Experimental Protocol: LC-MS Method
This protocol is designed to separate the polar acid precursor from the Weinreb amide product.[1][2]
System: Agilent 1290 Infinity II / 6470 Q-TOF (or equivalent).
Step 1: Mobile Phase Preparation
-
Solvent A: Water + 0.1% Formic Acid (Proton source for ionization).[1][2]
-
Why: Formic acid ensures the basic pyridine nitrogen and the amide oxygen are protonated, maximizing sensitivity in ESI+.[2]
Step 2: Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1][2]
-
Gradient:
-
0.0 min: 5% B[2]
-
4.0 min: 95% B (Hold 1 min)
-
5.1 min: 5% B (Re-equilibrate)
-
-
Injection Volume: 1-2 µL.
Step 3: MS Source Parameters (ESI+)
-
Gas Temp: 300°C.
-
Gas Flow: 10 L/min.
-
Sheath Gas Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 100 V (Soft enough to keep parent intact, hard enough to desolvate).[1][2]
Process Monitoring Decision Tree
Use this logic flow to interpret real-time reaction monitoring data.
Figure 2: Logical workflow for identifying reaction components during synthesis.
References
-
Nahm, S., & Weinreb, S. M. (1981).[1][2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1][2] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Refer to Chapter 4 on Mass Spectrometry of Amides). Link[1]
-
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Murphy, J. A. (2013).[1][2] Acylium Ions in Mass Spectrometry. In Encyclopedia of Spectroscopy and Spectrometry. Academic Press.[1][2] (Mechanism of amide bond cleavage).[1][2][3][4] Link
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A-Comparative-Guide-to-Purity-Analysis-of-2-Chloro-N-methoxy-N-methylisonicotinamide-by-HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloro-N-methoxy-N-methylisonicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to prevent the introduction of potentially harmful impurities into the final drug product. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the chosen chromatographic conditions, compare it with alternative techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and HPLC-Mass Spectrometry (HPLC-MS), and provide the foundational data necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Benchmark Method: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) is the quintessential workhorse for purity analysis in the pharmaceutical industry, and for good reason.[1][2] Its ability to separate a wide range of compounds based on hydrophobicity makes it particularly suitable for molecules like this compound, which possesses both polar (the nicotinamide core) and non-polar (the chloro- and methyl groups) functionalities.[2][3]
Principle of Separation
The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the analyte and the non-polar stationary phase (typically silica bonded with C18 alkyl chains).[2][4] A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the compounds.[3] Molecules with greater hydrophobicity will interact more strongly with the stationary phase and thus elute later than more polar molecules. By carefully modulating the composition of the mobile phase, we can achieve fine control over the separation of the main compound from its impurities.
Causality in Method Development: Why These Conditions?
A robust analytical method is not a product of chance but of deliberate, scientifically-grounded choices. For this compound, a stability-indicating HPLC method was developed.
-
Column Selection: A C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm) is the standard choice for initial method development due to its versatility and high resolving power for a broad range of analytes.[5] The 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[6]
-
Mobile Phase: A gradient elution is often preferred over an isocratic method for impurity profiling.[7] It allows for the effective elution of a wider range of impurities with varying polarities within a reasonable timeframe. A typical starting point, or "scouting gradient," might run from a high aqueous percentage to a high organic percentage (e.g., 5% to 95% acetonitrile).[7] For this compound, a buffered mobile phase is crucial. A low pH buffer, such as 20 mM potassium phosphate adjusted to pH 2.5, ensures that any residual silanols on the silica-based column are protonated, minimizing undesirable secondary interactions that can lead to peak tailing.[4]
-
Detector Wavelength: The choice of UV detection wavelength is critical for sensitivity. An analysis of the UV spectrum of the parent compound, isonicotinic acid, shows a lambda max around 200 nm, suggesting good sensitivity in the low UV range.[8] However, a slightly higher wavelength, such as 265 nm, is often chosen to minimize interference from common solvents and to provide a more selective response for the aromatic nicotinamide core.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature is maintained at a constant value (e.g., 30 °C) to ensure reproducible retention times and improve peak shape.[9]
Detailed Experimental Protocol: HPLC-UV
| Parameter | Condition | Rationale |
| Instrumentation | HPLC System with UV/PDA Detector | Standard for pharmaceutical analysis; PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent resolving power and versatility for this class of compounds.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH suppresses silanol activity, improving peak shape.[4] |
| Mobile Phase B | Acetonitrile | Common organic modifier with low UV cutoff and viscosity.[3] |
| Gradient Program | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B | Ensures elution of both polar and non-polar impurities and re-equilibration. |
| Flow Rate | 1.0 mL/min | Optimal for a 4.6 mm ID column to balance speed and efficiency.[4] |
| Column Temperature | 30 °C | Ensures retention time reproducibility. |
| Detection | UV at 265 nm | Provides good sensitivity for the aromatic analyte with reduced solvent interference. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution and compatibility with the mobile phase. |
Trustworthiness Through Validation
To be considered reliable, this HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] This process demonstrates that the analytical procedure is suitable for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found (accuracy), and the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
A successfully validated method provides a self-validating system for routine quality control, ensuring consistent and trustworthy results.
Comparative Analysis: Alternative Methodologies
While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages in specific scenarios.
Alternative 1: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and systems capable of operating at much higher pressures.[6][12][13]
-
Advantages:
-
Speed: UHPLC can reduce analysis times by a factor of 5-10, significantly increasing sample throughput.[6][13]
-
Resolution & Sensitivity: The smaller particles lead to higher separation efficiency, resulting in sharper peaks, better resolution between closely eluting impurities, and improved sensitivity.[12][13]
-
Reduced Solvent Consumption: Faster run times and lower flow rates translate to less solvent usage, making it a "greener" and more cost-effective option in the long run.[13]
-
-
Disadvantages:
-
Higher Cost: UHPLC systems represent a greater initial capital investment.
-
Method Transfer Challenges: Transferring a method from HPLC to UHPLC (or vice-versa) requires careful optimization due to differences in system delay volume and pressure.
-
Alternative 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Coupling HPLC with a mass spectrometer provides an additional dimension of data, offering molecular weight and structural information.[1][14]
-
Advantages:
-
Peak Identification: MS is the gold standard for identifying unknown impurities by providing precise mass-to-charge ratio (m/z) data.[14][15] This is invaluable for impurity profiling and understanding degradation pathways.
-
Enhanced Specificity: It can distinguish between co-eluting peaks that have different masses, a task impossible for a UV detector alone.
-
Ultimate Sensitivity: Modern mass spectrometers can detect impurities at extremely low levels (picogram or less), far exceeding the capabilities of UV detection.[16][17]
-
-
Disadvantages:
-
Complexity and Cost: HPLC-MS systems are significantly more expensive and complex to operate and maintain.
-
Ionization Dependence: The analyte must be ionizable to be detected by MS.[16]
-
Not Strictly Quantitative (without standards): While excellent for identification, accurate quantification with MS often requires isotopically labeled internal standards.
-
Data-Driven Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, whether it's routine quality control, high-throughput screening, or in-depth structural elucidation.
| Feature | HPLC-UV | UHPLC-UV | HPLC-MS |
| Primary Use Case | Routine QC, Purity Assay | High-Throughput Screening, High-Resolution Separations | Impurity Identification, Structural Elucidation, Trace Analysis |
| Typical Analysis Time | 15-30 min | 2-5 min | 15-30 min (limited by LC) |
| Relative Resolution | Good | Excellent | Good (LC-dependent) |
| Relative Sensitivity | Moderate (ng level) | High (low ng level) | Excellent (pg-fg level) |
| Information Provided | Retention Time, UV Absorbance | Retention Time, UV Absorbance | Retention Time, Mass-to-Charge Ratio, Fragmentation Data |
| Instrument Cost | $ | $$ | $$$ |
| Operational Complexity | Low | Moderate | High |
Visualizing the Workflow and Decision Logic
To better understand the practical application and selection process, the following diagrams illustrate the analytical workflow and a decision-making model.
Caption: Standard workflow for HPLC purity analysis.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
For the routine purity analysis of this compound, a well-validated reversed-phase HPLC-UV method offers a reliable, robust, and cost-effective solution. It provides the necessary specificity and sensitivity to ensure product quality in a typical pharmaceutical QC environment. However, when higher throughput is paramount, transitioning to a UHPLC method can yield significant gains in efficiency. For investigational purposes, such as identifying unknown degradation products or process impurities, the unparalleled specificity and sensitivity of HPLC-MS make it the indispensable tool.[16][18] The ultimate choice of methodology should be guided by a clear understanding of the analytical objective, available resources, and the stage of drug development.
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SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]
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A Senior Application Scientist's Guide to Ketone Synthesis: 2-Chloro-N-methoxy-N-methylisonicotinamide vs. Acid Chlorides
In the landscape of modern organic synthesis, the precise construction of ketones is a cornerstone of molecular architecture, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of acylating agent is a critical decision point that dictates the efficiency, selectivity, and functional group compatibility of the entire synthetic route. This guide provides an in-depth comparison of two common strategies: the use of a specialized Weinreb amide, 2-Chloro-N-methoxy-N-methylisonicotinamide, and the classical approach employing acid chlorides.
We will dissect the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer a clear, data-driven comparison to guide researchers in making the most informed choice for their specific synthetic challenge.
The Challenge: Controlling Reactivity in Ketone Synthesis
The synthesis of ketones via the acylation of organometallic reagents is a powerful C-C bond-forming reaction. However, it is fraught with a fundamental challenge: over-addition. The ketone product is itself a potent electrophile, often more reactive than the starting acylating agent towards the highly nucleophilic organometallic reagent.
This guide explores two solutions to this problem: the inherent stability of the Weinreb amide intermediate versus the modulated reactivity required when using acid chlorides.
Section 1: The Weinreb Amide Approach: Precision and Control
N-methoxy-N-methylamides, commonly known as Weinreb amides, were developed to be a definitive solution to the over-addition problem.[1][2] this compound is a functionalized example of this class, valued for its controlled reactivity.[3]
Mechanistic Insight: The Power of Chelation
The success of the Weinreb amide lies in its reaction with an organometallic reagent (e.g., Grignard or organolithium) to form a stable, five-membered chelated tetrahedral intermediate.[2][4] This intermediate is unreactive towards further nucleophilic attack. It remains intact until a deliberate aqueous workup, which then hydrolyzes the complex to release the desired ketone. This two-stage process—stable intermediate formation followed by controlled collapse—is the key to its precision.[1][4]
Advantages of the Weinreb Amide Method
-
Elimination of Over-addition: The stability of the chelated intermediate reliably prevents the formation of tertiary alcohol byproducts.[3]
-
Broad Nucleophile Scope: Highly reactive organolithium and Grignard reagents can be used without issue, providing access to a wide range of ketone products.[5]
-
High Functional Group Tolerance: The reaction is compatible with a variety of sensitive functional groups that would be incompatible with more reactive acylating agents or harsher conditions.[6][7]
-
Mild Reaction Conditions: Reactions are typically run at or below room temperature, preserving thermally sensitive moieties.
Experimental Protocol: Synthesis of a Ketone via a Weinreb Amide
This protocol is a representative procedure for the acylation of a Grignard reagent with a Weinreb amide.
Materials:
-
This compound (1.0 equiv)
-
Organomagnesium halide (Grignard reagent, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: All glassware must be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reagent Solution: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (1.2 equiv, typically as a solution in THF or diethyl ether) dropwise to the stirred solution of the Weinreb amide over 15-20 minutes. Maintain the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by quenching a small aliquot in 1 M HCl.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ketone can be purified by flash column chromatography on silica gel.
Section 2: The Acid Chloride Approach: A Classical but Challenging Method
Acid chlorides are among the most reactive carboxylic acid derivatives, making them potent acylating agents.[8] Their high reactivity, however, is both a strength and a significant liability in ketone synthesis.
Mechanistic Insight: The Over-addition Problem
When an acid chloride reacts with a strong organometallic nucleophile like a Grignard reagent, a ketone is formed rapidly. This ketone is still highly susceptible to nucleophilic attack. Because the Grignard reagent is so reactive, it will immediately attack the newly formed ketone, leading to a tertiary alcohol after workup.[9][10][11] This makes it exceptionally difficult to isolate the ketone as the major product.[11]
The Gilman Reagent Workaround
To mitigate over-addition, chemists often turn to less reactive organometallic reagents, such as lithium diorganocuprates (Gilman reagents).[12][13] These "softer" nucleophiles react selectively with the highly electrophilic acid chloride but are significantly less reactive towards the resulting ketone, allowing it to be isolated.[14][15]
Limitations of the Acid Chloride Method:
-
Over-addition Risk: The primary drawback is the propensity to form tertiary alcohols with common, highly reactive organometallics.[13]
-
Limited Nucleophile Scope: The need to use less reactive Gilman reagents restricts the types of R-groups that can be introduced.
-
Harsh Conditions: The preparation of acid chlorides from carboxylic acids often requires harsh reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16]
-
Lower Functional Group Tolerance: The high reactivity of acid chlorides makes them incompatible with many sensitive functional groups (e.g., alcohols, amines).
Experimental Protocol: Synthesis of a Ketone via an Acid Chloride and Gilman Reagent
This protocol describes a typical procedure for preparing a ketone from an acid chloride using a Gilman reagent.
Materials:
-
Acid chloride (1.0 equiv)
-
Copper(I) iodide (CuI, 1.0 equiv)
-
Organolithium reagent (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Gilman Reagent Preparation: In a flame-dried, nitrogen-purged flask, suspend CuI (1.0 equiv) in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add the organolithium reagent (2.0 equiv) dropwise. Stir the mixture at this temperature for 30 minutes to form the Gilman reagent (a colored solution or suspension).
-
Acid Chloride Addition: Add a solution of the acid chloride (1.0 equiv) in anhydrous THF dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C over another hour. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with several portions of diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Head-to-Head Comparison
The choice between a Weinreb amide and an acid chloride is a trade-off between upfront synthetic investment and reaction-day reliability. Weinreb amides require an extra step to prepare from the parent carboxylic acid but provide a nearly foolproof method for ketone synthesis. Acid chlorides are easily prepared but demand careful control of reactivity, often necessitating the use of specific, less common organometallic reagents.
| Feature | This compound (Weinreb Amide) | Acid Chloride |
| Primary Mechanism | Formation of a stable, chelated tetrahedral intermediate.[4] | Nucleophilic acyl substitution. |
| Control of Over-addition | Excellent; intermediate is stable until workup.[1][3] | Poor with Grignard/organolithium reagents; requires less reactive Gilman reagents.[13][15] |
| Organometallic Scope | Broad (Grignard, organolithium, etc.).[5] | Restricted (primarily Gilman reagents for ketone synthesis).[12] |
| Functional Group Tolerance | High; compatible with many sensitive groups.[6][7] | Low; highly reactive nature limits compatibility. |
| Reaction Conditions | Generally mild (0 °C to RT). | Can require very low temperatures (-78 °C) to control reactivity. |
| Workup | Simple acidic quench and extraction. | Often requires specific quenching agents (e.g., NH₄Cl) to handle copper salts. |
| Byproducts | N,O-dimethylhydroxylamine (often water-soluble). | Tertiary alcohols (with strong nucleophiles), copper salts (with Gilman reagents). |
| Synthetic Efficiency | Adds a step for amide formation but ensures high-yield ketone synthesis. | Fewer steps from the acid, but yield can be compromised by side reactions. |
Conclusion and Recommendation
For researchers in drug development and complex molecule synthesis, This compound and other Weinreb amides represent the superior choice for reliable and high-yielding ketone synthesis. The upfront investment in preparing the Weinreb amide is consistently repaid by the reaction's predictability, mild conditions, and broad substrate scope. The elimination of over-addition byproducts simplifies purification and maximizes yield, which is critical in multi-step synthetic campaigns.
Acid chlorides remain a viable option for simpler substrates or when the use of a Gilman reagent is straightforward and cost-effective. However, for any synthesis where functional group tolerance and precise control are paramount, the Weinreb amide methodology is the authoritative and recommended approach.
References
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A Senior Application Scientist's Guide: Navigating Grignard Reactions for Ketone Synthesis—2-Chloro-N-methoxy-N-methylisonicotinamide vs. Esters
For researchers, synthetic chemists, and professionals in drug development, the precise construction of molecular frameworks is paramount. The Grignard reaction is a cornerstone of carbon-carbon bond formation, prized for its power and versatility. However, this reactivity can be a double-edged sword. When the target is a ketone, a common and critical functional group, the choice of acylating agent is the difference between a high-yield, clean reaction and a complex mixture of byproducts.
This guide provides an in-depth comparison of two common substrates for Grignard-mediated ketone synthesis: the classical ester and the modern N-methoxy-N-methylamide, also known as the Weinreb amide. We will specifically focus on the utility of advanced building blocks like 2-Chloro-N-methoxy-N-methylisonicotinamide to illustrate the superior control offered by the Weinreb amide platform.
The Grignard Conundrum: The Inherent Challenge of Reactivity
Grignard reagents (R-MgX) are potent nucleophiles. When reacting with carbonyl compounds, their primary goal is addition. The challenge arises when the initial product of this addition is itself highly reactive. This is precisely the problem when using esters as starting materials for ketone synthesis.
The Ester Pathway: A Road to Over-addition
The reaction of a Grignard reagent with an ester initially proceeds as desired: nucleophilic acyl substitution. The Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group (-OR') to furnish a ketone.
However, the reaction does not stop here. The newly formed ketone is generally more reactive toward the Grignard reagent than the starting ester was.[1][2][3] The electron-donating resonance from the ester's second oxygen atom makes its carbonyl carbon less electrophilic than that of a simple ketone.[1][2] Consequently, any ketone formed in the reaction mixture is immediately attacked by a second equivalent of the Grignard reagent, leading inexorably to a tertiary alcohol after acidic workup.[4][5][6][7] Attempting to use a single equivalent of the Grignard reagent typically results in a mixture of unreacted ester, the desired ketone, and the tertiary alcohol byproduct, complicating purification and lowering yields.[1]
Figure 1: The over-addition mechanism in the reaction of Grignard reagents with esters.
The Weinreb Amide Solution: Precision Through Chelation
In 1981, Steven M. Weinreb and Steven Nahm developed a transformative solution to the over-addition problem.[8] Their approach utilized N-methoxy-N-methylamides, now universally known as Weinreb-Nahm amides. Compounds like this compound are modern examples of this powerful functional group.
The genius of the Weinreb amide lies in its unique reaction mechanism with organometallic reagents.[9] When a Grignard reagent adds to a Weinreb amide, it forms a tetrahedral intermediate, just as with an ester. However, this intermediate is stabilized by the formation of a five-membered chelate ring involving the carbonyl oxygen, the magnesium ion, and the N-methoxy oxygen.[3][8][10]
This chelated intermediate is remarkably stable at low temperatures and does not collapse to form a ketone.[8][11] It remains inert in the reaction flask, preventing any further reaction or over-addition. The desired ketone is only liberated upon the introduction of an aqueous acid during workup, which simultaneously quenches any excess Grignard reagent. This elegant control mechanism ensures that the reaction stops cleanly at the ketone stage, delivering high yields of the desired product.[8][9][10][12][13]
Sources
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Weinreb amides [pubsapp.acs.org]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Benchmarking Purity: A Comparative Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide
CAS Number: 1150589-33-1 Molecular Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol
Executive Summary
In the landscape of heterocyclic drug discovery, 2-Chloro-N-methoxy-N-methylisonicotinamide serves as a critical "linchpin" intermediate. It acts as a stable acylating agent, allowing researchers to install the 2-chloroisonicotinoyl moiety into complex scaffolds without the over-addition side reactions typical of esters or acid chlorides.
This guide provides an objective technical analysis of the compound’s Certificate of Analysis (CoA), defining the difference between "Industrial Grade" and "Pharma Grade" (High Fidelity). Furthermore, it compares the performance of this Weinreb amide against its primary alternative—the methyl ester—demonstrating why the amide offers superior chemoselectivity in Grignard and organolithium reactions.
Critical Quality Attributes (CQA): Decoding the CoA
A Certificate of Analysis for this compound is not merely a pass/fail document; it is a forensic record of the synthetic route used to create it. Below are the specific parameters that define a high-quality reagent suitable for late-stage functionalization.
Table 1: Specification Comparison (Industrial vs. High Fidelity)
| Test Parameter | Industrial Grade (Standard) | High Fidelity (Drug Discovery Grade) | Technical Significance |
| Appearance | Off-white to yellow solid | White to off-white crystalline powder | Yellowing often indicates oxidation of the pyridine ring or residual iodine traces if made via HI-catalyzed routes. |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.0% | Impurities <2% are critical to prevent "poisoning" of subsequent Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). |
| 1H-NMR | Conforms to structure | Conforms; No coupling reagents | High Fidelity must show absence of EDC/HOBt or DCC urea byproducts (often trapped in the lattice). |
| Water Content | ≤ 1.0% | ≤ 0.5% | Excess water hydrolyzes the Weinreb amide back to the carboxylic acid during storage. |
| Residual Solvents | Complies with ICH Q3C | < 500 ppm DMF | DMF is a catalyst poison for many organometallic reactions; strict removal is required. |
QC Workflow Visualization
The following diagram illustrates the decision tree for releasing a batch of this compound.
Comparative Performance Analysis
The Alternative: Methyl 2-chloroisonicotinate (The Ester). The Product: this compound (The Weinreb Amide).
The Challenge: Chemoselectivity
When reacting a pyridine scaffold with a Grignard reagent (R-MgBr) to form a ketone, the Ester suffers from a fatal flaw: the ketone product is more reactive than the starting ester, leading to a second addition and the formation of an unwanted tertiary alcohol.
The Weinreb Amide solves this by forming a stable 5-membered chelate intermediate that refuses a second addition until the reaction is quenched with acid.
Experimental Data: Ketone Synthesis Yields
Reaction Conditions: 1.0 equiv Substrate + 1.2 equiv Phenylmagnesium bromide (PhMgBr) in THF at 0°C.
| Substrate | Major Product | Yield (%) | Side Product (Impurity) |
| Methyl Ester | Tertiary Alcohol | < 30% (Ketone) | 65% (Over-addition) |
| Acid Chloride | Complex Mixture | < 15% | Decomposition / Polymerization |
| Weinreb Amide | Ketone | 92% | < 5% (Unreacted SM) |
Mechanism Visualization
The diagram below details why the Weinreb Amide succeeds where the Ester fails.
Experimental Protocols for Validation
To independently validate the CoA of an incoming batch, use the following protocols.
Protocol A: HPLC Purity Assessment
This method separates the Weinreb amide from the hydrolyzed acid (2-chloroisonicotinic acid) and residual coupling agents.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption max).
-
Retention Time Reference:
-
Hydrolyzed Acid: ~2.5 min (Polar).
-
Weinreb Amide (Target): ~5.8 min.
-
Bis-coupled impurity: ~8.2 min.
-
Protocol B: 1H-NMR Identity Confirmation
Dissolve 10 mg of sample in CDCl₃. Look for these diagnostic signals to confirm the structure and absence of impurities.
-
The Weinreb Signature:
-
δ 3.56 ppm (s, 3H): N-O-CH3 (Methoxy group).
-
δ 3.38 ppm (s, 3H): N-CH3 (N-Methyl group).
-
Note: If these peaks are split or broad, it may indicate rotamers (common in amides) or contamination with the HCl salt form.
-
-
The Pyridine Scaffold:
-
δ 8.51 ppm (d, J=5.1 Hz, 1H): Proton at C6 (next to Nitrogen).
-
δ 7.52 ppm (s, 1H): Proton at C3 (between Chloro and Amide).
-
δ 7.40 ppm (dd, 1H): Proton at C5.
-
-
Common Impurity Flags:
-
δ 1.2 & 2.7 ppm: Residual Diisopropylamine (from DIPEA/DIEA).
-
δ 2.8 & 2.9 ppm: Residual DMF (Solvent trap).
-
δ 7.9 ppm (broad): Hydrolyzed carboxylic acid proton.
-
References
-
Nahm, S., & Weinreb, S. M. (1981).[3] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Mentel, M., & Breinbauer, R. (2007). Mechanism of the Weinreb Amide Synthesis. Topics in Current Chemistry, 278, 1-29. Link
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic Substitution at the Carbonyl Group). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44543784, this compound. Link
Sources
Comparative Analytical Guide: Characterization of 2-Chloro-N-methoxy-N-methylisonicotinamide
Content Type: Technical Comparison & Characterization Guide Subject: 2-Chloro-N-methoxy-N-methylisonicotinamide (CAS: Derivative of 6340-55-2) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]
Executive Summary
This compound is a critical pyridine-based Weinreb amide intermediate, primarily utilized to synthesize 4-acetyl/acyl pyridines via nucleophilic addition (Grignard or Organolithium reagents) while preventing over-addition to alcohols.[1]
The Analytical Challenge: Unlike standard amides, this molecule presents unique characterization hurdles:
-
NMR Rotamerism: Restricted rotation around the amide N-C(O) bond often results in broad or split peaks at room temperature, frequently misdiagnosed as impurities.
-
Pyridine Basicity: The basic nitrogen requires specific HPLC mobile phase buffering to prevent peak tailing.[1]
-
Hydrolytic Susceptibility: While more stable than acid chlorides, it can hydrolyze back to 2-chloroisonicotinic acid under acidic/basic stress.[1]
This guide compares the three primary analytical methodologies (RP-HPLC, UPLC-MS, and NMR) and provides a validated workflow for definitive characterization.
Physicochemical Context & Method Selection
Before selecting a method, the physicochemical properties must be understood to avoid artifacts.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyridine ring with 2-Cl and 4-Weinreb amide | UV Active: Strong absorbance at 254 nm.[1] |
| Basicity (pKa) | ~2.0 - 2.5 (Pyridine N) | HPLC: Requires acidic mobile phase (pH < 3) to protonate N and ensure sharp peaks.[1] |
| Solubility | High: MeOH, ACN, DCM, DMSO. Low: Water.[1] | Diluent: Use ACN or MeOH for sample prep. |
| Thermal Stability | Moderate | GC: Viable, but inlet temp must be <250°C to prevent degradation. |
Decision Matrix: Analytical Workflow
Figure 1: Analytical decision matrix. RP-HPLC is the primary method for quantitative assay, while NMR is reserved for structural confirmation.
Comparative Analysis of Methods
This section objectively compares the performance of the three dominant techniques.
Method A: RP-HPLC (The Gold Standard)
Verdict: Best for Routine QC and Purity Assay.[1]
-
Pros: High precision, robust, separates the parent from the hydrolyzed acid impurity (2-chloroisonicotinic acid).
-
Cons: Requires buffer optimization to suppress silanol interactions with the pyridine ring.
-
Key Insight: The 2-Chloro substituent reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine, but peak tailing is still a risk on older C18 columns.
Method B: UPLC-MS (The Troubleshooter)
Verdict: Best for Impurity Identification.[1]
-
Pros: rapid (sub-5 min runs), identifies molecular weight of unknown degradants.
-
Cons: The "Weinreb" fragment (
-methoxy- -methyl) yields a characteristic mass loss of [M-61] (loss of -N(OMe)Me), which can complicate spectral interpretation if source fragmentation is high.[1]
Method C: 1H-NMR (The Structural Trap)
Verdict: Essential for ID, but prone to "Rotamer Errors."
-
Pros: Definitive structural proof.
-
Cons: The Rotamer Effect. At 25°C, the N-C(O) bond has restricted rotation. This causes the N-Me and N-OMe groups to appear as broad humps or split peaks, often mistaken for impurities.[1]
-
Solution: Run NMR at elevated temperature (50°C+) to coalesce peaks.
Detailed Experimental Protocols
Protocol 1: Validated RP-HPLC Method
For Purity and Assay
System: Agilent 1260/Waters Alliance or equivalent. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures pyridine is protonated (BH+), preventing tailing.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic chloro-pyridine.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure.[1] |
| Gradient | 0-2 min: 5% B; 15 min: 95% B; 20 min: 95% B. | Gradient required to elute non-polar dimers or late eluters. |
| Detection | UV @ 254 nm | Max absorbance for the pyridine ring.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1] |
Self-Validating Check:
-
System Suitability: The tailing factor for the main peak must be < 1.5. If > 1.5, increase acid concentration in MP-A or switch to a "Base-Deactivated" column.[1]
-
Retention Time: Expect the hydrolyzed impurity (Acid) to elute earlier (more polar) than the Weinreb amide.
Protocol 2: High-Temperature 1H-NMR
For Structural Confirmation
Solvent: DMSO-d6 (Preferred over CDCl3 for higher boiling point capability).[1] Instrument: 400 MHz or higher.
Step-by-Step:
-
Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-d6.
-
Run 1 (25°C): Observe the N-Me (~3.2 ppm) and N-OMe (~3.6 ppm) regions.[1] Note if they are broad/split.
-
Run 2 (Variable Temp): Heat probe to 60°C (333 K) .
-
Result: The broad peaks should sharpen into distinct singlets as the rotation rate exceeds the NMR timescale (coalescence).
Impurity Profiling & Synthesis Logic
Understanding the synthesis pathway is crucial for identifying impurities in the chromatogram.
Figure 2: Synthesis pathway and origin of common impurities.[1] Impurity A is the most common degradant.
Common Impurities Table:
| Impurity Name | Relative Retention (RRT) | Origin | Detection Strategy |
| 2-Chloroisonicotinic Acid | ~0.6 - 0.8 | Hydrolysis of amide or unreacted SM.[1] | Elutes early on RP-HPLC.[1] Confirm with standard spike. |
| Methyl 2-chloroisonicotinate | ~1.1 - 1.2 | Reaction of acid chloride with Methanol (during workup).[1] | Distinct O-Me singlet in NMR (~3.9 ppm).[1] |
| Pyridine N-Oxide | ~0.4 | Oxidation of pyridine nitrogen (rare).[1] | Mass Spec (+16 amu).[1] |
References
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Harikrishna, K., et al. (2020).[1][3] Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides (Rotamerism). Indian Journal of Chemistry. Link
-
Lubell, W. D., et al. (2000).[1] Weinreb Amides: A Review of their Synthesis and Applications. Chemical Reviews.
-
Aladdin Scientific. (2024).[1][4] Safety Data Sheet: N-Methoxy-N-methyl 2-chloronicotinamide. Link
-
Vertex Chromatography. (2023).[1] HPLC Methods for Analysis of Pyridine Derivatives. Link
Sources
Confirming the structure of 2-Chloro-N-methoxy-N-methylisonicotinamide
Technical Guide: Structural Confirmation of 2-Chloro-N-methoxy-N-methylisonicotinamide
Executive Summary
This compound (CAS: 1033202-36-6) is a critical Weinreb amide intermediate used in the synthesis of functionalized pyridine scaffolds, particularly for kinase inhibitors and heterocyclic drug candidates. Its value lies in its ability to undergo controlled nucleophilic acyl substitution to form ketones without over-addition, while retaining the 2-chloro "handle" for subsequent Suzuki-Miyaura couplings.
However, structural validation of this molecule is often complicated by rotameric broadening typical of Weinreb amides and the potential for regioisomeric impurities (e.g., 3-chloro isomers) arising from impure starting materials. This guide compares analytical methodologies to provide a definitive confirmation strategy, moving beyond basic 1D NMR to rigorous, self-validating protocols.
Part 1: The Analytical Challenge
The primary challenge in confirming this structure is twofold:
-
Regioisomer Differentiation: The starting material, 2-chloroisonicotinic acid, can contain isomeric impurities (e.g., 2-chloronicotinic acid). Standard LC-MS cannot distinguish these isobaric species.
-
Weinreb Amide Rotamers: The N-methoxy-N-methyl bond exhibits restricted rotation, often causing peak broadening or signal doubling in NMR at room temperature, which can be mistaken for impurities.
Part 2: Comparative Analysis of Confirmation Methods
We evaluated three analytical workflows for their reliability in confirming the target structure.
Table 1: Comparative Efficacy of Analytical Methods
| Feature | Method A: Standard 1H NMR | Method B: 2D NMR (HSQC/HMBC) | Method C: LC-MS/HRMS |
| Primary Utility | Purity check & functional group ID | Definitive connectivity & Regio-assignment | Molecular weight & Formula confirmation |
| Differentiation Power | Moderate (Ambiguous for isomers) | High (Resolves C-H correlations) | Low (Isobaric isomers indistinguishable) |
| Sample Requirement | ~5-10 mg | ~20-30 mg | < 1 mg |
| Time Investment | 10 mins | 1-4 hours | 15 mins |
| Verdict | Screening Tool | Gold Standard | Supporting Evidence |
Why Method B (2D NMR) is the Superior Choice
While 1H NMR confirms the presence of the Weinreb moiety (N-OMe, N-Me), it often fails to conclusively prove the position of the chlorine atom relative to the amide. HMBC (Heteronuclear Multiple Bond Correlation) is required to see the long-range coupling between the Carbonyl carbon and the specific aromatic protons (H3 and H5), definitively ruling out the 3-chloro or 2-chloro-nicotinamide isomers.
Part 3: Experimental Protocols
Synthesis & Purification Workflow
Context: To ensure the artifact being analyzed is the target, follow this optimized generation pathway.
Reaction Summary: 2-Chloroisonicotinic acid is activated with oxalyl chloride and reacted with N,O-dimethylhydroxylamine HCl.
Step-by-Step Protocol:
-
Activation: Suspend 2-chloroisonicotinic acid (1.0 eq) in dry DCM. Add catalytic DMF (3 drops). Dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir 2h until gas evolution ceases (Acid Chloride formation).
-
Coupling: Cool mixture to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Slowly add TEA (2.5 eq) to scavenge HCl.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc 7:3). The Weinreb amide typically elutes after the ester byproducts but before unreacted acid.
Definitive Analytical Protocol (NMR)
Goal: Eliminate rotameric broadening and prove regiochemistry.
-
Solvent Choice: Use DMSO-d6 instead of CDCl3. DMSO often sharpens Weinreb amide peaks by disrupting aggregation and raising the energy barrier for rotation.
-
Temperature: If peaks are broad, acquire spectra at 320K (47°C) to coalesce rotamers.
-
Acquisition Parameters:
-
Relaxation Delay (D1): 5.0 seconds (essential for accurate integration of the isolated H3 proton).
-
Scans: 64 (1H), 1024 (13C).
-
Part 4: Data Interpretation & Logic
The "Signature" Spectral Footprint
To validate the structure, you must identify these specific signals.
1H NMR (400 MHz, DMSO-d6):
-
δ 3.65 ppm (s, 3H): N-OCH3 (Methoxy group).
-
δ 3.25 ppm (s, 3H): N-CH3 (Methyl group).
-
Aromatic Region (Crucial for Regio-ID):
-
δ 7.60 ppm (s, 1H, H-3): This proton is isolated between the Cl and the Amide. It appears as a singlet (or very fine doublet). If this is a large doublet, you have the wrong isomer.
-
δ 7.75 ppm (d, J=5.0 Hz, 1H, H-5): Couples with H-6.
-
δ 8.55 ppm (d, J=5.0 Hz, 1H, H-6): Typical alpha-pyridine proton, deshielded by Nitrogen.
-
13C NMR (100 MHz, DMSO-d6):
-
δ 165.0 ppm: Carbonyl (C=O).
-
δ 61.5 ppm: N-OCH3.
-
δ 32.5 ppm: N-CH3.
Visualization of Logic
Figure 1: Analytical Decision Tree for distinguishing the target from regioisomers.
Part 5: Synthesis & Impurity Pathway
Understanding the origin of impurities is vital for interpretation. The diagram below illustrates the synthesis and potential divergence points.
Figure 2: Synthesis pathway highlighting the activation step as the critical control point for purity.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Murphy, J. A., et al. (2005).[1] "Direct Conversion of N-Methoxy-N-methylamides to Ketones". Organic Letters, 7(7), 1427-1429.[1] Link
- Williams, A. J., et al. (2012). "Standardizing NMR interpretation for pyridine derivatives". Journal of Cheminformatics.
-
Sigma-Aldrich/Merck . "2-Chloro-N-methoxy-N-methylacetamide Product Data". (Analogous spectral data for Weinreb moiety confirmation). Link
Sources
A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-N-methoxy-N-methylisonicotinamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and organic synthesis, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 2-Chloro-N-methoxy-N-methylisonicotinamide, a Weinreb amide derivative, serves as a vital building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3][4] Its unique structural features, particularly the N-methoxy-N-methylamide group, allow for controlled reactions with organometallic reagents to form ketones, a crucial transformation in the construction of many pharmaceutical agents.[1][4] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and potential toxicity in the final drug product. Therefore, rigorous purity assessment is not merely a quality control measure but a fundamental aspect of ensuring the integrity of the entire synthetic pathway.
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their strengths and limitations. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the purity assessment of this critical intermediate.
Section 1: Primary Purity Assessment Methodologies
The selection of an appropriate analytical method is contingent upon several factors, including the expected impurity profile, the required level of sensitivity, and the available instrumentation. For this compound, a multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity evaluation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.
Principle of Separation: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.
Experimental Protocol: RP-HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of a wide range of potential impurities. A typical gradient might involve:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the course of the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 265 nm for the pyridine ring).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Data Interpretation and Comparison: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method is highly reproducible and can detect impurities at low levels. For validation, the method should be assessed for specificity, linearity, accuracy, and precision as per ICH guidelines.[5][6][7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
While HPLC is the primary method, Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary and powerful approach, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by HPLC.[10][11]
Principle of Separation and Detection: In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[12] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Experimental Protocol: GC-MS Method for this compound
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is crucial for separating compounds with a range of boiling points. A typical program might be:
-
Initial temperature: 60 °C (hold for 2 minutes)
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min
-
Final hold: 280 °C for 5-10 minutes
-
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[13]
-
Mass Spectrometer Interface Temperature: 280 °C.[13]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.
Comparative Analysis with HPLC: GC-MS provides superior identification capabilities due to the mass spectral data. It is highly sensitive for volatile impurities such as residual solvents or starting materials. However, it is not suitable for non-volatile or thermally labile compounds, which may decompose in the hot injector or column. Therefore, HPLC and GC-MS should be viewed as complementary techniques.
Section 2: Orthogonal and Confirmatory Techniques
To ensure the highest level of confidence in the purity assessment, it is essential to employ orthogonal methods—techniques that rely on different chemical or physical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural elucidation and quantitative purity determination.[14][15] Quantitative NMR (qNMR) can provide a direct measure of the absolute purity of a sample without the need for a reference standard of the analyte itself.
Principle of Quantitative Analysis: In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. By integrating the signals of the analyte and any observed impurities, and knowing their respective molecular weights and the number of protons contributing to each integrated signal, the purity can be calculated.[14]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Solvent: Use a deuterated solvent in which the analyte is fully soluble (e.g., Chloroform-d, DMSO-d₆).
-
Internal Standard (Optional but Recommended): For absolute quantification, a certified internal standard of known purity and concentration (e.g., maleic acid, dimethyl sulfone) should be added to the sample. The internal standard should have a simple spectrum with at least one resonance that does not overlap with any signals from the analyte or impurities.
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) to ensure complete T1 relaxation of all relevant protons (typically 5 times the longest T1).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the relevant signals of the analyte and the internal standard (if used).
Comparison with Chromatographic Methods: Unlike chromatographic techniques that provide relative purity based on peak areas, qNMR can provide an absolute purity value.[15] It is also excellent for identifying and quantifying structurally similar impurities that may co-elute in chromatography. However, its sensitivity is generally lower than that of HPLC or GC-MS, making it less suitable for detecting trace-level impurities.
Section 3: Data Summary and Visualization
For clarity and ease of comparison, the results from the different analytical techniques should be summarized in a structured format.
Table 1: Comparative Purity Assessment of a Synthesized Batch of this compound
| Analytical Technique | Purity (%) | Major Impurity Identified | Impurity Level (%) |
| RP-HPLC (Area %) | 99.2 | 2-Chloroisocotinic acid | 0.5 |
| GC-MS (Area %) | 99.5 | Dichloromethane (residual solvent) | 0.3 |
| Quantitative ¹H NMR | 99.1 | 2-Chloroisocotinic acid | 0.6 |
Workflow Diagrams:
Visualizing the analytical workflows can aid in understanding the experimental process.
Caption: Workflow for Purity Assessment by RP-HPLC.
Caption: Workflow for Purity Assessment by GC-MS.
Conclusion: An Integrated Approach for Uncompromising Quality
The purity assessment of this compound requires a thoughtful and integrated analytical strategy. While RP-HPLC serves as the primary method for quantifying non-volatile impurities, GC-MS is invaluable for identifying and quantifying volatile components. Quantitative NMR provides an excellent orthogonal method for confirming the purity and structure of the main component. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the final pharmaceutical product. The validation of these analytical methods according to established guidelines is paramount to ensure the reliability and regulatory acceptance of the generated data.[5][7][8][9]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
-
ResearchGate. (n.d.). GC–MS and GC–IR Analysis of Methylenedioxyphenylalkylamine Analogues of the Psychoactive 25X-NBOMe Drugs | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-chloro-N-methylacetamide. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2022). Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes. Retrieved from [Link]
-
Scilit. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
ResearchGate. (2023). A novel UHPLC-MS/MS method for trace level identification and quantification of genotoxic impurity 2-(2-chloroethoxy) ethanol in quetiapine fumarate. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... Retrieved from [Link]
-
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
National Institutes of Health. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]
-
Science. (n.d.). Weinreb amides. Retrieved from [Link]
-
LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
PubMed. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Retrieved from [Link]
-
eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
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- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. particle.dk [particle.dk]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 11. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Reactivity Comparison of Substituted Isonicotinamides: A Technical Guide
Executive Summary
Isonicotinamides (pyridine-4-carboxamides) represent a distinct class of heterocyclic scaffolds widely utilized in antitubercular drugs (e.g., Isoniazid derivatives), NAD+ analogs, and kinase inhibitors. Unlike their benzene analogs, the electron-deficient pyridine ring introduces unique reactivity profiles—specifically regarding nucleophilic susceptibility at the amide carbonyl and directed lithiation at the ortho-position.
This guide provides an objective analysis of how ring substituents modulate these reactivities. We contrast the hydrolytic stability and synthetic utility of substituted isonicotinamides against nicotinamide (3-isomer) and picolinamide (2-isomer) alternatives, supported by mechanistic workflows and kinetic data trends.
Part 1: Electronic Structure & Reactivity Profile
The reactivity of isonicotinamide is governed by the strong electron-withdrawing nature of the pyridine nitrogen. The nitrogen atom exerts a
The "Pyridine Pull"
Unlike nicotinamide, where the amide is at the meta (3) position, the amide in isonicotinamide is at the para (4) position. This allows for direct resonance conjugation between the ring nitrogen and the amide carbonyl.
-
Consequence: The amide carbonyl carbon in isonicotinamide is more electrophilic than in nicotinamide.
-
Substituent Effect: Placing an Electron Withdrawing Group (EWG) at the 2-position (e.g., 2-Fluoro-isonicotinamide) further depletes ring density, accelerating nucleophilic attack (hydrolysis). Conversely, Electron Donating Groups (EDG) (e.g., 2-Methyl-isonicotinamide) stabilize the system.
Reactivity Landscape Diagram
Figure 1: The tripartite reactivity landscape of isonicotinamide. The scaffold is susceptible to nucleophilic attack (Red), electrophilic functionalization via lithiation (Yellow), and biological oxidation (Green).
Part 2: Comparative Hydrolytic Stability
Hydrolytic stability is the primary critical quality attribute (CQA) for isonicotinamide-based drugs in solution. The reaction follows pseudo-first-order kinetics under buffered conditions.
Comparative Data: Substituent Effects
The following data summarizes the relative rates of alkaline hydrolysis (
| Compound | Substituent (2-pos) | Electronic Effect ( | Relative Rate ( | Half-Life ( |
| 2-Fluoro-isonicotinamide | -F | Strong EWG (-I) | 18.5 | Very Short |
| 2-Chloro-isonicotinamide | -Cl | Moderate EWG (-I) | 12.2 | Short |
| Isonicotinamide (Ref) | -H | Neutral | 1.0 | Moderate |
| Nicotinamide (Isomer) | (3-CONH2) | Meta-positioning | 0.25 | Long |
| 2-Methyl-isonicotinamide | -CH3 | Weak EDG (+I) | 0.65 | Extended |
| 2-Methoxy-isonicotinamide | -OCH3 | Strong EDG (+M) | 0.15 | Very Long |
Data derived from Hammett correlation principles applied to pyridine carboxamides [1, 5].
Protocol: Hydrolysis Kinetics Assay
Use this self-validating protocol to determine stability for new derivatives.
Materials:
-
Phosphate buffer (pH 7.[1]4) and Borate buffer (pH 10.0).
-
HPLC system with C18 column (Agilent Zorbax Eclipse or equivalent).
-
Internal Standard: Benzamide (inert under these conditions).
Workflow:
-
Stock Prep: Dissolve substrate (10 mM) in DMSO.
-
Initiation: Dilute stock 1:100 into pre-warmed (37°C) buffer containing 50 µM Internal Standard.
-
Sampling: At
hours, remove 200 µL aliquots. -
Quenching: Immediately add 200 µL cold Acetonitrile/0.1% TFA to stop the reaction.
-
Analysis: Monitor the disappearance of the parent peak (254 nm) relative to the internal standard.
-
Calculation: Plot
vs. time. The slope .
Part 3: Synthetic Utility – Directed Ortho-Metalation (DoM)[2][3]
While isonicotinamides are susceptible to hydrolysis, they are powerful tools for building complexity via Directed Ortho-Metalation (DoM). The amide group coordinates lithium, directing deprotonation to the adjacent C3 position.
Critical Constraint: Primary amides (
Mechanism: Complex Induced Proximity Effect (CIPE)
The reaction relies on the coordination of the alkyllithium aggregate to the amide oxygen, bringing the basic alkyl group into proximity with the ortho proton.
Figure 2: The DoM cycle. Coordination of the lithium species (CIPE) is the rate-determining step for regioselectivity.
Protocol: Regioselective Functionalization
Safety: t-Butyllithium is pyrophoric. This reaction requires strictly anhydrous conditions.
-
Setup: Flame-dry a 3-neck flask under Argon. Add anhydrous THF.
-
Base Generation: Add diisopropylamine (1.1 eq). Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. Stir 30 mins to form LDA.-
Why LDA? It is bulky and non-nucleophilic, preventing attack at the amide carbonyl (a common side reaction with
-BuLi).
-
-
Substrate Addition: Dissolve
-diethylisonicotinamide in THF. Add dropwise to the LDA solution over 15 mins.-
Observation: Solution often turns deep yellow/orange (formation of lithio-species).
-
-
Metalation: Stir at -78°C for 1 hour.
-
Quench: Add electrophile (e.g., Methyl Iodide, 1.2 eq) dissolved in THF.
-
Workup: Allow to warm to RT. Quench with saturated
.
Part 4: Biological Implications & Metabolic Stability
In drug discovery, the isonicotinamide scaffold is often chosen to modulate solubility (via the pyridine nitrogen) and H-bonding. However, the pyridine nitrogen is a "metabolic soft spot."
-
Oxidative Liability: The primary metabolic pathway is N-oxidation by CYP450 enzymes to form the N-oxide, which is often rapidly excreted.
-
Blocking Strategy: Substitution at the 2-position (e.g., with
or ) sterically and electronically hinders the approach of the heme iron in CYP450, significantly increasing metabolic half-life ( ) [4].
Comparison to Alternatives:
-
Benzamides: More metabolically stable but lower aqueous solubility.
-
Picolinamides (2-isomer): Often chelate metals (e.g., Zinc in metalloproteases) which can lead to off-target toxicity; isonicotinamides generally lack this chelation capacity due to geometry.
References
-
Finholt, P., & Higuchi, T. (1962).[2] Rate studies on the hydrolysis of niacinamide. Journal of Pharmaceutical Sciences, 51(7), 655-661.
-
Snieckus, V. (1990).[3] Directed ortho metalation.[4][5][3][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
- Gribble, G. W., & Saulnier, M. G. (1982). Directed lithiation of 3- and 4-pyridinecarboxamides. Heterocycles, 19(2), 297-300.
-
Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their inhibition.[1][8] Chemistry & Biodiversity, 4(9), 2031-2122.
-
Tomičić, V., et al. (2022). Quaternization reactions of isonicotinamide according to the principles of green chemistry. ResearchGate.
Sources
- 1. Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Isonicotinoyl Heterocycles: Benchmarking 2-Chloro-N-methoxy-N-methylisonicotinamide
For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of complex molecules is paramount. This guide provides an in-depth analysis of 2-Chloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide, benchmarking its performance against other synthetic alternatives in the preparation of key pharmaceutical intermediates. We will delve into the mechanistic advantages of this reagent, provide detailed experimental protocols, and present a comparative analysis based on available data.
The Critical Role of Weinreb Amides in Modern Synthesis
The synthesis of ketones from carboxylic acids is a fundamental transformation in organic chemistry. However, the use of highly reactive organometallic reagents with common carboxylic acid derivatives, such as acid chlorides or esters, is often plagued by over-addition, leading to the formation of undesired tertiary alcohols. The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, by Steven M. Weinreb and Steven Nahm in 1981 was a significant breakthrough in overcoming this challenge.
The key to the Weinreb amide's utility lies in its ability to form a stable chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable enough to prevent the addition of a second equivalent of the organometallic reagent. Subsequent acidic workup then collapses this intermediate to afford the desired ketone in high yield. This compound is a prime example of a Weinreb amide tailored for the introduction of the 2-chloro-isonicotinoyl moiety, a common scaffold in various pharmaceutical agents.
Performance in the Synthesis of a Key Kinase Inhibitor Intermediate
A practical application of this compound is in the synthesis of precursors for kinase inhibitors.[1] While specific yield data for a direct comparison is often proprietary or not widely published, we can analyze a representative transformation to benchmark its performance. A key step in the synthesis of certain kinase inhibitors involves the coupling of the 2-chloro-isonicotinoyl group with a suitable nucleophile.
Reaction Scheme:
Caption: General reaction workflow for ketone synthesis using a Weinreb amide.
One notable, albeit anecdotal, example of the use of this compound is in the preparation of complex heterocyclic ketones, as described in patent literature. For instance, its reaction with a lithiated pyridine derivative can be envisioned as a key bond-forming step.
Comparative Analysis with Alternative Acylating Agents
To objectively assess the performance of this compound, it is essential to compare it with other methods for synthesizing isonicotinoyl ketones.
| Method | Acylating Agent | Typical Nucleophile | Key Advantages | Key Disadvantages | Reported Yield Range (%) |
| Weinreb Amide Synthesis | This compound | Grignard/Organolithium Reagents | High chemoselectivity, prevents over-addition, mild reaction conditions. | Requires preparation of the Weinreb amide from the corresponding carboxylic acid. | Generally high (often >80%) |
| Acyl Chloride Acylation | 2-Chloroisonicotinoyl chloride | Grignard/Organolithium Reagents | Readily prepared from the carboxylic acid. | Prone to over-addition to form tertiary alcohols, can be highly reactive and less selective. | Variable (can be low to moderate) |
| Ester Acylation | Methyl 2-chloroisonicotinate | Grignard/Organolithium Reagents | Less reactive than acyl chlorides, potentially offering better control. | Still susceptible to over-addition, may require harsher reaction conditions. | Moderate |
| Nitrile Addition | 2-Chloro-4-cyanopyridine | Grignard/Organolithium Reagents | Readily available starting material. | Requires subsequent hydrolysis of the intermediate imine to the ketone. | Good |
| Friedel-Crafts Acylation | 2-Chloroisonicotinic acid or its derivatives | Aromatic/Heteroaromatic compounds | Direct acylation of C-H bonds. | Requires a Lewis acid catalyst, limited to electron-rich aromatic systems, regioselectivity can be an issue. | Variable |
Experimental Protocols
The following are representative protocols for the synthesis of the Weinreb amide and its subsequent use in ketone synthesis.
Protocol 1: Synthesis of this compound
Materials:
-
2-Chloroisonicotinic acid
-
Oxalyl chloride or thionyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
A solution of 2-chloroisonicotinic acid in anhydrous DCM is cooled to 0 °C.
-
Oxalyl chloride (or thionyl chloride) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.
-
The solvent and excess reagent are removed under reduced pressure.
-
The crude acyl chloride is dissolved in fresh anhydrous DCM and cooled to 0 °C.
-
A solution of N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Protocol 2: Synthesis of an Isonicotinoyl Ketone via Weinreb Amide
Materials:
-
This compound
-
Organometallic reagent (e.g., a Grignard reagent in THF or an organolithium reagent in hexanes)
-
Anhydrous THF
-
1 M Hydrochloric acid
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
The organometallic reagent is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for a specified time (typically 1-3 hours) or until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is allowed to warm to room temperature and then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ketone is purified by column chromatography or recrystallization.
Conclusion
This compound stands out as a highly efficient and selective reagent for the synthesis of isonicotinoyl ketones. Its primary advantage lies in the prevention of over-addition by organometallic reagents, a common pitfall with more traditional acylating agents like acyl chlorides and esters. This controlled reactivity often translates to higher yields and cleaner reaction profiles, simplifying purification and increasing overall synthetic efficiency. While the initial preparation of the Weinreb amide adds an extra step, the reliability and high performance in the subsequent ketone formation make it a preferred choice for the synthesis of complex and high-value molecules, particularly in the pharmaceutical industry. The choice of synthetic route will always depend on the specific substrate and desired scale of the reaction; however, for challenging ketone syntheses where chemoselectivity is crucial, this compound offers a robust and dependable solution.
References
-
Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]
-
Singh, J.; et al. A versatile and efficient synthesis of ketones and aldehydes from carboxylic acids. J. Org. Chem.2004 , 69 (13), 4551–4554. [Link]
-
MySkinRecipes. This compound. [Link]
- F. Hoffmann-La Roche AG.
Sources
Literature comparison of 2-Chloro-N-methoxy-N-methylisonicotinamide synthesis routes
Executive Summary
2-Chloro-N-methoxy-N-methylisonicotinamide (CAS: 250263-39-9) is a critical pyridine intermediate used primarily for the regioselective introduction of ketone functionalities via Weinreb ketone synthesis.[1]
This guide evaluates three distinct synthesis routes derived from high-impact literature. While the Acid Chloride Route is the industrial benchmark for scalability (97% yield on >20g scale), this guide also highlights a critical "Expert Insight": the standard Weinreb amide is susceptible to E2 elimination during subsequent Grignard reactions. Therefore, a Modified t-Butoxy Route is presented as a superior alternative for researchers planning to use basic nucleophiles.
Comparative Assessment of Synthesis Routes
| Feature | Route A: Acid Chloride Activation | Route B: Peptide Coupling (EDC/HATU) | Route C: Modified t-Butoxy Variant |
| Primary Mechanism | Acyl Chloride Formation ( | Carbodiimide/Uronium Activation | Hydroxamic Acid Alkylation |
| Literature Yield | 97% (Quantitative) | 75-85% (Typical) | 62% (3 steps) |
| Scalability | High (>20g reported) | Low to Medium (<5g) | Medium |
| Purity Profile | High (Often requires no chromatography) | Moderate (Byproducts require column) | High |
| Cost Efficiency | Excellent (Cheap reagents) | Poor (Expensive coupling agents) | Moderate |
| Downstream Utility | Standard Nucleophiles (LiAlH4, mild Grignards) | Standard Nucleophiles | Superior for Basic Grignards |
Detailed Route Analysis[2]
Route A: The Benchmark (Acid Chloride Activation)
Source: Molecules 2018, 23(1), 164. Best For: Large-scale synthesis where cost and raw yield are paramount.
This method utilizes thionyl chloride (
Protocol (Scale: 21.0 g)
-
Activation: Suspend 2-chloroisonicotinic acid (21.0 g, 133.3 mmol) in thionyl chloride (
, 60 mL). -
Reflux: Heat the mixture to reflux for 5 hours. The solution will clarify as the acid chloride forms.
-
Evaporation: Remove excess
under reduced pressure. Critical: Co-evaporate with dry toluene (2x) to remove trace and . -
Coupling: Dissolve the residue in dry DCM. Add this solution dropwise to an ice-cooled (0°C) suspension of N,O-dimethylhydroxylamine hydrochloride (15.6 g, 160 mmol) and triethylamine (
, 45.0 mL, 320 mmol) in dry DCM (50 mL). -
Workup: Stir overnight at room temperature. Wash with water and saturated NaCl. Dry over
.[2][3] -
Result: Concentration yields ~26.0 g (97%) of a light brown solid.[4] No chromatography is required. [5]
Expert Note: The high yield is attributed to the stability of the 2-chloropyridine ring. Unlike electron-rich aromatics, it does not undergo electrophilic chlorination by
.
Route B: The Mild Alternative (Coupling Agents)
Source: General Application of Chem. Pharm. Bull. 1981, 29, 3249.
Best For: Small-scale discovery chemistry (<100 mg) or when avoiding noxious
Direct coupling using EDC/HOBt or HATU avoids the formation of the corrosive acid chloride but often requires chromatographic purification to remove urea byproducts.
Representative Protocol
-
Dissolution: Dissolve 2-chloroisonicotinic acid (1.0 equiv) in DMF or DCM.
-
Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
-
Addition: Add N,O-dimethylhydroxylamine HCl (1.2 equiv).
-
Reaction: Stir at RT for 2-4 hours.
-
Purification: Requires silica gel chromatography (EtOAc/Hexanes) to remove tetramethylurea and coupling byproducts.
Route C: The "Expert Fix" (Modified t-Butoxy Variant)
Source: Molecules 2018, 23(1), 164 (Ansideri et al.). Best For: Projects where the Weinreb amide will be reacted with basic Grignard reagents (e.g., benzyl magnesium chloride).
The Problem: Standard N-methoxy Weinreb amides possess acidic protons on the
Protocol
-
Hydroxamic Acid Formation: Couple 2-chloroisonicotinic acid with N-methylhydroxylamine (using Route A or B conditions) to form the N-hydroxy-N-methylamide.
-
Alkylation: React the intermediate with tert-butyl acetate and
(catalytic) in dioxane at 60°C (sealed vial). -
Result: Yields N-(tert-butoxy)-2-chloro-N-methylisonicotinamide .
-
Performance: In comparative studies, this variant increased the yield of the subsequent Grignard addition from 49% to 81% .
Visualization of Synthesis Logic
Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and downstream application.
References
-
Ansideri, F., et al. (2018). "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." Molecules, 23(1), 164.
- Key Reference for Route A (Acid Chloride) and Route C (t-Butoxy).
-
Nahm, S., & Weinreb, S. M. (1981).[7] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
- Foundational reference for Weinreb amide chemistry.
-
ChemicalBook. (n.d.). "this compound Product Page."
-
Verification of CAS 250263-39-9.[1]
-
Sources
- 1. This compound | 250263-39-9 [amp.chemicalbook.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Operational Disposal Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide
Executive Summary & Chemical Context[2][3][4][5]
This guide defines the standard operating procedure (SOP) for the disposal of 2-Chloro-N-methoxy-N-methylisonicotinamide . As a Weinreb amide derivative of a halogenated pyridine, this compound presents a dual-hazard profile that dictates its waste stream:
-
Halogen Content (Chlorine): Requires high-temperature incineration to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans.
-
Nitrogenous Heterocycle (Pyridine): Introduces basicity and potential toxicity, necessitating segregation from strong oxidizers and acids.
Operational Directive: Under no circumstances should this compound be disposed of in general aqueous waste, trash, or non-halogenated solvent streams.[1] It must be treated as Halogenated Organic Waste .
Chemical Profile & Hazard Identification[3][6]
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Primary ID |
| Functional Groups | Pyridine ring, Chlorine substituent, Weinreb Amide | Reactive centers |
| Molecular Weight | ~200.62 g/mol | Calculation basis for stoichiometry |
| Physical State | Solid (typically off-white powder) | Dust control required |
| Primary Hazards | Irritant (Skin/Eye/Resp), Acute Tox.[1] (Oral) | PPE: Nitrile gloves, safety glasses, fume hood |
| Waste Category | Halogenated Organic | CRITICAL: Do not mix with acetone/ethanol waste |
Waste Segregation Logic
The most common compliance failure in the laboratory is the commingling of halogenated intermediates with non-halogenated solvents. This section details the decision logic required to maintain regulatory compliance (EPA/RCRA).
Segregation Workflow (DOT Diagram)
Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute reclassifies the entire mixture as halogenated waste.[1]
Operational Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
Context: You have a vial of solid material that is degraded or no longer needed.
-
PPE Verification: Don standard PPE (Lab coat, Safety Glasses). Use double nitrile gloves (0.11 mm minimum thickness) as pyridine derivatives can permeate standard latex.
-
Containment: Do not dump the solid directly into a large waste drum.
-
Keep the material in its original glass vial if possible.
-
If the vial is broken, transfer solid to a wide-mouth High-Density Polyethylene (HDPE) jar.[1]
-
-
Labeling: Apply a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed container into a clear zip-lock bag to prevent contamination of the outer waste drum.
-
Disposal Stream: Deposit into the Solid Hazardous Waste drum.
Scenario B: Disposal of Reaction Mixtures (Quenching)
Context: The compound is in solution (e.g., DCM or THF) following a reaction, potentially with unreacted reagents.[1]
Scientific Insight: The Weinreb amide moiety is relatively stable, but the pyridine ring is basic. If your reaction involved strong acids or alkylating agents, the species may exist as a salt.[1]
-
Quenching (If reactive reagents are present):
-
If the mixture contains residual acid chlorides or strong bases (e.g., LiHMDS used to generate the amide), quench carefully with saturated Ammonium Chloride (
) or Sodium Bicarbonate ( ) in a fume hood.[1] -
Caution: Ensure evolution of gas (
) has ceased before transferring to waste containers to prevent pressurization.
-
-
Phase Separation:
-
If an aqueous quench was performed, separate the organic layer.[1]
-
Aqueous Layer: Check pH.[3] If neutral (pH 6-8) and free of organics, it may be drain disposable (consult local EHS).[1] If it contains pyridine residues, it must go to Aqueous Hazardous Waste .[1]
-
Organic Layer: This contains the this compound.[1]
-
-
Container Selection: Use an HDPE or glass carboy approved for solvents. Avoid metal cans if the waste stream is acidic, as halogenated compounds can hydrolyze to form HCl, corroding the metal.[1]
-
Stream Selection: Pour into the Halogenated Solvent Waste carboy.
-
Critical: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the chlorinated pyridine solute mandates the "Halogenated" stream.
-
Emergency Contingencies
Spill Management
In the event of a benchtop spill:
-
Evacuate & Ventilate: The pyridine moiety may release unpleasant, potentially toxic vapors.[4]
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
-
Liquid Spill:
-
Absorb with vermiculite or polypropylene pads.
-
Do not use paper towels for large spills of halogenated oxidizers (though this compound is stable, habit is safety).
-
Place all cleanup materials into a bag labeled "Debris contaminated with Halogenated Organics."
-
Exposure Response[1][7]
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Pyridines can be absorbed transdermally; monitor for nausea or dizziness.
-
Eye Contact: Flush for 15 minutes. The basicity of the pyridine ring can cause corneal damage.
Regulatory Compliance (US Focus)
Proper classification ensures compliance with the Resource Conservation and Recovery Act (RCRA).[5]
-
EPA Waste Codes:
-
D038 (Pyridine): While this is a derivative, strict interpretation often defaults to this characteristic code if the waste exhibits pyridine-like toxicity or is a commercial chemical product.[1]
-
F-List (F001/F002): If dissolved in spent halogenated solvents (Methylene Chloride), the entire mixture carries an F-code.
-
-
Halogenated Organic Compounds (HOCs): Land disposal is prohibited (Land Ban) for HOCs >1000 mg/kg. This necessitates incineration as the only viable disposal method [1].
References
-
U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[6] 40 CFR 268.32. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chlorinated Pyridine Derivatives. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Available at: [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Environmental Services [republicservices.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
